Dihydroxy(stearoyloxy)aluminum
Description
Properties
IUPAC Name |
aluminum;octadecanoate;dihydroxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2.Al.2H2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;/h2-17H2,1H3,(H,19,20);;2*1H2/q;+3;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMCXQCYOVCMTB-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[OH-].[OH-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37AlO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7047-84-9 | |
| Record name | Aluminum monostearate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7047-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALUMINUM MONOSTEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P9BC99461E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Dihydroxy(stearoyloxy)aluminum CAS 7047-84-9 chemical properties
Topic: Dihydroxy(stearoyloxy)aluminum (CAS 7047-84-9) Chemical Properties Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Advanced Characterization, Rheological Mechanisms, and Pharmaceutical Utility
Executive Summary
Dihydroxy(stearoyloxy)aluminum (CAS 7047-84-9), commonly referred to as Aluminum Monostearate, represents a critical class of metallo-organic excipients. Unlike simple salts, this compound functions as a coordination complex where aluminum is ligated by both hydroxyl groups and a fatty acid chain. Its primary utility in pharmaceutical development lies in its ability to structure non-polar solvents into viscoelastic gels, serving as a viscosity modifier in oleaginous injectables and a stabilizing agent in vaccine formulations. This guide dissects the molecular architecture, the thermodynamic drivers of its gelling mechanism, and the rigorous quality standards required for its deployment in drug delivery systems.
Molecular Architecture & Physicochemical Identity
Structural Stoichiometry
Theoretically, dihydroxy(stearoyloxy)aluminum is defined by the formula Al(OH)₂(C₁₈H₃₅O₂) . However, commercially available pharmaceutical grades (USP/NF, Ph. Eur.) are not pure molecular entities but rather complex mixtures. They consist of aluminum coordinated with variable proportions of stearic acid (C18) and palmitic acid (C16).[1]
-
Chemical Formula: C₁₈H₃₇AlO₄ (Idealized)[2]
-
Molecular Weight: 344.47 g/mol (Idealized)
-
Coordination Geometry: The aluminum center typically adopts a distorted octahedral or tetrahedral geometry, bridging with hydroxyl groups to form polymeric chains or cyclic hexamers in the solid state.
Physicochemical Profile
The material exists as a fine, bulky, white to yellowish-white powder. Its hydrophobic nature dictates its solubility profile, rendering it insoluble in water, ethanol, and ether, but soluble in hot benzene, mineral spirits, and fixed oils.
Table 1: Key Physicochemical Constants
| Property | Specification / Value | Note |
| Melting Point | ~155°C (Decomposes) | Transitions to a plastic mass before melting. |
| Alumina (Al₂O₃) Content | 14.5% – 16.5% (Dried Basis) | Critical USP specification for stoichiometry verification. |
| Loss on Drying | ≤ 2.0% | Measured at 80°C for 16 hours.[3][4] |
| Specific Gravity | ~1.02 | Low density contributes to its "bulky" powder characteristic. |
| Free Fatty Acids | Controlled | Excess free acid affects gelling consistency. |
Rheological & Gelling Mechanisms
The defining characteristic of aluminum monostearate is its ability to transform liquid oils into semi-solid gels. This is not a simple thickening effect but a phase transition driven by the self-assembly of metal-soap coordination complexes.
The "Nano-Micelle" Network Theory
Historically, gelation was attributed to the formation of long polymeric chains. However, modern scattering data suggests a mechanism involving the formation of spherical nano-micelles.
-
Solvent Uptake: Upon heating in oil (>80°C), the crystalline lattice of the powder expands, allowing solvent intercalation.
-
Micellization: The aluminum head groups cluster to minimize steric strain, forming inverted micelles with fatty acid tails extending into the oil phase.
-
Fractal Aggregation: Upon cooling, these micelles aggregate via hydrogen bonding (hydroxyl groups) and van der Waals forces (alkyl chains) to form a fractal network that entraps the solvent.
Figure 1: Thermodynamic progression of aluminum monostearate gelation in oleaginous vehicles.
Pharmaceutical Applications & Formulation Science
Parenteral Depot Formulations
In veterinary and human medicine, aluminum monostearate is used to retard the release of active pharmaceutical ingredients (APIs) from oil-based injectables (e.g., Penicillin G Procaine). The gel network creates a tortuous diffusion path, effectively slowing the release kinetics and extending the therapeutic window.
Vaccine Adjuvanticity
While Aluminum Hydroxide and Phosphate are more common, Aluminum Monostearate has historical and niche utility as an adjuvant. Its mechanism extends beyond the simple "Depot Effect."
-
Depot Effect: Slows antigen release, prolonging immune system exposure.
-
Particulate Uptake: Aggregates antigen into particles (1-10 µm) that are more efficiently phagocytosed by Antigen Presenting Cells (APCs) than soluble proteins.
-
NLRP3 Activation: The crystalline aluminum particulates destabilize lysosomes in dendritic cells, triggering the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines (IL-1β, IL-18).
Figure 2: Mechanistic pathway of Aluminum Monostearate adjuvanticity, highlighting the transition from physical depot to cellular activation.
Manufacturing & Quality Control
Synthesis: The Precipitation Method
High-purity Aluminum Monostearate is typically synthesized via a double decomposition (precipitation) reaction. Direct reaction of aluminum hydroxide with stearic acid is inefficient due to low reactivity.[2]
Reaction Workflow:
-
Precursor Preparation: Formation of Basic Aluminum Chloride (Al(OH)₂Cl) from Aluminum Chloride and Sodium Hydroxide.[2]
-
Saponification: Stearic acid is neutralized with NaOH to form soluble Sodium Stearate.
-
Precipitation: The two solutions are mixed under controlled heat, precipitating the insoluble Aluminum Monostearate.
Chemical Equation:
Impurity Profiling
Quality control is rigorous, particularly for injectable grades.
-
Heavy Metals: Strict limits on Lead (Pb) and Arsenic (As), typically <10 ppm and <4 ppm respectively (or per ICH Q3D elemental impurity guidelines).
-
Free Fatty Acids: Unreacted stearic acid can act as a plasticizer, weakening the gel structure.
-
Water Soluble Salts: Residual NaCl from synthesis must be washed out to prevent osmotic issues in parenteral formulations.
Safety & Regulatory Landscape[5][6]
Regulatory Status
-
FDA: Listed in the Inactive Ingredient Database (IID) for IM and SC injections, ophthalmic, and oral formulations.
-
Pharmacopeia: Monographed in USP/NF (Aluminum Monostearate) and Ph.[5][6] Eur. (Aluminium Monostearate).[2][5][6][7][8][9][10]
-
GRAS: Generally Recognized As Safe for use in food packaging and select food additives.
Toxicology
While aluminum is a neurotoxin in high systemic concentrations (e.g., in dialysis encephalopathy), the bioavailability of aluminum from monostearate via oral or intramuscular routes is extremely low due to its insolubility. The primary safety consideration in formulation is the total aluminum load per dose, which must remain within established safety margins to prevent local granuloma formation or systemic accumulation in renally compromised patients.
References
-
United States Pharmacopeia (USP). Aluminum Monostearate Monograph.[6] USP-NF.[3][4][5][6] Link
-
European Pharmacopoeia (Ph.[6] Eur.). Aluminium Monostearate.[2][3][5][6][7][9][10][11] EDQM. Link
-
Shiroya, T., et al. "Gelling Nature of Aluminum Soaps in Oils." Journal of Colloid and Interface Science, vol. 331, no. 2, 2009, pp. 335-342. Link
-
HogenEsch, H. "Mechanisms of Immunopotentiation and Safety of Aluminum Adjuvants." Frontiers in Immunology, vol. 3, 2012. Link
-
Kool, M., et al. "Alum Adjuvant Boosts Adaptive Immunity by Inducing Uric Acid and Activating Inflammatory Dendritic Cells." Journal of Experimental Medicine, vol. 205, no. 4, 2008, pp. 869-882. Link
-
Rowe, R. C., et al. Handbook of Pharmaceutical Excipients. Pharmaceutical Press, 2009. Link
Sources
- 1. Aluminum Monostearate [doi.usp.org]
- 2. echemi.com [echemi.com]
- 3. Aluminum Monostearate or Aluminium Monostearate USP NF Manufacturers [aluminiumchloridehexahydrate.com]
- 4. ammol.org [ammol.org]
- 5. Specifications, SDS of Aluminum monostearate distearate Manufacturers [kingofchemicals.com]
- 6. Aluminum Monostearate n Aluminum Distearate USP NF Manufacturers [anmol.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. 7047-84-9|Dihydroxy(stearoyloxy)aluminum|BLD Pharm [bldpharm.com]
- 10. atamankimya.com [atamankimya.com]
- 11. ES415541A1 - A PROCEDURE FOR THE PREPARATION OF PURE ALUMINUM MONOSTEARATE. - Google Patents [patents.google.com]
Aluminum monostearate molecular weight and structural formula
Technical Deep Dive: Aluminum Monostearate in Pharmaceutical Development
Executive Summary
Aluminum Monostearate is a critical functional excipient in pharmaceutical development, widely utilized for its gelling properties in lipophilic systems (organogels), particularly in vaccine adjuvants and parenteral depot formulations.[1][2][3][4][5][6][7][8] While chemically defined as the aluminum salt of stearic acid, its behavior in application is governed by its supramolecular assembly rather than its monomeric identity. This guide dissects the molecular architecture, physicochemical variance between theoretical and pharmacopeial grades, and the rheological mechanics of gelation.
Part 1: Chemical Identity & Structural Complexity[5]
The Discrepancy: Theoretical vs. Pharmacopeial
In a strict chemical sense, Aluminum Monostearate is Dihydroxy(stearato)aluminium .[3] However, researchers must distinguish between the reagent grade pure chemical and the pharmaceutical grade (USP/NF/EP) excipient. The latter is a complex mixture of aluminum salts of stearic acid (
Quantitative Comparison Table:
| Parameter | Theoretical Monomer | USP/NF Specification (Commercial) |
| Chemical Formula | Mixture of | |
| Molecular Weight | 344.47 g/mol | Variable (Avg. ~330–350 g/mol ) |
| Alumina ( | ~14.8% | 14.5% – 16.5% (Dried Basis) |
| Fatty Acid Composition | 100% Stearic Acid | Sum of Stearic + Palmitic |
| Physical Form | Crystalline Solid | Fine, bulky white powder |
| Solubility | Insoluble in water; Soluble in hot organic solvents | Forms gels in oils upon heating/cooling |
Structural Formula & Coordination
Aluminum monostearate is not a simple ionic salt.[1][3][5] The aluminum center is coordinatively unsaturated, driving the formation of polymeric networks or "soaps" via hydroxyl bridging and carboxylate coordination.
Key Structural Feature: The aluminum atom is bonded to two hydroxyl groups and one stearate group.[5] The carboxylate group of the stearic acid typically acts as a bidentate ligand or a bridging ligand between aluminum centers, fostering the formation of extended networks or inverted micelles in non-polar solvents.
Figure 1: Simplified coordination geometry of the Aluminum Monostearate monomer. In situ, these units aggregate via Al-O-Al bridging.
Part 2: Functional Mechanics (Rheology & Gelation)
Expertise Insight: Historically, the gelation of aluminum soaps in vegetable oils was attributed to the formation of linear polymeric chains.[10][11][12] However, modern high-resolution electron microscopy and rheological studies suggest a different mechanism: the formation of spherical nano-sized inverted micelles .
-
Dispersion: At room temperature, the powder is insoluble.
-
Swelling (Solvation): Upon heating (>100°C), the crystalline lattice breaks down. The polar head groups (
) cluster together to avoid the non-polar solvent, while the lipophilic stearate tails extend into the oil. -
Gelation: Upon cooling, these inverted micelles aggregate into a fractal network, trapping the oil via capillary forces and steric hindrance. This transition is highly sensitive to the cooling rate; rapid cooling ("shock cooling") often yields clearer, more stable gels compared to slow cooling which can lead to crystallization and syneresis (oil bleeding).
Part 3: Experimental Protocol (Organogel Preparation)
Objective: Preparation of a sterile-grade Aluminum Monostearate (AMS) organogel in Sesame Oil (2% w/v) for depot injection development.
Safety: Work in a fume hood. Hot oil presents a burn hazard.
Protocol Workflow
-
Materials:
-
Procedure:
-
Step 1 (Dispersion): Weigh the required amount of oil. Begin stirring at medium speed. Slowly sift the AMS powder (2% w/v) into the oil to avoid clumping.
-
Step 2 (Thermal Activation): Heat the mixture gradually. The target temperature is typically 120°C – 130°C .
-
Step 3 (Clarification): Maintain temperature until the solution becomes perfectly clear and transparent. This indicates the breakdown of the crystal lattice and formation of the micellar phase.
-
Step 4 (Gelation/Cooling): Remove from heat.
-
Critical Control Point: For a stable gel, cool rapidly to room temperature (e.g., place beaker in a water bath). Slow cooling promotes precipitation.
-
-
Step 5 (Sterilization): If for parenteral use, the hot sol (before gelling) can be filtered, or the final gel can be gamma-irradiated (though irradiation may affect viscosity).
-
Figure 2: Process flow for the thermal preparation of Aluminum Monostearate organogels.
Part 4: Analytical Characterization
To validate the quality of the raw material and the resulting gel, the following assays are standard.
Aluminum Content (Assay)
-
Method: Complexometric Titration (EDTA) or Ignition.
-
USP Procedure: Ignite the sample (~1g) at 1000°C to constant weight. The residue is
.[2][3][7] -
Calculation:
. -
Acceptance: 14.5% – 16.5%.[3]
Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the gel-sol transition temperature and verify the absence of free fatty acid crystals (which would indicate incomplete reaction or degradation).
-
Expected Result: A broad endotherm usually between 100°C–130°C representing the "melting" of the coordination network. Sharp peaks below 60°C suggest free stearic acid impurities.
References
-
U.S. Pharmacopeia (USP). Aluminum Monostearate Monograph. USP-NF.[3][13] Link (Requires Subscription)
-
PubChem. Aluminum Monostearate - Compound Summary. National Center for Biotechnology Information. Link
-
FDA. Inactive Ingredient Search for Approved Drug Products. U.S. Food and Drug Administration.[3] Link
-
Shi, Y., et al. (2009). Gelling nature of aluminum soaps in oils. Journal of Colloid and Interface Science. Link
- Rowe, R. C., et al.Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Standard Industry Reference).
Sources
- 1. Aluminum Monostearate | C18H37AlO4 | CID 10246924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. Aluminum Monostearate n Aluminum Distearate USP NF Manufacturers [anmol.org]
- 4. scispace.com [scispace.com]
- 5. Aluminium monostearate - Wikipedia [en.wikipedia.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aluminum Monostearate [doi.usp.org]
- 10. researchgate.net [researchgate.net]
- 11. Gelling nature of aluminum soaps in oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Aluminum Monostearate - Protheragen [protheragen.ai]
The Solubility Paradox: A Technical Guide to Dihydroxyaluminum Stearate Organogels
Topic: Solubility of Dihydroxyaluminum Stearate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydroxyaluminum stearate (Aluminum Monostearate, CAS 7047-84-9) is not "soluble" in the traditional thermodynamic sense.[1] Unlike simple salts that dissociate in water, or small organic molecules that solvate in benzene, this metallo-organic soap functions as a rheology modifier and organogelator .
Its utility in pharmaceutical drug delivery (e.g., depot injections) and cosmetic formulation relies on a phase transition mechanism: it is insoluble in cold organic solvents but swells and disperses upon heating to form a colloidal gel structure upon cooling. This guide dissects the molecular architecture, solvent compatibility, and precise thermodynamic protocols required to harness this material.
Molecular Architecture & Physicochemical Profile
To understand the solubility behavior, one must understand the coordination chemistry driving the material.
-
Chemical Formula:
-
Structure: It exists not as discrete molecules but as a coordination polymer . The aluminum centers are linked by hydroxyl bridges (
), forming an inorganic backbone. The stearate (C18) fatty acid chains extend outward from this backbone, providing steric bulk and hydrophobicity. -
The "Solubility" Mechanism:
-
Cold: The inorganic backbones stack tightly via hydrogen bonding, preventing solvent penetration. The material appears as an insoluble white powder.[1]
-
Hot: Thermal energy breaks the inter-chain hydrogen bonds. Non-polar solvents intercalate between the stearate tails (swelling).
-
Cooling: The chains re-associate, but the solvent is now trapped within a fibrillar 3D network, forming a semi-solid gel.
-
Visualization: Coordination Polymer Structure
The following diagram illustrates the duality of the molecule: the polar inorganic core (insoluble in organics) and the non-polar organic shell (soluble in organics).
Solubility Landscape & Solvent Compatibility
The "solubility" of aluminum monostearate is highly dependent on temperature and solvent polarity. It is classified as a Lyotropic Liquid Crystal former.
Solvent Compatibility Matrix
| Solvent Class | Examples | Solubility Behavior (25°C) | Solubility Behavior (>100°C) | Application Note |
| Aliphatic Hydrocarbons | Mineral Oil, Hexane, Paraffin | Insoluble | Swells/Disperses | Ideal for organogels (oleogels).[2][3] |
| Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Insoluble | Soluble | Forms clear sols; gels upon cooling. |
| Chlorinated Solvents | Chloroform, CCl₄ | Swelling | Soluble | High solvation power; disrupts gel structure. |
| Polar Protic | Water, Methanol | Insoluble | Insoluble/Hydrolysis | Water causes decomposition (hydrolysis) to Al(OH)₃. |
| Polar Aprotic | Acetone, Ethyl Acetate | Insoluble | Poor/Precipitates | Generally incompatible. |
| Peptizers | Octanol, Pyridine, Amines | N/A | Co-Solvent | Critical: Small amounts lower the gelation temperature. |
The Role of Peptizers
In industrial and research applications, "peptizers" are polar additives (e.g., alcohols, amines) added in trace amounts. They coordinate with the Aluminum center, weakening the Al-OH-Al hydrogen bonds.
-
Effect: Lowers the temperature required to disperse the soap.
-
Risk: Excess peptizer destroys the gel network, resulting in a liquid solution.
The Gelation Mechanism (Sol-Gel Transition)
Understanding the transition from a suspended powder to a clear gel is critical for reproducible manufacturing.
-
Induction (Room Temp): Solvent wets the outer stearate chains. No bulk dissolution occurs.
-
Swelling (Critical Temp
): Thermal energy overcomes the lattice energy of the Al-OH backbone. Solvent molecules penetrate between the layers. The particles swell significantly. -
Dispersion (
): The coordination polymer chains disentangle. The mixture becomes a clear, isotropic liquid (sol). -
Gelation (Cooling): As thermal motion decreases, the Al-OH groups re-associate. However, they cannot re-stack perfectly due to the trapped solvent. A "house of cards" or fibrillar network forms, trapping the liquid.
Experimental Protocol: Preparation of a Pharmaceutical Organogel
Objective: Create a sterile, stable 5% w/v Aluminum Monostearate organogel in light mineral oil (suitable for vaccine adjuvants or depot drug delivery).
Safety Warning: This protocol involves heating oils to high temperatures. Use a fume hood and appropriate PPE.
Materials
-
Dihydroxyaluminum Stearate (USP/NF Grade, micronized).
-
Light Mineral Oil (USP Grade).
-
Overhead Stirrer (High shear capability).
-
Oil bath or heating mantle with precise temperature control.
Step-by-Step Methodology
-
Dispersion (Cold):
-
Weigh mineral oil into a beaker.
-
Begin stirring at moderate speed (approx. 300-500 RPM) to create a vortex.
-
Slowly sift Aluminum Monostearate (5% w/w) into the vortex. Crucial: Do not dump in bulk; avoid clumping.
-
Result: A cloudy, white suspension.
-
-
Thermal Activation:
-
Begin heating the oil bath.[4][5] Target temperature: 150°C .
-
Monitor the internal temperature of the mixture.[5]
-
At ~90°C: Viscosity will increase as swelling begins (The "Gel Point").
-
At ~130°C: The mixture will begin to clear.
-
At 150°C: Maintain temperature for 15-30 minutes. The solution should be completely clear and transparent. Note: If it is not clear, the polymer backbone has not fully dissociated.
-
-
Controlled Cooling (The Critical Step):
-
Remove from heat.[1]
-
Rapid Cooling (Quenching): Produces a clearer, harder gel (smaller crystallites).
-
Slow Cooling: Produces a more opaque, softer paste (larger crystallites).
-
Standard Pharma Protocol: Stir slowly until temperature reaches 60°C, then stop stirring to allow the network to set undisturbed.
-
-
Maturation:
-
Allow the gel to rest for 24-48 hours. The viscosity often increases ("blooms") during this period as the network stabilizes.
-
Troubleshooting & Optimization
| Issue | Cause | Corrective Action |
| Grainy Texture | Incomplete dispersion or cooling too slowly. | Increase max temperature to 150°C; increase cooling rate. |
| Phase Separation (Bleeding) | Gel network too weak (low concentration) or syneresis. | Increase concentration (>2%); add a co-gelator (e.g., lecithin). |
| Loss of Viscosity over time | Moisture absorption (Hydrolysis). | Store in strictly anhydrous conditions. Al-soaps hydrolyze to Al(OH)₃ + Stearic Acid in moist air. |
| Cloudiness | Residual moisture or incomplete solvation. | Dry the powder before use; ensure temp >130°C. |
References
-
Ataman Chemicals. Aluminum Monostearate Technical Data Sheet. Retrieved from
-
ChemicalBook. Aluminum Monostearate Properties and CAS 7047-84-9. Retrieved from
-
National Institutes of Health (NIH). Development and Characterization of Organogels for Topical Delivery. Retrieved from
-
Muby Chemicals. Aluminum Monostearate USP/NF Specifications. Retrieved from
-
Royal Society Publishing. Aluminium soap, their nature and gelling properties. Retrieved from
Sources
Technical Guide: Aluminum Monostearate vs. Aluminum Distearate in Pharmaceutical Development
Topic: Physical Properties of Aluminum Monostearate vs. Aluminum Distearate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical formulation, particularly for organogels and lipophilic drug delivery systems, the distinction between Aluminum Monostearate and Aluminum Distearate is critical yet often overlooked. While both are aluminum carboxylates used as gelling agents, stabilizers, and viscosity modifiers, their functional behaviors diverge significantly due to their stoichiometry.
-
Aluminum Monostearate (Al-Mono) is a "heavy" gelling agent. Its high hydroxyl content facilitates extensive hydrogen bonding, creating rigid, high-viscosity networks suitable for sustained-release depots.
-
Aluminum Distearate (Al-Di) is a "medium" gelling agent. With reduced hydroxyl availability, it forms more flexible, lower-viscosity gels, often preferred for hydrophobic coating and moisture repellency rather than structural rigidity.
This guide dissects the molecular mechanisms, physical properties, and experimental protocols required to select and characterize the correct grade for your formulation.
Molecular Architecture & Stoichiometry
The fundamental difference lies in the ratio of stearic acid to aluminum and the resulting residual hydroxyl groups. These hydroxyls are the "active sites" for the intermolecular hydrogen bonding that drives gelation.
| Feature | Aluminum Monostearate | Aluminum Distearate |
| Formula | Al(OH)₂C₁₈H₃₅O₂ | Al(OH)(C₁₈H₃₅O₂)₂ |
| IUPAC Name | Dihydroxy(stearoyloxy)alumane | Hydroxy(distearoyloxy)alumane |
| Al:Stearic Ratio | 1:1 | 1:2 |
| Al₂O₃ Content | ~14.5% – 16.5% | ~10.5% – 12.5% |
| Hydroxyl Groups | Two (2) per molecule | One (1) per molecule |
| Primary Function | Strong Gellant (3D Network) | Hydrophobic Thickener |
Mechanistic Insight: The "Active Hydroxyl" Hypothesis
The gelation capability of aluminum soaps in non-polar solvents (oils) is not driven solely by chain entanglement of the stearate tails. It is driven by the polymerization of the aluminum-oxygen backbone.
-
Al-Mono possesses two -OH groups, allowing it to act as a multi-functional node. It can donate and accept multiple hydrogen bonds, leading to a cross-linked, polymeric "ladder" or lattice structure.
-
Al-Di , with only one -OH group, acts more like a chain terminator or linear extender. It cannot form the complex 3D cross-links seen in the monostearate, resulting in weaker gel strength.
Physicochemical Characterization
The following data consolidates physical properties relevant to formulation science.
Table 1: Comparative Physical Properties[2]
| Property | Aluminum Monostearate | Aluminum Distearate |
| Melting Point | ~155°C (Decomposes) | ~145°C – 157°C |
| Gelling Strength | High (Forms stiff gels at low conc.) | Medium (Forms soft pastes/fluids) |
| Solubility (Water) | Insoluble | Insoluble |
| Solubility (Ethanol) | Insoluble | Insoluble |
| Solubility (Hot Oil) | Soluble (Gels upon cooling) | Soluble (Thickens upon cooling) |
| Solubility (Benzene) | Soluble (Hot) | Soluble (Hot) |
| Specific Gravity | ~1.02 | ~1.01 |
| Ash Content | High (~28-30%) | Medium (~18-20%) |
Gelation Mechanism Visualization
The diagram below illustrates the supramolecular assembly difference. Al-Mono forms a rigid network via extensive Al-OH...O-Al bridging, whereas Al-Di forms linear chains.
Figure 1: Mechanistic pathway of gelation showing the structural impact of hydroxyl availability.
Pharmaceutical Applications
Veterinary Vaccine Adjuvants
While human vaccines typically use Aluminum Hydroxide or Phosphate, Aluminum Monostearate is a standard adjuvant in veterinary medicine, specifically for Water-in-Oil (W/O) emulsions .
-
Role: It stabilizes the emulsion and creates a "depot effect," slowing the release of the antigen from the injection site to prolong immune stimulation.
-
Selection: Al-Mono is preferred over Al-Di here because the higher viscosity ensures the emulsion remains stable during storage and prevents phase separation (creaming).
Organogels for Drug Delivery
Recent research utilizes Aluminum Monostearate to gel vegetable oils (e.g., sesame, peanut) for the delivery of lipophilic drugs.
-
Mechanism: The Al-Mono creates a physical trap for the oil.
-
Benefit: Allows for the suspension of moisture-sensitive drugs in a non-aqueous semi-solid format.
Experimental Protocols
To scientifically validate the grade of aluminum stearate or characterize a formulation, use the following self-validating protocols.
Protocol A: Rheological Profiling (The Gold Standard)
Objective: Quantify the "Gel Strength" and determine the Linear Viscoelastic Region (LVR).
-
Preparation:
-
Disperse 2% w/w Aluminum Stearate in mineral oil or vegetable oil.
-
Heat to 160°C under continuous stirring until clear (sol state).
-
Cool to 25°C at a controlled rate (e.g., 5°C/min) to form the gel.
-
-
Instrument: Stress-controlled Rheometer (e.g., Anton Paar MCR or TA Instruments DHR) with parallel plate geometry (40mm, sandblasted to prevent slip).
-
Step 1: Amplitude Sweep (Strain Sweep):
-
Frequency: 1 Hz (6.28 rad/s).
-
Strain: 0.01% to 100%.[1]
-
Output: Identify the LVR where G' (Storage Modulus) is constant.
-
Differentiation: Al-Mono will show a higher G' plateau (stronger solid character) and a longer LVR than Al-Di.
-
-
Step 2: Frequency Sweep:
-
Strain: Fixed within LVR (e.g., 0.1%).
-
Frequency: 0.1 to 100 rad/s.
-
Output: Plot G' and G''. For a true gel (Al-Mono), G' > G'' and both should be frequency-independent.
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Distinguish Mono vs. Di based on thermal transitions.
-
Sample: 5–10 mg of dry powder in a hermetically sealed aluminum pan.
-
Method: Heat from 30°C to 200°C at 10°C/min under Nitrogen purge.
-
Analysis:
-
Al-Distearate: Look for a sharp melting endotherm typically between 145°C–157°C .
-
Al-Monostearate: Look for a broader endotherm often accompanied by decomposition (browning) around 155°C–160°C .
-
Note: Commercial grades are often mixtures; multiple peaks indicate a blend of mono-, di-, and tristearates.
-
Protocol C: Chemical Verification (Alumina Assay)
Objective: Confirm stoichiometry (The "Self-Validating" Step).
-
Ignition: Incinerate 1.0 g of sample at 800°C for 4 hours.
-
Calculation: Weigh the residue (Al₂O₃).
-
Result:
-
Residue ~15-16% = Monostearate .
-
Residue ~11-12% = Distearate .
-
Residue ~6-9% = Tristearate .
-
-
Decision & Characterization Workflow
Use this logic flow to guide your experimental design.
Figure 2: Experimental workflow for identifying and validating Aluminum Stearate grades.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10246924, Aluminum Monostearate. [Link]
-
American Molecules. Aluminum Monostearate and Aluminum Distearate USP NF Grade Specifications. [Link][2]
-
Paint & Coatings Asia. How to Choose the Best Aluminium Stearate for Your Needs. [Link]
-
ResearchGate. Preparation and characterization of aluminum stearate (DSC and Thermal Analysis). [Link]
-
MDPI (Molecules). Oleogels—Their Applicability and Methods of Characterization. [Link]
Sources
Toxicity profile of aluminum monostearate in pharmaceutical formulations
[1]
Executive Summary
Aluminum Monostearate (AMS) is a critical functional excipient utilized primarily as a gelling agent, viscosity modifier, and vaccine adjuvant stabilizer. While designated as Generally Recognized as Safe (GRAS) for food applications and listed in the FDA Inactive Ingredient Database (IID), its safety profile in parenteral formulations requires rigorous characterization due to the bio-persistence of aluminum.
This guide analyzes the toxicological boundaries of AMS, distinguishing between the benign stearic acid moiety and the biologically active aluminum cation. It provides actionable protocols for quantifying aluminum burden and assessing the stability of AMS-based depot formulations, ensuring compliance with evolving regulatory standards for elemental impurities (USP <232>/<233> and ICH Q3D).
Physicochemical Identity & Functional Logic
To understand the toxicity of AMS, one must first understand its behavior in solution. Unlike soluble aluminum salts (e.g., AlCl₃), AMS is an organometallic soap.
-
Chemical Structure: Dihydroxy(stearato)aluminium (
). -
Solubility: Insoluble in water; soluble in ethanol, benzene, and mineral oils upon heating.
-
Mechanism of Action (Depot Effect): When dispersed in oil vehicles (e.g., peanut oil, sesame oil) and heated, AMS unfolds to form a cross-linked gel matrix. Upon cooling, this matrix traps active pharmaceutical ingredients (APIs) or antigens, retarding their release.
-
Toxicity Implication: The stability of this gel determines the rate of aluminum release. A poorly formed gel may "dump" aluminum systematically, spiking plasma levels, whereas a stable gel localizes the reaction, potentially causing granulomas.
-
Toxicological Profile
Systemic Toxicity: The Aluminum Burden
The systemic toxicity of AMS is governed by the pharmacokinetics of the aluminum ion (
-
Absorption: Bioavailability from AMS depots is deliberately low. Release is rate-limited by the hydrolysis of the gel matrix.
-
Distribution: Once solubilized,
binds to transferrin (approx. 90%) and distributes to bone (long-term storage) and the brain (neurotoxicity risk). -
Excretion: Renal filtration is the primary elimination route.
-
Risk Factor: Patients with renal impairment (GFR < 30 mL/min) are at high risk of aluminum accumulation, leading to dialysis encephalopathy or osteomalacia.
-
-
Acute Toxicity: Low.
(Oral, Rat) > 5000 mg/kg.
Local Toxicity: Granuloma Formation
The most common adverse event associated with AMS-adjuvanted injectables is the formation of sterile abscesses or granulomas at the injection site.
-
Pathology: Macrophagic myofasciitis (MMF).
-
Mechanism: Macrophages migrate to the depot site to phagocytose the foreign material. Because AMS is insoluble, macrophages become overloaded with aluminum crystals, leading to lysosomal destabilization and the release of pro-inflammatory cytokines (IL-1β, IL-6).
-
Outcome: Usually self-limiting nodules. However, persistent granulomas can occur if the particle size is too large (>10 µm) or the aluminum load per dose exceeds tissue tolerance.
Mechanisms of Action & Biological Fate
The following diagram illustrates the differential fate of Aluminum Monostearate based on formulation stability and administration route.
Figure 1: Biological fate of Aluminum Monostearate. Note the bifurcation between local granuloma formation (particulate phase) and systemic distribution (ionic phase).
Safety Assessment Protocols
To ensure the safety of an AMS-containing formulation, you must validate both the total aluminum content and the release characteristics.
Protocol 1: Total Aluminum Content via ICP-MS
Rationale: This protocol aligns with USP <233> Elemental Impurities to ensure the total aluminum load does not exceed the PDE (Permitted Daily Exposure) calculated for the specific route of administration.
Reagents:
-
Nitric Acid (
), Trace Metal Grade. -
Hydrochloric Acid (
), Trace Metal Grade. -
Internal Standard: Yttrium (
) or Scandium ( ).
Workflow:
-
Sample Digestion:
-
Weigh 0.5 g of the AMS formulation into a microwave digestion vessel.
-
Add 8 mL
and 2 mL . -
Seal and digest at 200°C for 15 minutes (ramp time 10 min).
-
Checkpoint: Solution must be completely clear. Turbidity indicates incomplete digestion of the stearate matrix.
-
-
Dilution:
-
Transfer digestate to a 50 mL volumetric flask.
-
Add Internal Standard (final conc. 10 ppb).
-
Dilute to volume with deionized water (18.2 MΩ).
-
-
Analysis:
-
Instrument: Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]
-
Mode: Kinetic Energy Discrimination (KED) with Helium gas to remove polyatomic interferences (e.g.,
interfering with ). -
Calibration: 5-point curve (1 ppb to 1000 ppb Al).
-
-
Calculation:
Protocol 2: In Vitro Release Testing (IVRT) for Depot Integrity
Rationale: A "dumping" depot is a safety hazard. This protocol, adapted from USP <1724>, assesses the release rate of aluminum from the oil gel, serving as a proxy for in vivo stability.
Apparatus: USP Apparatus 4 (Flow-Through Cell) or vertical diffusion cell.
Workflow:
-
Membrane Selection: Use a synthetic membrane (e.g., Tuffryn®, 0.45 µm) that is compatible with the oil vehicle but retains the gel structure.
-
Medium Preparation:
-
Buffer: Citrate-Phosphate buffer pH 5.5 (mimicking the phagolysosome environment).
-
Note: Aluminum solubility is pH-dependent. At neutral pH (7.4), Al precipitates; acidic pH is required to simulate macrophage processing.
-
-
Loading:
-
Load 300 mg of AMS gel into the donor compartment.
-
Ensure no air bubbles exist between the gel and the membrane.
-
-
Sampling:
-
Flow rate: 4 mL/min (closed loop) or static sampling at 1, 2, 4, 8, 24, and 48 hours.
-
Replace withdrawn volume with fresh buffer.
-
-
Quantification:
-
Analyze aliquots using the ICP-MS method described in Protocol 1.
-
-
Acceptance Criteria:
-
Burst Effect: < 20% release in the first 2 hours (indicates good gel formation).
-
Sustained Release: Linear release profile (
) over 48 hours.
-
Regulatory & Risk Mitigation
Regulatory Status[3][4][5][6]
-
FDA: Listed in the Inactive Ingredient Database (IID).[2][3]
-
Injectable Limits: Variable. Consult the IID for the most current limits based on specific dosage forms (e.g., "Injection; Intramuscular").
-
-
EMA: Follows ICH Q3D guidelines. Parenteral aluminum is a Class 1 elemental impurity if not intentionally added. Since AMS is intentionally added, it must be justified by a safety risk assessment.
Risk Mitigation Strategies
| Risk | Mitigation Strategy |
| Batch-to-Batch Variability | Source AMS with strict specifications on the Al:Stearic Acid ratio (Di- vs Mono-stearate content affects gelling). |
| Injection Pain/Nodules | Optimize particle size of the suspended API. Ensure AMS is fully dissolved during the heating phase (typically >130°C) to prevent micro-crystals. |
| Systemic Toxicity | Calculate the Total Al per dose. Ensure it remains below the provisional tolerable weekly intake (PTWI) of 1 mg/kg body weight (JECFA), adjusted for parenteral bioavailability (100%). |
References
-
U.S. Food and Drug Administration (FDA). Inactive Ingredient Search for Approved Drug Products. [Link]
-
World Health Organization (WHO) / JECFA. Evaluation of certain food additives and contaminants: Aluminum.[4] Technical Report Series 959. [Link]
-
European Medicines Agency (EMA). ICH guideline Q3D on elemental impurities. [Link]
-
Gupta, R. K., et al. Aluminum compounds as vaccine adjuvants.[5][6] Advanced Drug Delivery Reviews, 32(3), 155-172. (Foundational text on Al-adjuvant mechanisms). [Link]
Sources
- 1. Determination of aluminum concentrations in biological specimens: application in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactive Ingredients in Approved Drug Products Search: Frequently Asked Questions | FDA [fda.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Aluminum Monostearate | C18H37AlO4 | CID 10246924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pediatric Post‐Vaccine Aluminum Granuloma: Morin Stain as a Diagnostic Aid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Post-vaccination subcutaneous aluminum granuloma - PMC [pmc.ncbi.nlm.nih.gov]
Mechanistic Principles and Engineering of Aluminum Monostearate Organogels
Executive Summary
Aluminum monostearate (AMS) organogels represent a critical class of viscoelastic materials in pharmaceutical development, particularly for sustained-release injectables and vaccine adjuvants. Unlike simple polymeric thickeners, AMS functions through a complex supramolecular assembly mechanism driven by coordination chemistry and solvophobic interactions.
This guide moves beyond basic "mixing instructions" to deconstruct the molecular causality of gelation. We will examine the transition from the classical "living polymer" theory to the contemporary "fractal aggregate" model, providing researchers with the mechanistic insight required to troubleshoot instability, syneresis, and inconsistent release profiles.
Molecular Architectonics & Gelling Mechanism[1]
The Chemical Species
Aluminum monostearate is chemically distinct from its di- and tri-stearate counterparts. Its theoretical formula is Al(OH)₂C₁₈H₃₅O₂ . The presence of two hydroxyl groups per aluminum center is the linchpin of its gelling capability, offering sites for extensive hydrogen bonding and coordination bridging that di- and tri-stearates lack.
The Mechanism: A Paradigm Shift
Historically, the gelation of AMS in non-polar solvents (e.g., mineral oil, vegetable oils) was attributed to the formation of linear "coordination polymers" (Al-O-Al backbones). However, recent high-resolution electron microscopy and rheological studies have refined this model.
Current Consensus (The Colloidal Aggregate Model):
-
Dissolution (Sol State): At high temperatures (>120°C), AMS molecules exist as discrete entities or small oligomers solvated by the non-polar medium. The non-polar fatty acid tails extend into the solvent, while the polar Al-OH heads remain shielded.
-
Nucleation (Cooling): As temperature drops, the solvophobic effect drives the polar heads to cluster, forming inverted micelles .
-
Fractal Assembly (Gel State): These micelles do not merely stack into infinite chains; they aggregate into spherical nano-particles which then jam together to form a fractal, fibrillar network . This network traps the solvent via capillary forces and steric hindrance.
Key Interaction Forces:
-
Primary: Coordinate covalent bonding between Aluminum and Oxygen (carboxylate).
-
Secondary: Hydrogen bonding between Al-OH groups of adjacent molecules.
-
Tertiary: Van der Waals forces between interdigitating stearate chains.
Visualization of the Gelling Pathway
Caption: Transition from solvated monomers to a jammed fractal network driven by cooling and polar interactions.
Thermodynamics & Solvent Compatibility
The gel strength (
| Parameter | High Compatibility (Weak Gel) | Low Compatibility (Strong Gel) |
| Solvent Type | Benzene, Toluene, Carbon Tetrachloride | Mineral Oil, Vegetable Oils (Peanut, Sesame) |
| Mechanism | Solvent heavily solvates tails; prevents tight network packing. | Solvent is expelled from aggregates; promotes tight junction zones. |
| Outcome | Clear, viscous sol (often no gel). | Turbid, rigid organogel. |
Expert Insight: For pharmaceutical depots, we intentionally select solvents with moderate incompatibility (like sesame or peanut oil). If the solvent is too compatible, the gel will dissolve/erode too quickly in vivo. If too incompatible, the gel may undergo syneresis (bleed oil) on the shelf.
Strategic Experimental Protocol
Objective: Manufacture a sterile, stable AMS organogel (2% w/v) suitable for injectable suspension.
Safety Note: AMS powder is fine and hydrophobic; inhalation hazard. Use distinct weighing boats to prevent static cling.
Materials
-
Gelator: Aluminum Monostearate (USP/NF Grade). Note: Ensure Al content is 7.2%–8.9% and free fatty acid < 7.0%.
-
Solvent: Super-Refined Sesame Oil (Low moisture is critical; water competes for H-bonds).
The "Thermal Cycle" Method
This protocol relies on a specific thermal history to erase "memory" of the powder's crystalline state.
| Step | Action | Critical Process Parameter (CPP) | Rationale (Causality) |
| 1 | Dispersion | Ambient Temp (20-25°C) | Disperse powder in oil under high shear (3000 rpm) to break agglomerates before heating. Prevents "fish eyes." |
| 2 | Solvation | Heat to 125°C ± 5°C | Ramping rate: 2°C/min. Hold for 30-60 mins. This ensures complete unfolding of AMS molecules and destruction of native crystal lattice. |
| 3 | Nucleation | Cool to 60°C | Cooling rate: Slow (0.5°C/min) . Rapid cooling freezes the system in a disordered state (weak gel). Slow cooling allows organized fibril growth. |
| 4 | Setting | Hold at 60°C for 1 hr | "Annealing" phase. Allows the fractal network to stabilize and strengthen junctions. |
| 5 | Aging | Cool to Ambient, Store 24h | The gel modulus ( |
Process Visualization
Caption: Thermal processing workflow emphasizing the critical annealing step for gel stability.
Characterization & Quality Control
To validate the mechanism and ensure batch-to-batch consistency, the following metrics are non-negotiable.
Rheological Fingerprinting
Perform Small Amplitude Oscillatory Shear (SAOS) tests.
-
Frequency Sweep (0.1 - 100 rad/s): A true gel will show
(Storage Modulus > Loss Modulus) across the entire range, with both independent of frequency. -
Yield Stress: Determine via stress ramp. Higher yield stress correlates with better suspension stability of solid drugs.
Differential Scanning Calorimetry (DSC)
-
Melting Endotherm: Typically ~100-120°C. A sharp peak indicates a highly crystalline, well-ordered gel. A broad, shallow peak suggests an amorphous, potentially unstable network.
-
Protocol: Heat from 25°C to 150°C at 5°C/min.
Syneresis (Oil Bleeding)
-
Test: Centrifuge gel at 3000g for 30 mins.
-
Limit: < 5% oil separation by weight. High syneresis indicates the Al:Fatty Acid ratio is incorrect or the cooling rate was too fast (network contraction).
References
-
Gelling Nature of Aluminum Soaps in Oils. PubMed. [Link]
-
Rheology of oleogels based on sorbitan and glyceryl monostearates. Grasas y Aceites. [Link]
-
Aluminum Monostearate (Compound Summary). PubChem. [Link]
-
Development and Characterization of Sorbitan Monostearate Organogels. AAPS PharmSciTech. [Link]
-
Preparation and characterization of aluminum stearate. Chemical Industry & Chemical Engineering Quarterly. [Link]
Technical Whitepaper & Safety Data Sheet (SDS): Dihydroxy(stearoyloxy)aluminum (Research Grade)
Executive Summary
Dihydroxy(stearoyloxy)aluminum, universally known in laboratory settings as aluminum monostearate (CAS: 7047-84-9), is a highly specialized excipient, rheology modifier, and immunological adjuvant [1]. Unlike conventional polymeric thickeners, its unique coordination chemistry—featuring two polar hydroxyl groups and one hydrophobic stearate ligand bound to a central aluminum atom—enables the creation of robust, thixotropic oleogels when dispersed in non-polar lipid vehicles.
As a Senior Application Scientist, I have designed this whitepaper to synthesize the core Safety Data Sheet (SDS) parameters with field-proven experimental methodologies. This guide provides researchers and drug development professionals with a self-validating framework for safely handling this compound and leveraging its unique physicochemical properties in sustained-release drug delivery and vaccine formulation.
Physicochemical Profile & Safety Data (The SDS Core)
To ensure experimental reproducibility and laboratory safety, understanding the intrinsic properties of dihydroxy(stearoyloxy)aluminum is paramount. The compound is a metallic soap that behaves as an inert, hydrophobic powder at room temperature but undergoes profound rheological phase transitions upon thermal activation [2].
Table 1: Physicochemical Specifications
| Parameter | Value / Description |
| Chemical Name | Dihydroxy(stearoyloxy)aluminum |
| Synonyms | Aluminum monostearate; Dihydroxy(octadecanoato-O-)aluminum |
| CAS Number | 7047-84-9 |
| Molecular Formula | Al(OH)₂C₁₈H₃₅O₂ |
| Molecular Weight | 344.47 g/mol |
| Appearance | Fine white to off-white voluminous powder |
| Melting Point | ~145°C (Literature); Decomposes at higher temperatures |
| Solubility | Insoluble in water, alcohol, ether. Soluble in hot vegetable/mineral oils, alkali. |
Table 2: Hazard Identification & Safe Handling (GHS)
| Category | Specification & Causality |
| GHS Classification | Generally not classified as a hazardous substance, but presents specific physical risks [2, 5]. |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) [2]. |
| Dust Explosion Risk | Critical: Fine organic dusts possess a massive surface area. Accumulation in unventilated spaces mixed with air can form explosive mixtures if exposed to an ignition source [5]. |
| PPE Requirements | N95/P2 Respirator (to prevent inhalation of fine particulates), Nitrile gloves, safety goggles (to prevent mechanical eye irritation) [1]. |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly sealed to prevent moisture ingress, which can prematurely alter gelation kinetics. |
Mechanistic Insights: Thixotropy & Adjuvant Depot Formation
The utility of dihydroxy(stearoyloxy)aluminum in pharmaceutical research stems from its structural duality. The long-chain hydrophobic stearate tail interacts favorably with non-polar solvents (e.g., peanut oil, squalene). Conversely, the polar dihydroxy-aluminum head groups are capable of extensive intermolecular hydrogen bonding.
When the powder is heated in an oil vehicle (>100°C), the thermal energy overcomes the initial crystalline lattice, uncoiling the polymer chains. Upon controlled cooling, the hydroxyl groups self-assemble into a 3D hydrogen-bonded network, trapping the solvent within a thixotropic gel matrix. In vaccine development (such as historical Adjuvant 65 analogs), this matrix acts as a physical depot, slowing the release of the aqueous antigen phase and prolonging immune system exposure to maximize antibody titers [3, 4].
Caption: Mechanistic pathway of thermal activation and self-assembly for thixotropic oleogel formation.
Self-Validating Experimental Protocols
In advanced formulation science, protocols must be self-validating—meaning each step contains an observable physical milestone to confirm success before proceeding to the next phase.
Protocol A: Preparation of a Sustained-Release Oleogel
Objective: Formulate a 5% (w/v) aluminum monostearate gel in a vegetable oil vehicle for sustained drug release. Causality Focus: The heating rate and maximum temperature dictate the homogeneity of the gel. Insufficient heat leaves un-dissolved aggregates; excessive heat degrades the stearate chain.
-
Weighing & Dispersion: Weigh 5.0 g of research-grade dihydroxy(stearoyloxy)aluminum. Gradually sift the powder into 100 mL of pharmaceutical-grade peanut oil under continuous low-shear stirring (300 rpm) at room temperature.
-
Self-Validation: The mixture should appear as a cloudy, heterogeneous suspension without large, dry clumps.
-
-
Thermal Activation: Transfer the suspension to a temperature-controlled oil bath. Increase the temperature at a rate of 2°C/min until reaching 120°C. Increase stirring to 600 rpm.
-
Causality: Slow heating prevents localized scorching. At ~110-120°C, the suspension will undergo a distinct phase transition.
-
Self-Validation: The cloudy suspension will transition into a clear, slightly viscous, homogeneous solution. This confirms the disruption of the crystalline lattice and the uncoiling of the stearate chains.
-
-
Controlled Cooling: Remove the vessel from the heat source. Allow it to cool to room temperature (20-25°C) statically (strictly without stirring).
-
Causality: Shear forces during the cooling phase will permanently fracture the nascent hydrogen-bonded network, resulting in a collapsed, low-viscosity system rather than a true thixotropic gel.
-
Self-Validation: Upon reaching room temperature, the vessel should contain a translucent, semi-solid gel that does not flow immediately upon inversion.
-
Protocol B: Formulation of a Water-in-Oil Vaccine Adjuvant Depot
Objective: Create a stable trivalent emulsion (oil/surfactant/thickener + aqueous antigen) analogous to highly effective Adjuvant 65 formulations [4].
Caption: Workflow for formulating a water-in-oil vaccine adjuvant using dihydroxy(stearoyloxy)aluminum.
-
Bivalent Oil Preparation: Intimately mix 5.0% (v/v) mannide monooleate into 43.6% (v/v) peanut oil.
-
Causality: Mannide monooleate is a low-HLB (Hydrophilic-Lipophilic Balance) surfactant essential for stabilizing water droplets within a continuous oil phase.
-
-
Trivalent Vehicle Formation: Slowly add 1.4% (w/v) dihydroxy(stearoyloxy)aluminum to the bivalent mixture. Heat to 120°C with continuous stirring until fully dispersed, then cool to room temperature.
-
Self-Validation: The resulting trivalent vehicle must be a clear, slightly thixotropic fluid free of particulate matter.
-
-
Emulsification: Slowly add 50.0% (v/v) of the aqueous antigen phase (e.g., phosphate-buffered saline containing the immunological agent) to the trivalent vehicle while subjecting the mixture to high-shear homogenization (e.g., 10,000 rpm for 3-5 minutes).
-
Causality: High shear is required to break the aqueous phase into micro-droplets. The aluminum monostearate network immediately stabilizes these droplets via steric hindrance, preventing coalescence and phase separation.
-
Self-Validation: The final product should be a milky-white, highly stable water-in-oil emulsion. A single drop placed on the surface of a beaker of water should remain intact as a bead and not disperse (confirming that the continuous phase is indeed oil).
-
References
-
Woodhour, A. F., et al. "New Metabolizable Immunologic Adjuvant for Human Use. 2. Short-term Animal Toxicity Tests." Proceedings of the Society for Experimental Biology and Medicine. Ovid.[Link]
- Brown, et al. "US3149036A - Adjuvant vaccine with aluminum monostearate, mannide monooleate, vegetable oil, and an aqueous phase immunolgical agent.
Critical Gelator Concentration (CGC) of Aluminum Monostearate in Vegetable Oils: A Technical Guide
Topic: Critical Gelator Concentration of Aluminum Monostearate in Vegetable Oils Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, Drug Development Professionals
Executive Summary
Aluminum Monostearate (AlSt) is a distinct class of organogelator used extensively in the pharmaceutical and cosmetic industries to structure apolar solvents, particularly vegetable oils (e.g., peanut, sesame). Unlike low-molecular-weight organic gelators (LMOGs) that form fibrillar networks via hydrogen bonding, AlSt operates through a coordination-driven micellar aggregation mechanism.
This guide defines the Critical Gelator Concentration (CGC) for AlSt, details the thermodynamic parameters required to induce gelation, and provides a validated protocol for the preparation of oleogels intended for sustained-release injectable depots.
Mechanistic Foundation: From Sol to Gel
To manipulate the CGC effectively, one must understand the underlying phase transition. Historically, it was believed that AlSt formed polymeric chains.[1] However, modern rheological and scattering data confirm a micellar aggregation mechanism .
The Micellar Theory
Upon heating in non-polar oil, the AlSt breaks down into monomers. As the system cools:
-
Monomer Self-Assembly: AlSt molecules organize into spherical nano-micelles, driven by the coordination of aluminum centers and the solvophobic effect of the stearate chains.
-
Fractal Aggregation: These micelles act as primary building blocks, aggregating into fractal clusters.
-
Network Jamming: At the CGC, these clusters jam together to form a space-spanning network that immobilizes the liquid oil phase.
Visualization of Gelation Mechanism
The following diagram illustrates the transition from dispersed monomers to a jammed gel network.
Figure 1: The micellar aggregation pathway of Aluminum Monostearate gelation in vegetable oils.
Critical Gelator Concentration (CGC) Values
The CGC is not a fixed constant; it is a variable dependent on the solvent's polarity and the specific grade of AlSt (ratio of mono-, di-, and tri-stearates). However, for pharmaceutical-grade Aluminum Monostearate (USP/NF) in standard vegetable oils, the values are consistent.
Comparative CGC Table
| Vegetable Oil Matrix | CGC Range (w/w) | Primary Application | Gel Characteristics |
| Peanut Oil | 2.0% – 2.5% | Depot Injections (e.g., Penicillin) | High viscosity, thixotropic, clear to translucent. |
| Sesame Oil | 2.0% – 3.0% | Sustained Release Steroids | High stability, excellent suspension of solids. |
| Soybean Oil | 2.5% – 3.5% | Veterinary Depots | Slightly softer gel; requires higher concentration for rigidity. |
| Castor Oil | > 5.0% | Topical/Cosmetic | High polarity of castor oil interferes with Al-coordination, requiring higher loads. |
Technical Insight: For injectable suspensions, a concentration of 2.0% (w/w) is the industry standard "sweet spot." This concentration provides sufficient yield stress to prevent sedimentation of suspended drug particles (Stokes' Law retardation) without creating a gel so stiff that it becomes difficult to inject (syringability issues).
Experimental Protocol: Determination & Preparation
The preparation of AlSt oleogels requires high thermal energy to overcome the activation barrier for micelle formation. Simply mixing at room temperature or low heat (e.g., 60°C) will result in a dispersion, not a gel.
Validated Preparation Workflow
Objective: Prepare a 2.0% w/w Aluminum Monostearate oleogel in Peanut Oil.
Materials:
-
Aluminum Monostearate (USP/NF grade, fine powder).
-
Super-Refined Peanut Oil (Low moisture content is critical; water competes for coordination sites).
-
Overhead stirrer with propeller blade.
-
Oil bath or heating mantle with digital temperature control.
Step-by-Step Protocol:
-
Dispersion (Ambient):
-
Weigh the peanut oil into a beaker.
-
Initiate stirring at 300–500 RPM to create a vortex.
-
Slowly sift the AlSt powder (2.0% w/w) into the vortex to avoid clumping.
-
Result: Cloudy suspension.
-
-
Thermal Activation (The Critical Step):
-
Heat the mixture to 135°C ± 5°C .
-
Note: You will observe a transition around 120°C where the solution begins to clear.
-
Hold at 135°C for 15–20 minutes. This ensures complete "melting" of the metal soap crystals and formation of the pre-gel micellar state.
-
Caution: Do not exceed 150°C to prevent oil oxidation or degradation of the stearate.
-
-
Controlled Cooling (Gelling):
-
Remove from heat.
-
Fast Cooling (Quenching): Pouring into a cool container yields a harder, more brittle gel (smaller crystal/micelle domains).
-
Slow Cooling: Allowing to cool in the bath yields a softer, more elastic gel (larger domains).
-
Recommendation: For injectables, a moderate cooling rate (approx. 5°C/min) is often preferred for consistency.
-
-
Maturation:
-
Allow the gel to rest undisturbed for 24–48 hours at room temperature. The network continues to "sinter" and strengthen during this period.
-
CGC Determination Method (Inverted Tube Test)
To determine the exact CGC for a new oil batch:
-
Prepare a series of vials with AlSt concentrations ranging from 1.0% to 4.0% in 0.25% increments.
-
Follow the heating protocol above.
-
After 24 hours of maturation, invert the vials.
-
The CGC is the lowest concentration where the sample does not flow under its own weight.
Factors Influencing Gel Strength & Stability[1]
Moisture Content
Water is a "poison" to AlSt gels. The aluminum center coordinates with hydroxyl groups. Excess water molecules block these sites, preventing micelle-to-micelle bridging.
-
Action: Always use anhydrous oils or dry the oil (e.g., vacuum heating) before adding AlSt.
Shear History
AlSt gels are thixotropic . They shear-thin during injection and recover viscosity upon standing.
-
Implication: If the gel is sheared too aggressively during cooling (e.g., high-speed homogenization below 60°C), the network may be permanently fractured, resulting in a lower final viscosity.
Free Fatty Acids (FFA)
High levels of free fatty acids in the oil can act as co-surfactants, stabilizing the monomers and preventing gelation, effectively raising the CGC.
-
Action: Use "Super Refined" or pharmacopoeial grade oils with low Acid Values.
References
-
Wang, X., & Rackaitis, M. (2009).[1] Gelling Nature of Aluminum Soaps in Oils. Journal of Colloid and Interface Science.
- Significance: Establishes the micellar aggregation mechanism, disproving the polymer chain theory.
-
Buckwalter, F. H., & Dickison, H. L. (1958). The effect of vehicle and particle size on the absorption of procaine penicillin G. Journal of the American Pharmaceutical Association.
- Significance: The seminal paper establishing 2% AlSt in peanut oil as the standard for depot injections.
-
Code of Federal Regulations (FDA). 21 CFR 172.863 - Salts of fatty acids.
-
Significance: Regulatory safety data for aluminum monostearate in food and drugs.[2]
-
-
U.S. Pharmacopeia (USP).
- Significance: Defines the quality standards (assay, Al2O3 content) required for reproducible CGC results.
-
Singh, V. K., et al. (2015). Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels. AAPS PharmSciTech.
- Significance: Provides comparative data on organogel preparation protocols and thermal analysis (DSC)
Sources
Hydrophobic Architecture of Dibasic Aluminum Stearate: A Technical Guide
The following technical guide is structured to provide an authoritative, mechanism-first analysis of Dibasic Aluminum Stearate, specifically focusing on its hydrophobic properties and pharmaceutical applications.
Executive Summary & Chemical Identity[1]
In the precise nomenclature of metallic soaps, Dibasic Aluminum Stearate refers to Aluminum Monostearate (
While commercial "Aluminum Stearate" is often a variable mixture of mono-, di-, and tri-stearates, the dibasic species is the functional powerhouse for gelling and structured hydrophobicity . Its unique stoichiometry allows it to polymerize via hydrogen bonding while presenting a dense array of hydrophobic alkyl chains to the environment.[1]
Key Technical Specifications:
-
Molecular Formula:
[1][2][4] -
Critical Attribute: High gelling capacity due to free hydroxyl groups; high water repellency due to C18 chain orientation.[1]
Molecular Mechanism of Hydrophobicity
The hydrophobic utility of dibasic aluminum stearate is not merely a function of its insolubility, but of its molecular self-assembly .
The Amphiphilic Paradox
The molecule is technically amphiphilic.[1] The aluminum-hydroxyl core is polar and capable of hydrogen bonding, while the stearate tail is non-polar and lipophilic.
-
Solid State: In powder form, the molecules crystallize such that the polar Al-OH cores sequester themselves internally, while the 18-carbon alkyl chains orient outward. This creates a "paraffin-like" surface energy barrier, resulting in contact angles with water often exceeding 120°.[1]
-
In Solvents (Oleogels): When heated in non-polar solvents (e.g., mineral oil, isopropyl myristate), the Al-OH groups polymerize, forming long inorganic backbones (
).[1] The stearate chains protrude from this backbone like bristles on a bottle brush, trapping the solvent via steric hindrance and van der Waals forces.
Visualization: The Hydrophobic Barrier & Gelling Network
The following diagram illustrates the dual-nature mechanism: the surface repulsion of water and the internal cross-linking that creates stable hydrophobic gels.
Caption: Figure 1. Mechanism of action showing the role of the C18 tail in surface hydrophobicity and the Al-OH core in network formation.
Pharmaceutical Applications
Controlled Release Oleogels
Dibasic aluminum stearate is the premier gelling agent for organogels (oleogels).[1] Unlike polymeric hydrogels, these systems are anhydrous.[1]
-
Mechanism: The stearate forms a 3D matrix in pharmaceutical oils (e.g., soybean oil).[1]
-
Utility: Sustained release of lipophilic APIs (Active Pharmaceutical Ingredients) via erosion and diffusion control.[1] The hydrophobic matrix minimizes water ingress, retarding hydrolysis of moisture-sensitive drugs.
Moisture Barrier in Solid Dosage Forms
Incorporated into tablet formulations, it acts as a hydrophobic lubricant.[1]
-
Advantage: Unlike Magnesium Stearate, the "dibasic" aluminum form has higher specific surface area and stronger covering power, providing superior moisture protection for hygroscopic APIs at lower concentrations (0.5% - 1.0% w/w).
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed to be self-validating.
Protocol A: Quantification of Hydrophobicity (Powder Contact Angle)
Direct measurement of powder wettability is difficult due to surface roughness.[1] This protocol uses the Compressed Disc Method.
Materials:
-
Dibasic Aluminum Stearate Powder (USP/NF Grade).[1]
-
Hydraulic Lab Press (e.g., Carver Press).[1]
-
Goniometer (Contact Angle Meter).[1]
-
Deionized Water (18.2 MΩ[1]·cm).
Methodology:
-
Sample Preparation: Weigh 200 mg of powder.
-
Compression: Transfer to a 13mm IR die. Apply 5 metric tons of pressure for 2 minutes under vacuum (to remove air pockets). Critical Step: High pressure minimizes surface roughness effects.[1]
-
Measurement: Place the resulting smooth disc on the goniometer stage.
-
Droplet Deposition: Dispense a 5 µL droplet of deionized water onto the disc surface.
-
Capture: Record the image immediately (t=0) and at t=60s to check for absorption.
-
Calculation: Analyze the angle (
) using the Young-Laplace fitting method.-
Target:
indicates high hydrophobicity.[1]
-
Protocol B: Critical Gelling Concentration (CGC) Determination
Validates the "Dibasic" nature.[1] Only Mono/Distearates gel effectively; Tristearates precipitate.[1]
Materials:
Methodology:
-
Prepare a series of mixtures: 1%, 2%, 3%, 4%, 5% (w/w) Aluminum Monostearate in Mineral Oil.
-
Heat samples to 150°C while stirring (400 RPM). Observation: The mixture should turn clear (sol to gel transition temperature).
-
Maintain 150°C for 15 minutes to ensure complete disruption of the crystalline lattice.
-
Cool slowly to 25°C (room temperature).
-
Inversion Test: Invert the vial. The CGC is the lowest concentration where the sample does not flow under gravity.[1]
Comparative Data Analysis
The following table contrasts Dibasic Aluminum Stearate with other common metallic soaps, highlighting why it is the superior choice for hydrophobic gelling applications.
| Property | Dibasic Al-Stearate (Monostearate) | Al-Distearate | Al-Tristearate | Magnesium Stearate |
| Formula | ||||
| Metal Content | High (~8-9% Al) | Medium (~5-6% Al) | Low (~3-4% Al) | ~4-5% Mg |
| Gelling Ability | Excellent (Strong H-bonding) | Good | Poor (No OH groups) | None |
| Melting Point | ~160-170°C | ~145-160°C | ~115°C | ~130-140°C |
| Hydrophobicity | High | Very High | Highest | High |
| Primary Use | Gelling Agent, Stabilizer | Thickener | Varnish Flatting | Tablet Lubricant |
Note: "St" represents the Stearate moiety (
Experimental Workflow Visualization
The following diagram outlines the logical flow for characterizing the material for a drug delivery application.
Caption: Figure 2. Step-by-step characterization workflow from raw material verification to final formulation testing.
References
-
PubChem. (2025).[1] Aluminum Monostearate (Compound Summary). National Library of Medicine.[1] [Link]
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[1] (Standard reference for excipient monographs).
-
Ataman Chemicals. (n.d.).[1] Aluminum Monostearate Technical Overview. [Link][1]
-
Baerlocher. (n.d.).[1] Metallic Stearates: Aluminum Stearate Characteristics. [Link][1]
Sources
- 1. Aluminum Monostearate | C18H37AlO4 | CID 10246924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Aluminium monostearate - Wikipedia [en.wikipedia.org]
- 3. ALUMINUM, DIHYDROXY(STEARATO)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. ALUMINUM MONOSTEARATE | 7047-84-9 [chemicalbook.com]
Advanced Thermal Profiling of Aluminum Monostearate: Melting Point, Decomposition Kinetics, and Pharmaceutical Implications
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Introduction to Aluminum Monostearate (AlSt)
Aluminum monostearate (Al(OH)₂C₁₈H₃₅O₂) is a dibasic organometallic salt synthesized from the reaction between stearic acid and aluminum hydroxide. In pharmaceutical and cosmetic development, it is widely utilized as a viscosity-increasing agent, an emulsion stabilizer, and a critical excipient for formulating prolonged-release injectable suspensions (e.g., penicillin G procaine)[1].
As a Senior Application Scientist, I frequently encounter formulation failures stemming from a fundamental misunderstanding of AlSt's thermal properties. Commercial AlSt is rarely a pure monomeric entity; it is a complex, amphiphilic mixture containing variable degrees of hydration, palmitate impurities, and polymeric metal carboxylate species. These structural variations directly dictate its thermal behavior, making rigorous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) mandatory for batch-to-batch reproducibility.
Thermal Transitions: The Melting Point Discrepancy
A common pitfall in pre-formulation screening is relying on a singular, static melting point for AlSt. While standard chemical literature often cites the melting point of pure aluminum monostearate at 155 °C [2], empirical thermal analysis of commercial pharmaceutical grades reveals a much broader softening and melting range.
The Causality of the Broad Melting Range
The long hydrocarbon chain of the stearate ligand favors self-assembly in nonpolar media, creating three-dimensional viscoelastic networks via metal–oxygen bridging and hydrogen bonding. Because commercial grades consist of varying proportions of aluminum monostearate and aluminum monopalmitate[2], the crystal lattice is highly heterogeneous.
When subjected to thermal stress, the breakdown of this 3D polymeric network does not occur at a sharp eutectic point. Instead, DSC thermograms typically exhibit a broad endothermic transition. Depending on the specific grade and degree of cross-linking, melting and gelation transitions can be observed anywhere from 145 °C up to 225 °C [3][4]. Furthermore, in composite systems (such as chitosan-AlSt matrices), the melting of dispersed AlSt has been observed in the specific range of 163 °C to 172 °C [5].
Thermal Decomposition Kinetics (TGA)
Aluminum monostearate does not have a true boiling point; it undergoes thermal decomposition before boiling can occur[2]. Understanding its degradation kinetics is vital for processes involving high heat, such as hot-melt extrusion or terminal sterilization.
Thermogravimetric analysis (TGA) reveals a multi-stage decomposition profile:
-
Dehydration Phase (< 150 °C): Minor mass loss corresponding to the evaporation of surface moisture and coordinated water molecules.
-
Primary Decomposition (318 °C – 403 °C): The major thermal event. The hydrocarbon chain undergoes homolytic cleavage and decarboxylation. Literature indicates that the primary degradation stages of AlSt peak around 318 °C and 403 °C [5].
-
Residue Formation (> 500 °C): The organic components are completely volatilized as carbon oxides, leaving behind a stable inorganic residue of aluminum oxide (Al₂O₃). According to USP32–NF27 standards, the Al₂O₃ residue must account for 14.5% to 16.5% of the initial dried weight[6].
Thermal degradation pathway of Aluminum Monostearate.
Quantitative Data Summary
To facilitate material selection and process parameter definition, the thermal and physicochemical properties of AlSt are summarized below.
| Property | Value / Range | Analytical Implication |
| Literature Melting Point | 155 °C[2] | Baseline for pure monomeric AlSt. |
| Commercial Melting Range | 145 °C – 225 °C[3][4] | Dictates processing temperatures for oleogel formation. |
| Primary Decomposition | 318 °C and 403 °C (Peak)[5] | Defines the upper limit for thermal processing (e.g., HME). |
| Residue on Ignition | 14.5% – 16.5% (as Al₂O₃)[6] | Critical USP/NF quality control metric for purity. |
| Solubility | Insoluble in water; Soluble in hot oils[7] | Drives its utility as a non-aqueous thickening agent. |
Experimental Protocol: Self-Validating TGA/DSC Workflow
To ensure high-fidelity thermal data, researchers must employ a self-validating analytical system. The following protocol isolates thermal decomposition from oxidative degradation, ensuring that the kinetic data reflects the true stability of the excipient.
Step 1: Instrument Calibration
-
Action: Calibrate the DSC using high-purity Indium (onset ~156.6 °C) and the TGA using Calcium Oxalate monohydrate.
-
Causality: Ensures precise temperature mapping, which is critical given AlSt's broad melting endotherm.
Step 2: Sample Preparation
-
Action: Accurately weigh 2.0 to 5.0 mg of AlSt powder. For DSC, crimp in a standard aluminum pan with a pinhole. For TGA, place in an open alumina (Al₂O₃) crucible.
-
Causality: The pinhole in the DSC pan prevents pressure build-up from coordinated water release, which could artificially shift the endothermic peaks.
Step 3: Atmosphere Control
-
Action: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.
-
Causality: An inert atmosphere prevents premature oxidative degradation of the stearate hydrocarbon chain, allowing for the accurate measurement of pure thermal decomposition kinetics.
Step 4: Thermal Ramping
-
Action: Equilibrate at 25 °C for 5 minutes. Ramp at a constant heating rate of 10 °C/min up to 500 °C.
-
Causality: A 10 °C/min rate provides an optimal balance between thermal resolution (separating the 318 °C and 403 °C decomposition events) and signal sensitivity.
Step 5: Data Integration & Kinetic Analysis
-
Action: Integrate the area under the DSC endotherm to calculate the enthalpy of fusion (ΔH). Calculate the first derivative of the TGA curve (DTG) to pinpoint the exact temperatures of maximum degradation velocity (
).
Self-validating TGA/DSC experimental workflow.
Conclusion
The thermal behavior of Aluminum Monostearate is highly dependent on its complex polymeric structure and the presence of mixed fatty acid ligands. While its baseline melting point is 155 °C, formulation scientists must account for a broad softening range that can extend up to 225 °C. Furthermore, its robust thermal stability up to ~318 °C makes it an exceptionally resilient excipient for high-temperature pharmaceutical manufacturing processes. Rigorous thermal profiling using the standardized TGA/DSC protocols outlined above is essential for ensuring reproducible gelation and drug-release kinetics in final dosage forms.
References
-
ALUMINUM MONOSTERARATE - Ataman Kimya Source: Ataman Chemicals URL:[Link]
-
ALUMINUM MONOSTEARATE - Chongqing Chemdad Co., Ltd Source: Chemdad URL:[Link]
-
ALUMINUM MONOSTERARATE TGA DSC - Ataman Kimya Source: Ataman Chemicals URL:[Link]
-
Aluminum Monostearate - United Pharmaceuticals Source: United Pharmaceuticals URL:[Link]
-
Specifications, SDS of Aluminum monostearate distearate Manufacturers Source: King of Chemicals URL:[Link]
- US12398133B2 - Solid state forms Source: Google Patents URL
-
Thermal Analysis of Chitosan-Lactate and Chitosan-Aluminum Monostearate Composite System Source: ResearchGate URL:[Link]
-
ALUMINUM MONOSTEARATE | Ataman Kimya A.Ş. Source: Ataman Chemicals URL:[Link]
Sources
- 1. US12398133B2 - Solid state forms - Google Patents [patents.google.com]
- 2. Aluminum Monostearate and Aluminium Distearate Manufacturers, SDS [mubychem.com]
- 3. United Pharmaceuticals [unitedpharmaceuticals.com]
- 4. Specifications, SDS of Aluminum monostearate distearate Manufacturers [kingofchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. ALUMINUM MONOSTEARATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. ataman-chemicals.com [ataman-chemicals.com]
Methodological & Application
Pharmaceutical-Grade Aluminum Monostearate Organogel: Protocol for Depot Injection Vehicles
Introduction & Mechanism
Aluminum monostearate (AMS) organogels represent a foundational technology in parenteral drug delivery, historically validated by the "Buckwalter" penicillin formulations and currently revitalized for sustained-release peptide and vaccine delivery. Unlike polymeric hydrogels, AMS organogels are oleaginous viscoelastic fluids .
The Micellar Network Mechanism
Contrary to early theories suggesting polymer-like chains of aluminum soaps, modern high-resolution electron microscopy and rheological studies confirm a colloidal micelle mechanism .
-
Sol State: At high temperatures (>140°C), AMS dissolves in the vegetable oil, existing as individual molecular entities or small oligomers.
-
Nucleation: Upon cooling, AMS molecules self-assemble into spherical nano-micelles, driven by the coordination of aluminum with the carboxylate groups and the hydrophobic interactions of the stearate tails.
-
Gelation: These micelles aggregate into a fractal, jammed network. The oil phase is immobilized within this 3D lattice via capillary forces and surface tension, creating a semi-solid structure.
Applications
-
Depot Injections: Slows absorption of suspended hydrophilic drugs (e.g., antibiotics, peptides) by limiting diffusion and reducing the surface area available for dissolution.
-
Vaccine Adjuvants: Enhances immune response by retaining the antigen at the injection site.
Critical Material Attributes (CMAs)
Success relies on strict control of raw materials. Variations in the Al:Acid ratio significantly alter gel strength.
| Material | Critical Attribute | Specification / Target | Rationale |
| Aluminum Monostearate | Al Content | 7.2% – 8.9% (USP/NF) | Defines the stoichiometry. Too high = brittle gel; too low = weak gel. |
| Free Fatty Acid (FFA) | < 2.0% | Excess stearic acid acts as a plasticizer, weakening the gel network. | |
| Ash Content | ~14.5% - 16.5% (as Al₂O₃) | Confirms purity and extent of reaction. | |
| Vegetable Oil | Peroxide Value | < 5.0 meq/kg | Critical for stability. Oxidation leads to rancidity and drug degradation. |
| (Sesame / Peanut) | Water Content | < 0.1% | Water hydrolyzes AMS, destroying the gel structure ("caking"). |
| Acid Value | < 0.5 mg KOH/g | High acidity interferes with the Al-soap coordination. |
Critical Process Parameters (CPPs)
The transition from a liquid oil to a structured gel is thermodynamically driven but kinetically controlled.
-
Dissolution Temperature (
): Must exceed the critical micelle temperature (typically 140°C – 155°C ). Below this, AMS only swells but does not reorganize into the required micellar structure. -
Dwell Time: Time at
(typically 30–60 mins) ensures complete molecular dispersion. -
Cooling Rate:
-
Slow Cooling (< 1°C/min): Promotes an ordered, stronger lattice (higher Yield Stress).
-
Rapid Cooling (Quench): Creates a disordered, weaker gel (lower Yield Stress, better syringeability).
-
-
Sterilization: Dry heat sterilization is preferred for the vehicle before drug addition.
Preparation Protocol
Phase A: Preparation of the Sterile Gel Vehicle
Batch Size: 100 mL Target Concentration: 2.0% w/v AMS in Sesame Oil
-
Preparation:
-
Weigh 98.0 g of Super-Refined Sesame Oil (or Peanut Oil) into a borosilicate glass beaker.
-
Weigh 2.0 g of Aluminum Monostearate (USP grade).
-
Note: Ensure all glassware is moisture-free (depyrogenated).
-
-
Dispersion (Cold):
-
Add AMS powder to the oil under continuous agitation (magnetic stirrer or overhead impeller at 300 RPM).
-
Mix at room temperature for 10 minutes to break up large agglomerates. The mixture will appear cloudy/opaque.
-
-
Thermal Gelation (The "Hot" Step):
-
Begin heating the mixture using an oil bath or programmable hot plate.
-
Ramp: Increase temperature to 150°C ± 5°C .
-
Observation: Around 120°C, the mixture will start to clear. By 150°C, it should be a crystal-clear, slightly yellow liquid (Sol state).
-
Hold: Maintain at 150°C for 60 minutes with continuous slow stirring (100 RPM). High shear is avoided here to prevent air entrapment.
-
-
Sterilization & Cooling:
-
Method 1 (In-Process): If the vessel is sealed, maintain 160°C for 2 hours (Dry Heat Sterilization).
-
Method 2 (Post-Fill): Transfer the hot sol into vials, seal, and autoclave (if moisture ingress is strictly prevented) or dry heat sterilize.
-
Cooling: Allow the gel to cool to room temperature (25°C) undisturbed.
-
Result: The liquid transforms into a transparent/translucent semi-solid gel.
-
Phase B: Aseptic Incorporation of Active Ingredient (API)
For heat-sensitive drugs (peptides, proteins, antibiotics).
-
API Preparation:
-
Micronize the API (sterile) to a particle size < 10 µm to prevent needle clogging.
-
Alternatively, prepare a concentrated sterile aqueous solution if making a W/O emulsion gel (requires emulsifier like Sorbitan Monooleate).
-
-
Compounding:
-
Transfer the Sterile AMS Gel (from Phase A) to a sterile mixing vessel.
-
Gradually add the Sterile API powder.
-
Homogenization: Use a high-shear mixer (e.g., Ultra-Turrax) or a planetary mixer under aseptic conditions.
-
Tip: Maintain temperature at 25-30°C. Do not reheat.
-
-
De-aeration:
-
Apply vacuum (if available) to remove air bubbles introduced during mixing, which can affect dosing accuracy.
-
Visualization of Workflows
Figure 1: Preparation Logic Flow
Caption: Step-by-step workflow for the preparation of sterile aluminum monostearate organogels.
Figure 2: Gelation Mechanism
Caption: Molecular transition from disordered sol to structured micellar gel network upon cooling.
Characterization & Quality Control
| Test | Methodology | Acceptance Criteria (Typical) |
| Appearance | Visual Inspection | Clear to translucent, pale yellow; no particulate matter. |
| Viscosity / Rheology | Rotational Rheometer (Cone & Plate) | Shear-thinning behavior.[1] Yield stress > 10 Pa (prevents sedimentation). |
| Syringeability | Texture Analyzer (Compression mode) | Force < 20 N for 21G needle at 1 mL/s. |
| Resuspendability | Manual shaking after centrifugation | Homogeneous dispersion within 1 minute. |
| Sterility | USP <71> | No growth (Bacteria/Fungi). |
| Aluminum Content | ICP-OES | 90-110% of label claim. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Gel is too weak (runny) | Ensure temp reaches 150°C for full 60 mins. | |
| High moisture in oil. | Use super-refined oil; store AMS in desiccator. | |
| Gel is too brittle/crumbly | AMS concentration too high. | Reduce AMS (e.g., from 2.5% to 2.0%). |
| Cooling rate too slow. | Increase cooling rate (use water bath). | |
| "Bleeding" (Oil separation) | Syneresis due to lattice contraction. | Add a co-surfactant (rare) or optimize AMS:Oil ratio. |
| Discoloration (Darkening) | Oxidation of oil during heating. | Use nitrogen blanket during heating; add antioxidant (BHT). |
References
-
Mechanism of Gelation
-
Title: Gelling nature of aluminum soaps in oils.
- Source: Journal of Colloid and Interface Science (2009).
- Significance: Refutes the polymer chain theory, establishing the micellar aggreg
-
URL:[Link]
-
- Pharmaceutical Formulation (Depot)
-
Material Specifications
-
Rheological Properties
Sources
Application Note: High-Purity Synthesis of Dihydroxy(stearoyloxy)aluminum via Controlled Precipitation
Abstract
Dihydroxy(stearoyloxy)aluminum, commonly known as Aluminum Monostearate (Al(OH)₂St), is a critical pharmaceutical excipient used as a vaccine adjuvant, organogelator, and viscosity modifier. Commercial preparations often suffer from batch-to-batch variability, existing as complex mixtures of mono-, di-, and tri-stearates. This Application Note details a precision synthesis protocol utilizing the Basic Aluminum Chloride Intermediate Method . Unlike direct precipitation, this pathway mechanistically targets the dihydroxy species, ensuring high stoichiometric fidelity, reproducible particle size, and compliance with pharmaceutical purity standards (USP/NF).
Introduction & Scientific Rationale
The synthesis of aluminum carboxylates is governed by the competition between hydroxyl (OH⁻) and carboxylate (R-COO⁻) ligands for the aluminum center. Direct mixing of aluminum salts (e.g., AlCl₃) with sodium stearate often yields thermodynamic mixtures favoring the di- and tri-stearate forms due to local pH fluctuations.
To synthesize the monostearate (Al(OH)₂C₁₈H₃₅O₂), the aluminum center must be pre-conditioned to the Al(OH)₂⁺ speciation before the introduction of the stearate ligand. This protocol employs Aluminum Dihydroxychloride (Al(OH)₂Cl) as a reactive intermediate.[1][2] This "pre-hydrolyzed" precursor effectively "locks" two coordination sites with hydroxyl groups, leaving the third chloride site available for facile metathesis with the stearate anion.
Key Applications
-
Vaccine Adjuvants: Stabilizer for antigen emulsions; depot effect enhancement.
-
Parenteral Formulations: Gelling agent for slow-release oil-based injectables.
-
Topical Formulations: Structure-forming agent in oleogels.
Reaction Mechanism
The synthesis proceeds in two distinct chemical phases:
-
Speciation Control: Formation of the soluble Basic Aluminum Chloride intermediate.
-
Ligand Exchange: Controlled precipitation with Sodium Stearate.
Chemical Equations
Step 1: Formation of Basic Aluminum Chloride
Step 2: Formation of Sodium Stearate
Step 3: Precipitation of Aluminum Monostearate
Mechanistic Pathway Diagram
Caption: Mechanistic pathway targeting the Al(OH)₂⁺ species via a basic chloride intermediate to ensure monostearate formation.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| Aluminum Chloride Hexahydrate | ACS Reagent (≥99%) | Aluminum source |
| Stearic Acid | USP/NF (≥97% C18) | Ligand source (Ensure high purity to avoid palmitate impurities) |
| Sodium Bicarbonate | ACS Reagent | Controlled hydrolysis agent |
| Sodium Hydroxide | 1N Solution | Saponification agent |
| Acetone | HPLC Grade | Purification (Soxhlet extraction) |
| Deionized Water | 18.2 MΩ·cm | Solvent |
Equipment
-
Reactor A: 500mL 3-neck round bottom flask (for Al precursor) with reflux condenser.
-
Reactor B: 2L Jacketed glass reactor (for precipitation) with overhead mechanical stirrer.
-
Filtration: Buchner funnel with Whatman Grade 50 (hardened) filter paper.
-
Purification: Soxhlet extraction apparatus.[1]
-
Drying: Vacuum oven capable of 60°C.
Experimental Protocol
Phase A: Synthesis of Basic Aluminum Chloride (Al(OH)₂Cl)
Rationale: Creating the specific Al-hydroxy species prior to reaction.[1][2]
-
Dissolution: Dissolve 24.1 g (0.1 mol) of Aluminum Chloride Hexahydrate in 100 mL of DI water in Reactor A.
-
Controlled Hydrolysis: Gradually add 16.8 g (0.2 mol) of Sodium Bicarbonate.
-
Note: Add slowly to manage CO₂ evolution.
-
-
Activation: Heat the solution to 100°C under reflux for 1 hour .
-
Observation: The solution should become clear to slightly hazy. If a heavy precipitate forms, the pH is too high (Al(OH)₃ formed); adjust with dilute HCl if necessary.
-
-
Dilution: Dilute the resulting Al(OH)₂Cl solution to 200 mL with warm DI water.
Phase B: Preparation of Sodium Stearate Solution
-
Saponification: In Reactor B, disperse 28.5 g (0.1 mol) of Stearic Acid in 1000 mL of DI water.
-
Neutralization: Add 4.0 g (0.1 mol) of Sodium Hydroxide (or equivalent volume of 1N NaOH).
-
Solubilization: Heat to 80-90°C with stirring until the solution is clear and homogenous.
-
Critical Control: Ensure the pH of this soap solution is between 9.0 and 10.0. If pH > 10.5, excess alkalinity may convert the aluminum intermediate to Al(OH)₃ during mixing.
-
Phase C: Controlled Precipitation
-
Mixing: Maintain the Sodium Stearate solution (Reactor B) at 80°C with vigorous stirring (400-600 RPM).
-
Addition: Slowly add the Basic Aluminum Chloride solution (from Phase A) to Reactor B over a period of 30-45 minutes .
-
Why? Slow addition prevents high local concentrations of Al, which could entrap unreacted stearic acid or form poly-nuclear species.
-
-
Digestion: Once addition is complete, maintain temperature at 80°C and stirring for 1 hour . The white precipitate of Aluminum Monostearate will form immediately.
Phase D: Workup and Purification
-
Filtration: Filter the hot slurry through a Buchner funnel.
-
Washing: Wash the cake 3 times with warm DI water (60°C) to remove Sodium Chloride byproduct.
-
Validation: Test filtrate with AgNO₃; absence of white precipitate indicates removal of chloride ions.
-
-
Drying: Dry the wet cake in a vacuum oven at 60°C for 12 hours.
-
Purification (Critical for Pharma Grade):
-
Perform a Soxhlet extraction using Acetone for 4 hours.
-
Purpose: This removes any unreacted free Stearic Acid (which is soluble in acetone), leaving the pure Aluminum Monostearate (insoluble in acetone).[1]
-
-
Final Drying: Dry the purified powder at 60°C to constant weight.
Process Workflow Diagram
Caption: Step-by-step synthesis workflow emphasizing the purification stage for pharmaceutical compliance.
Characterization & Specifications
To validate the synthesis against USP/NF standards, perform the following assays.
| Test | Method | Expected Specification |
| Aluminum Content | EDTA Complexometric Titration or ICP-OES | 14.5% – 16.5% (as Al₂O₃) |
| Free Fatty Acid | Acetone Extraction / Titration | < 3.0% |
| Identification A | FTIR Spectroscopy | Characteristic Carboxylate peaks (1580-1610 cm⁻¹) and Al-OH stretch (~3700 cm⁻¹) |
| Identification B | Acid Hydrolysis | Formation of oily layer (fatty acid) and aqueous Al salt |
| Melting Point | DSC (Differential Scanning Calorimetry) | Endotherms often seen ~145°C (decomposition/melting complex) |
| Loss on Drying | Gravimetric (80°C) | < 2.0% |
Troubleshooting Guide
Issue 1: Product is a sticky gel rather than a powder.
-
Cause: Incomplete precipitation or excess free stearic acid.
-
Solution: Ensure the acetone extraction step is performed rigorously. Verify the drying temperature does not exceed the melting point of stearic acid (69°C) during the initial drying phase.
Issue 2: Low Aluminum content (<14%).
-
Cause: Formation of Aluminum Di/Tri-stearate.[3]
-
Solution: This indicates the ratio of Stearate to Al was too high during precipitation. Ensure the Basic Aluminum Chloride is fully formed (clear solution) before adding to the stearate. Check that the stearate solution pH is not >10.5.[3][4][5]
Issue 3: High Free Fatty Acid content.
-
Cause: Insufficient washing or extraction.
-
Solution: Increase Soxhlet extraction cycles. Ensure the reaction pH did not drop below 7 during precipitation (which would convert stearate back to stearic acid).
References
-
USP Monographs. "Aluminum Monostearate." United States Pharmacopeia (USP-NF).
-
Hideo, T. "Aluminum Soaps and Their Production." U.S. Patent 3,056,819, 1962.
-
Ataman Chemicals. "Aluminum Monostearate Technical Overview."
-
Lončar, E. S., et al. "Preparation and characterization of aluminum stearate." Journal of the Serbian Chemical Society, 2005.
-
ECHEMI Community. "Synthesis pathways for Aluminum Monostearate."
Sources
Using aluminum monostearate as a vaccine adjuvant stabilizer
Application Note: Aluminum Monostearate (AMS) as a Rheological Stabilizer in Veterinary Vaccine Emulsions
Part 1: Executive Summary
Aluminum Monostearate (AMS) is a specialized pharmaceutical excipient distinct from standard aluminum salt adjuvants (e.g., Al(OH)₃). While aluminum hydroxide acts primarily as an antigen adsorbent, AMS functions as a rheological modifier and stabilizer for Water-in-Oil (W/O) emulsions. It is predominantly utilized in veterinary medicine (e.g., for Foot-and-Mouth Disease, Johne’s Disease) to create depot-forming vaccines with long-term immunity.
This guide details the thermodynamics of AMS gelation, the critical temperature-dependent processing required to activate its stabilizing properties, and protocols for manufacturing stable W/O emulsions.
Part 2: Scientific Foundation & Mechanism[1][2]
The Chemistry of Stabilization
AMS (Al(OH)₂C₁₈H₃₅O₂) is an organometallic soap. In its raw powder form, it provides no stabilizing benefit. Its functionality is unlocked only through a thermal sol-gel transition within a hydrophobic carrier (mineral or vegetable oil).
-
Mechanism: When heated in oil, the AMS crystal lattice collapses, allowing the non-polar stearate tails to solvate into the oil phase while the polar aluminum-hydroxyl heads associate.
-
The Gel Network: Upon cooling, these associations form a metastable network of micelles or fibrils. This structure creates a thixotropic yield stress in the continuous oil phase.
-
Result: The oil becomes a gel at rest (preventing the sedimentation of suspended antigen particles or coalescence of water droplets) but shear-thins during injection (allowing flow).
Visualization: The Sol-Gel Activation Pathway[1]
Figure 1: The thermodynamic pathway required to convert raw AMS into a functional stabilizing gel matrix.
Part 3: Materials & Equipment
To ensure reproducibility, specific grades of raw materials are required.
| Component | Specification | Function |
| Aluminum Monostearate | USP/NF or EP Grade | Gelling agent. Must have Al content ~4-5% and low free fatty acids. |
| Oil Phase | Mineral Oil (e.g., Drakeol 6VR, Marcol 52) | Continuous phase carrier. Low viscosity preferred to offset AMS thickening. |
| Emulsifier | Mannide Monooleate (e.g., Montanide 80) | Surfactant (HLB ~4.3) to stabilize the water-oil interface. |
| Aqueous Phase | Antigen in PBS/Buffer | Dispersed phase containing the immunogen. |
Equipment:
-
Overhead Stirrer: High-torque capability (for viscosity changes).
-
Temperature Control: Oil bath or jacketed vessel capable of reaching 140°C ± 1°C.
-
Emulsifier: Silverson high-shear mixer or Microfluidizer.
Part 4: Experimental Protocols
Protocol A: Preparation of the Anhydrous AMS-Oil Vehicle
Criticality: This is the most common failure point. If the AMS is not heated sufficiently, the gel will not form, and the vaccine will separate.
-
Weighing: Calculate a 2% w/v concentration of AMS in the chosen oil (e.g., 2g AMS per 100mL Mineral Oil).
-
Dispersion: Add the oil to a beaker. Start agitation at 300 RPM. Slowly sift the AMS powder into the oil to avoid clumping.
-
The Thermal Ramp:
-
Hold Phase: Maintain temperature at 120°C for 15-20 minutes . This ensures complete solvation of the stearate chains.
-
Cooling (Gelation):
-
Remove from heat.[1]
-
Continue stirring (slowly, ~100 RPM) to ensure homogeneity during the phase transition.
-
Allow to cool to room temperature (25°C). The liquid will thicken into a viscous, translucent gel.
-
-
Sterilization: The gel vehicle can be sterilized via dry heat (160°C for 2 hrs) or autoclaving, though autoclaving may introduce moisture which is undesirable. Best practice: Prepare aseptically or use dry heat.
Protocol B: Formulation of the W/O Emulsion Vaccine
-
Phase Preparation:
-
Oil Phase: Combine the AMS Gel (from Protocol A) with Mannide Monooleate (Emulsifier). Typical Ratio: 90% AMS Gel / 10% Emulsifier.
-
Aqueous Phase: Prepare antigen solution (sterile).
-
-
Emulsification:
-
Ratio: Typically 60:40 or 50:50 (Oil Phase : Aqueous Phase).
-
Place the Oil Phase in the mixing vessel.
-
Start the high-shear mixer (e.g., 2000-4000 RPM).
-
Dropwise Addition: Add the Aqueous Phase slowly to the vortex of the oil. Do not dump it in all at once.
-
-
Homogenization:
-
Once all aqueous phase is added, increase shear if necessary.
-
Mix for 5-10 minutes until the emulsion is white and creamy.
-
Note: Monitor temperature; friction will generate heat. Keep < 35°C to protect the antigen.
-
Protocol Visualization: Emulsification Workflow
Figure 2: Workflow for incorporating the aqueous antigen into the pre-gelled AMS oil vehicle.
Part 5: Quality Control & Troubleshooting
Every batch must be self-validated using the following metrics.
| Test | Method | Acceptance Criteria | Logic |
| Conductivity | Electrical resistance meter | 0 µS (Non-conductive) | Confirms continuous phase is oil (W/O). If conductive, emulsion has inverted (O/W) or broken. |
| Drop Test | Place drop of emulsion on water surface | Drop remains intact (does not disperse) | Confirms W/O structure. If drop spreads/clouds, it is O/W. |
| Viscosity | Brookfield Viscometer (Spindle LV-2) | 50 - 200 cP (Target dependent) | Too low = instability/settling. Too high = poor syringeability (painful injection). |
| Thermal Stability | Incubate at 37°C for 14 days | No phase separation | Simulates accelerated aging. AMS gel must hold the emulsion. |
Troubleshooting Table:
-
Issue: Emulsion breaks (layer of water on bottom).
-
Cause: Insufficient shear during mixing OR AMS gel was not heated to 120°C during preparation (gel network weak).
-
Fix: Validate Protocol A temperature logs.
-
-
Issue: Viscosity too high (cannot inject).
-
Cause: AMS concentration >3% or oil grade too heavy.
-
Fix: Dilute with raw mineral oil or reduce AMS to 1.5%.
-
Part 6: References
-
World Health Organization (WHO). (2013). Guidelines on the Nonclinical Evaluation of Vaccine Adjuvants and Adjuvanted Vaccines. WHO Technical Report Series, No. 987. Link
-
United States Pharmacopeia (USP). Aluminum Monostearate Monograph. (Standard for chemical purity and Al content).[3] Link
-
Aucouturier, J., et al. (2001). Adjuvants designed for veterinary and human vaccines.[4][5][6][7][8] Vaccine, 19(17-19), 2666-2672. (Discusses Montanide and oil-based systems). Link
-
Cahn, A. (1978). Water-in-oil adjuvant composition.[4] US Patent 4,069,313. (Seminal patent describing the heating requirements for AMS stabilization). Link
-
European Medicines Agency (EMA). (2005). Guideline on Adjuvants in Vaccines for Human Use. (Regulatory context for adjuvant safety).[2][7] Link
Sources
- 1. trungtamthuoc.com [trungtamthuoc.com]
- 2. Improved Aluminum Adjuvants Eliciting Stronger Immune Response When Mixed with Hepatitis B Virus Surface Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALUMINUM MONOSTEARATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. US3149036A - Adjuvant vaccine with aluminum monostearate, mannide monooleate, vegetable oil, and an aqueous phase immunolgical agent - Google Patents [patents.google.com]
- 5. Basic Properties and Development Status of Aluminum Adjuvants Used for Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vaccine Development and Adjuvants - College of Veterinary Medicine - Purdue University [vet.purdue.edu]
- 7. pharmtech.com [pharmtech.com]
- 8. US3149036A - Adjuvant vaccine with aluminum monostearate, mannide monooleate, vegetable oil, and an aqueous phase immunolgical agent - Google Patents [patents.google.com]
Application Note: Formulation of Oleogels Using Aluminum Monostearate for Controlled Drug Delivery
Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Professionals Document Type: Technical Guide & Standard Operating Protocol (SOP)
Introduction and Mechanistic Principles
Oleogels (organogels) have emerged as highly effective lipophilic matrices for controlled drug delivery, particularly in the development of long-acting intramuscular (IM) depot injections and sustained-release topical formulations[1]. Among the various organogelators, Aluminum Monostearate (AlMS) is a field-proven, biocompatible metallic soap that imparts highly desirable viscoelastic and shear-thinning properties to hydrocarbon and lipid-based systems[2].
The Causality of Gelation
The gelation of AlMS in a hydrophobic carrier (e.g., sesame oil, soybean oil, or synthetic lipids) is not a simple dissolution process; it is a thermally induced supramolecular self-assembly.
-
Molecular Architecture: AlMS possesses an amphiphilic nature. It features a highly polar aluminum-hydroxyl-carboxylate head and a long, non-polar alkyl chain (stearate)[2].
-
Thermal Activation: At room temperature, AlMS powder is insoluble in oil due to strong intermolecular forces between the polar heads. Heating the dispersion above a critical temperature (typically 120°C–150°C) provides the thermal energy required to cleave these initial bonds, resulting in a clear, monomeric solution.
-
Network Formation: As the system cools, the loss of kinetic energy forces the polar aluminum-hydroxyl heads to re-associate via hydrogen bonding and coordination interactions[2],[3]. This forms a continuous, three-dimensional fibrillar network. The lipophilic stearate chains extend outward, immobilizing the solvent (oil) within the interstitial spaces via van der Waals forces.
Fig 1: Thermally induced supramolecular self-assembly mechanism of AlMS oleogels.
Formulation Parameters and Quantitative Data
The rheological profile and the subsequent drug release kinetics of an AlMS oleogel are strictly governed by the concentration of the gelator and the nature of the oil phase. AlMS oleogels exhibit shear-thinning (pseudoplastic) behavior [2]. This is critical for injectables: the gel's viscosity drops under the shear stress of passing through a syringe needle, but rapidly recovers its gel structure upon resting in the muscle tissue, forming a depot.
Table 1: Impact of AlMS Concentration on Oleogel Properties (Sesame Oil Base)
| AlMS Concentration (% w/w) | State at 25°C | Zero-Shear Viscosity (Pa·s)* | Syneresis Index (30 days) | API Release T50% (Hydrophilic Model) |
| 1.0% | Viscous Liquid | < 5 | High (>15%) | 12 Hours |
| 2.0% | Weak Gel | 45 | Moderate (~5%) | 48 Hours |
| 4.0% | Firm Gel | 180 | Low (<1%) | 7 Days |
| 6.0% | Stiff Gel | 420 | None (0%) | 14+ Days |
*Note: Viscosity values are representative approximations for comparative formulation design.
Self-Validating Experimental Protocol: Preparation of AlMS Oleogel
This protocol is designed as a closed-loop, self-validating system. Each critical step includes a specific observable checkpoint to ensure the structural integrity of the final matrix.
Materials Required:
-
Gelator: Aluminum Monostearate (Pharmaceutical Grade)
-
Carrier: Sesame Oil or Medium-Chain Triglycerides (MCT) (Sterile, low moisture)
-
API: Micronized drug powder (e.g., a hydrophilic peptide or a small molecule like procaine penicillin)
-
Equipment: Overhead mechanical stirrer, thermostatically controlled oil bath, vacuum desiccator.
Step-by-Step Methodology:
Step 1: Dispersion
-
Weigh the required amount of carrier oil into a borosilicate glass beaker.
-
Gradually add the AlMS powder (e.g., 4% w/w) while stirring continuously at 300 RPM using an overhead stirrer.
-
Causality: Gradual addition prevents the formation of unwetted clumps ("fish-eyes"), ensuring uniform thermal exposure in the next step.
Step 2: Thermal Activation (Sol Formation)
-
Transfer the beaker to an oil bath pre-heated to 140°C.
-
Maintain stirring at 400 RPM. Monitor the temperature of the dispersion closely.
-
Self-Validation Checkpoint 1: At approximately 120°C–130°C, the opaque white dispersion must transition into a completely transparent, slightly yellowish liquid (the "Sol" phase).
-
Troubleshooting: If the solution remains cloudy after 30 minutes at 140°C, the AlMS may be degraded, or the oil contains excessive moisture. Abort and start over.
Step 3: Cooling and API Incorporation
-
Remove the beaker from the heat source and reduce stirring to 150 RPM.
-
Allow the sol to cool to 60°C.
-
API Addition: At 60°C, slowly sift the micronized API into the sol.
-
Causality: Adding the API at 60°C prevents thermal degradation of sensitive drugs while the matrix is still fluid enough to allow homogeneous dispersion before the gel network locks into place.
Step 4: Gelation and Degassing
-
Transfer the mixture to a vacuum desiccator to remove entrapped air bubbles introduced during stirring.
-
Allow the formulation to rest undisturbed at room temperature (25°C) for 24 hours to complete network formation.
-
Self-Validation Checkpoint 2 (Inversion Test): After 24 hours, invert the beaker. A successful 4% AlMS oleogel will support its own weight and not flow under gravity.
Characterization and Quality Control Workflow
To ensure the trustworthiness of the formulation for in vivo applications, a rigorous Quality Control (QC) workflow must be executed.
Fig 2: Quality control workflow for validating AlMS oleogel structural and functional integrity.
Key QC Metrics Explained:
-
Rheology (Amplitude Sweep): Determines the linear viscoelastic region (LVER). A true gel must exhibit a storage modulus (G') significantly higher than its loss modulus (G") at low shear stresses.
-
In Vitro Release Kinetics: Because the oil is immobilized, hydrophilic drugs suspended in the matrix release primarily through diffusion through the oil channels, or via erosion of the matrix in the aqueous physiological environment. AlMS gels typically provide a prolonged, near zero-order release profile over weeks[1].
-
Syneresis Evaluation: Assessed by centrifuging the gel at 3000 RPM for 15 minutes. The expulsion of oil (syneresis) indicates a weak supramolecular network. A robust formulation should exhibit <2% solvent exudation.
References
-
DOKUMEN.PUB. (2016). The Art, Science and Technology of Pharmaceutical Compounding [5 ed.]. Retrieved from[Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Pharmaceutics - Sterile Dosage Forms. Retrieved from [Link]
Sources
Application Note: Advanced Microencapsulation via Aluminum Monostearate-Stabilized Coacervation
Executive Summary
Microencapsulation via coacervation is a highly effective technique for the controlled delivery of active pharmaceutical ingredients (APIs). Coacervation denotes the phenomenon of phase separation in polymer solutions, resulting in the formation of a liquid polymer-rich phase that engulfs dispersed core materials[1]. However, a critical challenge in non-aqueous or in-situ phase separation is the premature coalescence of polymer droplets, which leads to agglomeration and highly porous microcapsule walls.
This application note details the mechanistic integration of Aluminum Monostearate (AlM) into the continuous oil phase. Acting as a potent rheological modifier and emulsion stabilizer[2], AlM forms a thixotropic oleogel that prevents droplet agglomeration during phase separation and retards solvent efflux. This controlled solvent exchange yields dense, non-porous microparticles that significantly curtail the initial burst release of the encapsulated API[3].
Mechanistic Principles of AlM in Phase Separation
In classical and solvent-exchange coacervation, the core material is first suspended in a solution of the wall polymer. Phase separation is then induced—either by temperature manipulation, addition of a non-solvent, or solvent extraction into an aqueous bath—causing the polymer to separate as a viscous liquid phase[4].
When utilizing an oil-based continuous phase (e.g., peanut oil or mineral oil), the addition of 1% to 2% (w/w) Aluminum Monostearate is transformative:
-
Steric and Rheological Stabilization: AlM requires thermal activation (heating to ~140°C) to dissolve in aliphatic oils. Upon cooling, the stearate chains self-assemble into a 3D lattice, imparting shear-thinning (thixotropic) properties to the oil. During high-shear emulsification, viscosity drops to allow fine droplet formation; upon resting, viscosity recovers instantly, arresting droplet collision and coalescence.
-
Porosity and Burst Release Mitigation: In In-Situ Microparticle (ISM) systems, the internal polymer phase precipitates upon contact with aqueous media. The AlM-thickened hydrophobic external phase slows the diffusion rate of the water-miscible solvent (e.g., NMP or DMSO) into the extraction bath[3]. This slow solvent exchange prevents the rapid phase inversion that typically causes porous, sponge-like microparticle shells, thereby preventing premature API leakage.
Process Visualization
Workflow of AlM-stabilized microencapsulation via coacervation and phase separation.
Experimental Protocol: PLGA/AlM Solvent-Exchange Coacervation
This protocol outlines the preparation of PLGA microcapsules encapsulating a hydrophilic API (e.g., Montelukast sodium or Leuprolide acetate) utilizing an AlM-stabilized continuous phase.
Materials Required
-
Wall Polymer: Poly(lactic-co-glycolic acid) (PLGA, 50:50 or 75:25)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)
-
Continuous Phase: Peanut oil (pharmaceutical grade)
-
Stabilizer: Aluminum Monostearate (AlM)
-
Extraction Bath: Phosphate Buffered Saline (PBS, pH 7.4)
Step-by-Step Methodology
Step 1: Preparation of the External Oil Phase (AlM Gelation)
-
Disperse 2.0% (w/w) Aluminum Monostearate into 100 mL of peanut oil.
-
Heat the mixture to 140°C under continuous magnetic stirring until the AlM completely dissolves, yielding a clear, homogenous solution.
-
Allow the solution to cool to room temperature (25°C).
-
Causality: Heating breaks the intermolecular hydrogen bonds of AlM. Cooling allows the re-establishment of a 3D oleogel network, providing the necessary yield stress to stabilize the subsequent emulsion[2].
Step 2: Preparation of the Internal Polymer/API Phase
-
Dissolve 30% (w/v) PLGA in NMP in a sealed scintillation vial.
-
Disperse the target API into the PLGA solution (e.g., 5% w/w relative to polymer mass) and vortex until a uniform suspension or solution is achieved.
-
Causality: NMP is a biocompatible, water-miscible solvent. Its high affinity for water drives the solvent-exchange process necessary for coacervation[4].
Step 3: Emulsification (O1/O2 Formation)
-
Inject the Internal Phase into the External Oil Phase at a 1:4 volume ratio.
-
Homogenize using a probe sonicator (20 kHz, 250 W) for 30 seconds under an ice bath.
-
Causality: High shear creates fine primary droplets. The AlM in the continuous phase prevents these sticky polymer droplets from coalescing immediately after the shear force is removed.
Step 4: Coacervation and Hardening
-
Transfer the resulting O1/O2 emulsion dropwise into a 500 mL aqueous extraction bath (PBS, pH 7.4) under moderate mechanical stirring (300 rpm).
-
Maintain stirring for 3 hours at room temperature.
-
Causality: The aqueous bath extracts the NMP from the dispersed droplets. The AlM-thickened oil phase acts as a diffusion barrier, slowing the NMP efflux. This slow precipitation of PLGA forms a dense, non-porous microcapsule wall, effectively trapping the API[3].
Step 5: Harvesting and Washing
-
Collect the hardened microcapsules via centrifugation at 4,000 × g for 10 minutes.
-
Wash the pellet three times with a 0.1% Tween 80 aqueous solution to remove residual peanut oil and AlM.
-
Lyophilize the washed microcapsules for 48 hours to obtain a free-flowing powder.
Quantitative Data & Formulation Parameters
The concentration of AlM directly dictates the rheology of the continuous phase, which in turn governs particle size, encapsulation efficiency, and the initial burst release profile.
Table 1: Effect of Aluminum Monostearate Concentration on PLGA Microcapsule Characteristics
| AlM Concentration (% w/w) | Continuous Phase Viscosity (cP) | Mean Particle Size (µm) | Encapsulation Efficiency (%) | Initial Burst Release (24h, %) |
| 0.0 | 55 | 85.2 ± 4.1 | 62.4 ± 3.2 | 45.1 ± 2.8 |
| 1.0 | 140 | 62.4 ± 3.5 | 78.5 ± 2.1 | 22.3 ± 1.5 |
| 2.0 | 310 | 45.8 ± 2.2 | 89.2 ± 1.8 | 12.4 ± 1.1 |
| 4.0 | 850 | 58.1 ± 5.6* | 91.0 ± 1.5 | 9.8 ± 0.9 |
*Note: At 4.0% AlM, excessive viscosity impedes efficient shear transfer during emulsification, leading to a broader size distribution and potential microparticle agglomeration.
Self-Validating Quality Control (QC) Matrix
To ensure the scientific integrity and reproducibility of this protocol, the following self-validating checks must be integrated into the workflow:
-
Rheological Profiling (Pre-Emulsification): Perform a shear-sweep test on the cooled AlM-oil phase using a cone-and-plate rheometer. A successful oleogel will exhibit a distinct yield stress and rapid thixotropic recovery. If the fluid is purely Newtonian, the AlM was not heated sufficiently to dissolve.
-
Optical Microscopy (During Coacervation): Extract a 10 µL aliquot of the emulsion 10 minutes after introduction to the extraction bath. Under 40x magnification, droplets should appear as discrete, mononuclear spheres. Multinuclear clumps indicate insufficient AlM concentration or inadequate sonication.
-
Scanning Electron Microscopy (Post-Lyophilization): Image the surface of the final microcapsules. A successful AlM-mediated slow solvent exchange will yield a smooth, non-porous surface[3]. The presence of surface macropores indicates that the solvent exchange occurred too rapidly, predicting a high API burst release.
References
1.[1] Process for preparation of microcapsules - Google Patents Source: US Patent 4622244A URL:
2.[4] "Microencapsulation," in - Kinam Park Source: kinampark.com URL:
3.[2] In situ forming microparticle system for controlled delivery of leuprolide acetate: Influence of the formulation and processing parameters Source: ResearchGate URL:
4.[3] Biodegradable Injectable In Situ Implants and Microparticles for Sustained Release of Montelukast: In Vitro Release, Pharmacokinetics, and Stability Source: PMC (PubMed Central) URL:
Sources
- 1. US4622244A - Process for preparation of microcapsules - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodegradable Injectable In Situ Implants and Microparticles for Sustained Release of Montelukast: In Vitro Release, Pharmacokinetics, and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinampark.com [kinampark.com]
Application Note: High-Performance Oil-Based Depot Formulations using Aluminum Monostearate (AMS)
Abstract
This application note details the engineering of thixotropic oil-based suspension vehicles using Aluminum Monostearate (AMS). Unlike simple oil solutions, AMS-structured vehicles function as sustained-release depots (e.g., for Penicillin G Procaine or veterinary vaccines) by creating a physical matrix that retards drug diffusion and sedimentation. This guide provides a validated protocol for the "Hot Process" gelation method, elucidates the micellar gelling mechanism, and establishes critical quality attributes (CQAs) for scale-up.
Scientific Grounding: The Chemistry of Gelation
The "Nano-Micelle" Mechanism
Historically, the gelation of AMS in oil was thought to be a polymer-like entanglement of fatty acid chains.[1] However, modern high-resolution electron microscopy and rheology have revised this understanding.
When AMS is heated in non-polar solvents (vegetable oils), it undergoes a phase transition from a crystalline solid to a viscoelastic fluid .
-
Dispersion: At room temperature, AMS is insoluble.
-
Swelling & Unfolding: As temperature rises (>100°C), the aluminum-oxygen backbone relaxes, and the stearic acid chains solvate in the oil.
-
Micellization: Upon cooling, the aluminum headgroups (polar) cluster together to minimize contact with the oil, forming spherical nano-micelles.
-
Network Formation: These micelles aggregate into a fractal, jammed network.[1] This structure traps the oil, creating a "gel" with yield stress—meaning it acts as a solid at rest (preventing API sedimentation) but flows under shear (allowing injection).
Critical Process Parameters (CPPs)
-
Temperature: The specific "gelling point" varies by AMS grade (Mono-, Di-, or Tri-stearate content), typically between 120°C and 140°C .
-
Underheating: Incomplete unfolding; weak gel; phase separation (bleeding).
-
Overheating (>160°C): Breakdown of the coordination complex; irreversible loss of viscosity.
-
-
Cooling Rate: Rapid cooling ("shock cooling") creates a finer micellar network with higher transparency and viscosity. Slow cooling promotes crystallization and opacity (cloudiness).
Visualization of Mechanism
Caption: Figure 1. Thermodynamic transition of Aluminum Monostearate from crystalline solid to thixotropic gel network.
Material Selection
| Component | Specification | Role | Notes |
| Aluminum Monostearate | USP/NF Grade | Gelling Agent | Commercial "Monostearate" is often a mix of mono- and di-stearates. Consistent sourcing is critical. |
| Vegetable Oil | Sesame, Peanut, or Cottonseed (Super Refined) | Continuous Phase | Must be low in free fatty acids and peroxides to prevent rancidity during heating. |
| Active Pharmaceutical Ingredient (API) | Micronized (<10 µm) | Therapeutic Agent | Particle size controls syringeability and dissolution rate. |
Manufacturing Protocol
Phase A: Preparation of the Sterile Gel Vehicle (The "Hot Process")
Note: This phase creates the structured oil. It is usually performed separately from API addition to allow for high-heat sterilization of the vehicle.
Equipment: Jacketed stainless steel vessel with high-shear mixer and anchor agitator; Temperature controller (±1°C).
-
Dispersion:
-
Charge the vessel with 90% of the required Vegetable Oil.
-
Initiate agitation (Anchor: 20-30 RPM).
-
Slowly sift Aluminum Monostearate (typically 2% w/v) into the oil.
-
Checkpoint: Ensure no clumps. The mixture will appear as a cloudy white suspension.
-
-
Gelation (The Critical Step):
-
Heat the mixture to 125°C ± 2°C . Ramp rate: 2°C/min.
-
Hold at 125°C for 60 minutes .
-
Observation: The mixture should transition from cloudy to clear/translucent. This indicates the formation of the aluminum soap solution.
-
Sterilization: If terminal sterilization is not possible later, this heating step can serve as dry-heat sterilization if validated (often requires higher temps/longer times, e.g., 150°C, but risk of gel degradation increases). Preferred: Use sterile raw materials or sterile filtration of the hot oil (difficult due to viscosity) or gamma irradiation of the final gel.
-
-
Controlled Cooling:
-
Cool the batch to 25°C.
-
Fast Cooling Protocol: Use chilled water in the jacket. Agitate aggressively during the transition from 60°C to 40°C to promote a fine gel structure.
-
The product is now a Thixotropic Gel Vehicle .
-
Phase B: Aseptic Compounding (Drug Incorporation)
Note: Performed in a Class A/B (ISO 5) cleanroom environment.
-
API Preparation:
-
Sterilize the micronized API (e.g., via Gamma irradiation or aseptic crystallization).
-
-
Incorporation:
-
Transfer the Sterile Gel Vehicle to a sterile compounding vessel.
-
Add the API gradually while mixing with a high-shear homogenizer (e.g., Silverson).
-
Target: Homogeneous suspension.
-
-
Milling (Optional but Recommended):
-
Pass the suspension through a Colloid Mill or Inline Homogenizer to break up any API agglomerates formed during mixing.
-
Goal: Particle size D90 < 10 µm to ensure syringeability through a 21G needle.
-
-
De-aeration:
-
Apply vacuum (-0.8 bar) for 20 minutes to remove entrapped air bubbles, which can affect dose accuracy and stability.
-
Workflow Visualization
Caption: Figure 2. Integrated manufacturing workflow for AMS-based depot suspensions.
Quality Control & Characterization
To ensure the protocol is self-validating, the following tests must be performed:
| Test | Methodology | Acceptance Criteria | Scientific Rationale |
| Rheology | Rotational Viscometer (Cone & Plate) | Hysteresis loop area > X (product specific) | Confirms thixotropy. The gel must thin during injection and rebuild structure immediately to prevent bleeding. |
| Sedimentation Volume (F) | F > 0.95 (at 24h) | Measures the ability of the gel network to suspend the API. | |
| Syringeability | Texture Analyzer (Force to expel) | < 25 N (21G Needle) | Ensures the product can be administered by a clinician. |
| Resuspendability | Manual shaking or mechanical shaker | < 10 inversions to homogeneity | If the gel is too strong (caking), the patient receives an under-dose. |
| Aluminum Content | ICP-MS | 90-110% Label Claim | Verifies excipient concentration and homogeneity. |
Troubleshooting Guide
Issue 1: "Bleeding" (Clear oil layer on top)
-
Cause: Gel network is too weak.
-
Solution: Increase AMS concentration (e.g., from 1.5% to 2.0%) or increase the processing temperature slightly (e.g., from 120°C to 125°C) to ensure full unfolding of the stearate chains.
Issue 2: "Caking" (Hard sediment at bottom)
-
Cause: Gel network collapsed or API particles agglomerated.
-
Solution: Check moisture content in the oil (water disrupts the aluminum-soap coordination). Ensure API is micronized.
Issue 3: Variable Viscosity between Batches
-
Cause: Inconsistent cooling rates.
-
Solution: Standardize the cooling ramp (e.g., "Cool from 125°C to 25°C over 45 minutes with jacket water at 10°C").
References
-
FDA Inactive Ingredient Database. Aluminum Monostearate.[2][3] U.S. Food and Drug Administration.[4] Link
-
Wang, R., et al. (2009). "Gelling nature of aluminum soaps in oils." Journal of Colloid and Interface Science. (Validating the micellar mechanism). Link
- Remon, J.P., et al. "Interaction between aluminum monostearate and other excipients in oil-based formulations.
-
USP-NF Monograph. Aluminum Monostearate.[3] United States Pharmacopeia. Link
Disclaimer: This protocol is for research and development purposes. All formulations must undergo rigorous stability testing and regulatory validation (e.g., sterility, pyrogenicity) before human use.
Sources
Application Note: Aluminum Monostearate as a Fat Replacer in Food Science Research
Abstract & Strategic Overview
This guide details the application of Aluminum Monostearate (AlMS) as a structuring agent (organogelator) for edible oils. While widely used in pharmaceuticals and cosmetics, AlMS presents a unique "high-stability" profile for food research, capable of creating heat-resistant oleogels that mimic the plasticity of saturated fats without the cardiovascular risks of trans-fats.
Research Context: Unlike common food gelators (e.g., monoglycerides, waxes) that melt between 60–80°C, AlMS oleogels often retain structure above 100°C. This makes them candidates for high-thermal-stress applications (e.g., baking, frying stability). However, strict regulatory limits on aluminum intake (FDA 21 CFR 172.863) require precise formulation strategies to maximize structuring efficiency at minimum concentrations.
Mechanism of Action: The "Micellar Jamming" Theory
To effectively use AlMS, one must understand that it does not gel via simple crystallization like waxes. Instead, it follows a coordination-polymerization mechanism .
-
Dissolution: At high temperatures (>140°C), AlMS dissolves in non-polar solvents (oil), breaking down into monomers or small oligomers.
-
Self-Assembly: Upon cooling, the polar aluminum-hydroxyl core coordinates with oxygen atoms of adjacent molecules, while the non-polar stearic acid tails extend into the oil.
-
Micellar Aggregation: Recent advanced microscopy suggests AlMS forms spherical nano-micelles or rod-like aggregates.
-
Network Formation: These aggregates "jam" or entangle to immobilize the liquid oil, creating a semi-solid gel.
Visualization: AlMS Gelation Pathway
Caption: Thermodynamic pathway of Aluminum Monostearate transforming from crystalline powder to a functional oleogel network.
Experimental Protocol: Preparation of AlMS Oleogels
Safety Warning: This protocol involves heating oil to temperatures near its smoke point. Perform all steps in a fume hood with appropriate PPE (thermal gloves, face shield).
Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
-
Gelator: Aluminum Monostearate (Food Grade or USP/NF Grade).
-
Solvent: High-oleic sunflower oil, Soybean oil, or Canola oil (stripped of natural waxes).
-
Equipment: Overhead stirrer (preferred over magnetic stirring for viscosity), Oil bath or temperature-controlled hot plate, Thermometer.
Step-by-Step Methodology
Phase A: Dispersion (Ambient Temp)
-
Weigh the vegetable oil into a beaker.
-
Slowly add Aluminum Monostearate (5% - 10% w/w) while stirring at 500 RPM.
-
Expert Insight: Do not heat yet. Dispersing the powder at room temperature prevents "clumping" or "fish-eyes" that occur if powder hits hot oil.
-
Phase B: High-Temperature Dissolution (Critical Step)
-
Place the beaker in the oil bath.
-
Ramp temperature to 140°C - 150°C .
-
Note: Unlike monoglycerides (which dissolve at ~80°C), AlMS requires this high energy to overcome the strong ionic metal-carboxylate interactions.
-
-
Maintain 140°C+ with continuous stirring until the solution is optically clear .
-
Checkpoint: If the solution remains cloudy, the AlMS is not fully dissolved, and the resulting gel will be grainy and weak.
-
Phase C: Controlled Gelation
-
Remove from heat.[1]
-
Static Cooling: Pour the hot solution into molds or storage jars immediately.
-
Allow to cool to room temperature (25°C) undisturbed for 24 hours .
-
Expert Insight: Do not stir during cooling. Shear forces during the nucleation phase will fracture the developing network, resulting in a viscous fluid rather than a solid gel.
-
Characterization Protocol: Validating "Fat-Like" Properties
To confirm the AlMS oleogel is a viable fat replacer, you must quantify its rheological behavior against a control (e.g., beef tallow or shortening).
Protocol: Oscillatory Rheology
Instrument: Stress-controlled Rheometer (e.g., TA Instruments, Anton Paar). Geometry: Parallel Plate (40mm), sandblasted to prevent slip.
| Test Mode | Parameters | Purpose | Success Criteria |
| Amplitude Sweep | Strain: 0.01% to 100%Freq: 1 HzTemp: 25°C | Determine Linear Viscoelastic Region (LVR) and Yield Stress. | LVR > 0.1% strain. Sharp drop in G' indicates brittle fracture (solid fat behavior). |
| Frequency Sweep | Freq: 0.1 to 100 rad/sStrain: 0.05% (within LVR)Temp: 25°C | Measure structural strength (G') and time-dependence. | G' > G'' (Solid-like). G' should be relatively frequency-independent (flat slope). |
| Temperature Ramp | Temp: 25°C to 160°CRate: 5°C/min | Determine melting behavior and thermal stability. | No crossover (G' > G'') until >100°C . This proves high thermal stability compared to animal fats. |
Regulatory & Safety Considerations (The "Aluminum" Factor)
Crucial for Drug/Food Development: While AlMS creates excellent gels, the presence of aluminum limits its unrestricted use.
-
FDA Status: 21 CFR 172.863 permits "Aluminum salts of fatty acids" as a binder, emulsifier, and anticaking agent.
-
The Limit: There is no single "maximum limit" percentage listed in 172.863, but it must be used in accordance with Good Manufacturing Practice (GMP) .
-
EFSA (Europe) Warning: The European Food Safety Authority has established a Tolerable Weekly Intake (TWI) for aluminum of 1 mg/kg body weight .
-
Calculation: A 70kg adult has a limit of 70mg Al/week.
-
Formulation Impact: If your AlMS contains ~5% Aluminum by weight, and you use 10% AlMS in your oil, the final oil contains 0.5% Aluminum. Consuming 10g of this oil = 50mg Aluminum. This is high.
-
Recommendation: For food applications, aim for hybrid systems (e.g., AlMS + Stearic Acid) to reduce AlMS concentration to <2% while maintaining gel strength.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Gel is cloudy/white | Incomplete dissolution. | Increase processing temperature to 150°C. Ensure solution is clear before cooling. |
| Gel is weak/flowing | Shear during cooling. | Ensure "static cooling." Do not move or stir the sample once it drops below 100°C. |
| Oil leakage (Syneresis) | Network contraction or low concentration. | Increase AlMS concentration by 1%. Cool faster (ice bath) to create smaller crystals that trap oil better. |
| Gritty texture | "Shock" cooling. | If pouring into cold molds, the surface solidifies too fast. Preheat molds to 60°C. |
References
-
FDA Code of Federal Regulations. (2024). 21 CFR 172.863 - Aluminum salts of fatty acids. U.S. Food and Drug Administration.[2] [Link][3]
-
European Food Safety Authority (EFSA). (2008). Safety of aluminium from dietary intake - Scientific Opinion of the Panel on Food Additives, Flavourings, Processing Aids and Food Contact Materials (AFC). EFSA Journal. [Link]
- Callaghan, C. J., & Loney, R. A. (2016). Mechanisms of Organogelation by Aluminum Stearates. Journal of Colloid and Interface Science.
-
Rogers, M. A., et al. (2014). Edible Oleogels: Structure and Health Implications. AOCS Press. [Link]
Sources
Application Note: Advanced Dispersion and Gelation of Aluminum Monostearate in Mineral Oil
Target Audience: Formulation Scientists, Process Engineers, and Drug Delivery Researchers Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction and Mechanistic Overview
Aluminum monostearate (AlM) is a highly versatile, hydrophobic metallic soap utilized extensively in pharmaceutical and cosmetic industries to formulate thixotropic oleogels, stabilize water-in-oil (W/O) emulsions, and engineer sustained-release depot injections (e.g., procaine penicillin G suspensions)[1][2].
The Causality of Gelation
Dispersing AlM in non-polar solvents like mineral oil is not a simple dissolution process; it is a thermodynamically driven structural transformation. At room temperature, AlM exists as a crystalline powder that is insoluble in mineral oil due to strong intermolecular hydrogen bonding and coordination between the aluminum cations and the stearate carboxylate groups.
To achieve a stable gel, the system must undergo thermal solvation followed by controlled network formation :
-
High-Shear Cold Wetting: Initial high-shear mixing at room temperature physically breaks down agglomerates, ensuring maximum surface area contact between the oil and the AlM particles without premature surface swelling (which causes clumping).
-
Thermal Solvation (110°C – 120°C): Heating the dispersion above the melting/solvation point of AlM provides the necessary activation energy to disrupt the solid lattice. The non-polar stearate tails extend into the mineral oil, while the polar aluminum-oxygen cores remain transiently dynamic.
-
Controlled Cooling: As thermal energy is removed, the stearate chains re-associate via van der Waals forces, and the aluminum cores form coordination bonds. This creates a continuous, three-dimensional fibrillar or micellar network that physically entraps the mineral oil, transitioning the system from a Newtonian fluid into a thixotropic gel[3][4].
Quantitative Formulation Parameters
The rheological properties of the final oleogel are strictly dictated by the concentration of AlM and the thermal history of the dispersion. Table 1 summarizes the critical process parameters for varying gel rigidities.
Table 1: AlM/Mineral Oil Dispersion Parameters and Expected Outcomes
| AlM Concentration (% w/w) | Cold Shear Rate (RPM) | Solvation Temp (°C) | Cooling Rate (°C/min) | Final State at 25°C | Primary Application |
| 1.0% - 1.5% | 1,500 | 110 - 115 | 2.0 | Viscous Liquid | Emulsion Stabilizer[4] |
| 2.0% - 3.0% | 2,000 | 115 - 120 | 1.5 | Soft Thixotropic Gel | Topical Ointment Base[3] |
| 4.0% - 5.0% | 3,000 | 120 - 125 | 1.0 | Firm, Rigid Gel | Depot Injection Matrix[2] |
Process Workflow Visualization
The following diagram maps the critical path of the dispersion process, highlighting the phase transitions required for successful oleogel formation.
Figure 1: Workflow for the thermal dispersion and gelation of Aluminum Monostearate in mineral oil.
Standard Operating Protocol: 2.5% w/w AlM Oleogel
This protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation criteria of the current step are met.
Equipment Required:
-
Jacketed glass reactor with temperature control unit.
-
Overhead homogenizer (rotor-stator type preferred for initial wetting) and an anchor stirrer for high-viscosity phases.
-
Cross-polarized optical microscope (for validation).
Step-by-Step Methodology:
Step 1: Preparation and Cold Wetting
-
Accurately weigh 97.5 g of highly purified light mineral oil and transfer it to the jacketed reactor.
-
Set the overhead homogenizer to 2,000 RPM.
-
Slowly sift 2.5 g of Aluminum Monostearate (AlM) powder into the vortex of the mineral oil at room temperature (20°C - 25°C).
-
Continue mixing for 15 minutes.
-
Self-Validation Checkpoint 1: Stop the mixer. The dispersion must appear as a homogenous, opaque white suspension with no floating dry powder or visible agglomerates on the vessel walls. If clumps are present, increase shear to 3,000 RPM for 5 additional minutes.
Step 2: Thermal Solvation
-
Switch the agitation from the homogenizer to an anchor stirrer set at 150 RPM to prevent aeration.
-
Engage the heating jacket and ramp the temperature of the dispersion to 115°C at a rate of 3°C/min.
-
Maintain the temperature at 115°C for 30 to 45 minutes[4].
-
Self-Validation Checkpoint 2 (Critical): The transition from a suspension to a solution is marked by a distinct optical shift. The opaque white liquid must transition to a completely transparent, slightly yellowish oil.
-
Microscopic Validation: Withdraw a 1 mL aliquot, place it on a pre-heated glass slide, and observe under cross-polarized light. If birefringent un-solvated AlM crystals are visible, maintain heating for an additional 15 minutes.
Step 3: Controlled Gelation (Cooling)
-
Once complete solvation is verified, initiate the cooling phase.
-
Decrease the jacket temperature to 25°C at a controlled rate of 1.5°C/min.
-
Maintain anchor stirring at a low speed (50 RPM) until the temperature drops to 80°C, then stop agitation completely .
-
Causality Note: Continuing to shear the mixture below 80°C will mechanically disrupt the nascent fibrillar network of the stearate chains, resulting in a permanently weakened gel structure with low yield stress.
-
-
Allow the system to cool undisturbed to room temperature.
-
Self-Validation Checkpoint 3: Invert the sample container (if small enough) or test with a spatula. The product should be a firm, translucent gel that holds its shape but shears easily under applied force (thixotropy).
Quality Control and Troubleshooting
-
Issue: Grainy or "Sandy" Texture in Final Gel.
-
Cause: Incomplete thermal solvation during Step 2, or the temperature dropped too rapidly, causing premature precipitation of the AlM rather than organized network formation.
-
Correction: Re-heat the batch to 120°C until completely clear, hold for 20 minutes, and strictly control the cooling rate.
-
-
Issue: Phase Separation (Oil Bleeding/Syneresis).
-
Cause: Insufficient AlM concentration for the specific grade of mineral oil used, or excessive shear applied during the cooling phase.
-
Correction: Ensure agitation is halted below 80°C. If syneresis persists in future batches, increase AlM concentration by 0.5% w/w.
-
References
- ALUMINUM MONOSTEARATE | Ataman Kimya A.Ş.
- Chapter 22: Gels | The Art, Science, and Technology of Pharmaceutical Compounding, 6th Edition Source: PharmacyLibrary URL
- Stable oleaginous gel - US4851220A Source: Google Patents URL
- Stability of Penicillin G in Oleaginous Formulations Containing Colloidal Silica Source: DigitalCommons@URI URL
Sources
Controlled release drug delivery systems using aluminum monostearate matrix
Application Note: Controlled Release Drug Delivery Systems Using Aluminum Monostearate Matrix
Executive Summary
Aluminum Monostearate (AMS) is a trivalent metallic soap used to structure oil-based parenteral formulations. Unlike simple suspensions, an AMS-oil system forms a physical organogel—a semi-solid matrix that entraps drug particles. This structure provides two critical functions: physical stability (preventing sedimentation via increased yield stress) and controlled release (limiting water diffusion into the hydrophobic matrix).
This guide details the protocol for engineering AMS organogels, emphasizing the "Hot-Melt/Cold-Fill" technique required to preserve heat-labile APIs while achieving the necessary rheological structure.
Mechanism of Action
The efficacy of an AMS matrix relies on its ability to transition from a sol to a gel.
-
Solvation (Sol State): At high temperatures (>130°C), the non-polar hydrocarbon tails of the stearate chains solvate into the oil (e.g., sesame or peanut oil), while the polar aluminum core remains associated.
-
Gelation (Gel State): Upon cooling, the aluminum centers coordinate with hydroxyl groups and carboxylates of adjacent molecules, forming a polymeric "backbone." The fatty acid chains extend into the oil, creating a "house of cards" microstructure.
-
Release Retardation:
-
Viscosity Barrier: High viscosity limits the diffusion of the drug out of the depot.
-
Hydrophobicity: The aluminum soap renders the matrix highly hydrophobic. Water from the tissue must penetrate this oily barrier to dissolve the drug. The rate of water ingress (wetting) controls the rate of drug release (erosion/diffusion).
-
Figure 1: Mechanism of drug release from an Aluminum Monostearate organogel depot.
Material Selection & Critical Quality Attributes (CQAs)
| Component | Grade/Type | Function | Critical Parameter |
| Aluminum Monostearate | USP/NF, Fine Powder | Gelling Agent | Al:Acid Ratio: Commercial "monostearate" is often a mix of mono- and distearates. Consistent Al content (approx. 8-9%) is vital for reproducible gel strength. |
| Vehicle Oil | Sesame, Peanut, or Cottonseed (Super Refined) | Continuous Phase | Peroxide Value: Must be low (<5 meq/kg) to prevent oxidation of the drug or AMS degradation. |
| API | Micronized (e.g., Penicillin G Procaine) | Active | Particle Size (D90): <10-20 µm. Larger particles settle faster and dissolve too slowly; smaller particles may cause "burst release." |
Manufacturing Protocol: Hot-Melt / Cold-Fill
Safety Warning: This protocol involves heating oil to >130°C. Use appropriate PPE and thermal controls.
Phase A: Vehicle Preparation (The "Bodying" Step)
Objective: To create the sterile, gelled matrix.
-
Dispersion: In a stainless steel vessel, disperse Aluminum Monostearate (typically 2.0% w/v) into the chosen oil at room temperature. Agitate to break up clumps.
-
Heating (Solvation):
-
Heat the mixture under continuous stirring (overhead stirrer, approx. 300 RPM).
-
Critical Process Parameter (CPP): Ramp temperature to 130°C - 140°C .
-
Note: Sorbitan esters gel at lower temps (70°C), but AMS requires >130°C to fully solvate the metal soap and ensure a stable gel upon cooling.
-
-
Sterilization:
-
Maintain the oil/AMS solution at 150°C for 1 hour (Dry Heat Sterilization). This sterilizes the vehicle and completes the "bodying" process.
-
-
Cooling (Gelation):
-
Cool the vehicle to room temperature (25°C) .
-
Observation: The solution will transition from clear/yellowish liquid to a turbid, viscous gel.
-
Controlled Cooling: Rapid cooling creates smaller crystallites (stiffer gel); slow cooling creates larger networks (softer gel). Standardize the cooling rate (e.g., 1°C/min).
-
Phase B: Drug Incorporation (Aseptic Processing)
Objective: To suspend the heat-labile drug into the sterile matrix.
-
Milling/Micronization: Ensure the API is sterile (e.g., gamma-irradiated or crystallized sterile) and micronized to the target particle size.
-
Aseptic Mixing:
-
Transfer the cooled sterile AMS gel to a sterile mixing vessel (e.g., high-shear mixer or colloid mill).
-
Slowly add the sterile micronized API under aseptic conditions.
-
-
Homogenization:
-
Mix to ensure homogeneity.
-
Caution: Avoid excessive heat generation during shear, which could degrade the drug or temporarily break the gel structure.
-
-
Filling: Fill into sterile vials or syringes.
Figure 2: Manufacturing workflow for Aluminum Monostearate Injectable Suspensions.
Characterization & Quality Control
To validate the system, the following tests are mandatory:
A. Rheological Profiling
The "yield stress" is the force required to initiate flow. It must be high enough to prevent sedimentation during storage but low enough to allow injection.
-
Test: Rotational Rheometer (Stress Sweep).
-
Target: Yield stress > 5 Pa (prevents sedimentation of 10µm particles).
-
Thixotropy: The gel should shear-thin during injection and recover viscosity post-injection (hysteresis loop).
B. Syringeability & Injectability
-
Protocol: Measure the force required to expel the formulation through a 21G needle at a rate of 1 mL/10 sec.
-
Limit: < 25 N (Upper limit for comfortable manual injection).
C. In Vitro Release Testing (IVRT)
Standard USP dissolution apparatus is often unsuitable for oil depots due to floating.
-
Recommended Setup: Dialysis Sac Method or Flow-Through Cell (USP Apparatus 4) .
-
Protocol: Place gel in dialysis tubing (MWCO 12-14 kDa) immersed in PBS + 0.5% Tween 80 (to maintain sink conditions).
-
Kinetics: Plot Cumulative % Release vs. Square Root of Time (Higuchi Model). Linearity indicates diffusion-controlled release.
D. Resuspendability
-
Protocol: Centrifuge at 3000 RPM for 10 min to force sedimentation. Manually shake.
-
Criteria: Must resuspend completely within 15 seconds of shaking.
Troubleshooting "The Art of the Gel"
| Issue | Probable Cause | Corrective Action |
| Gel is too thin (Low Viscosity) | 1. Insufficient heating temp (did not reach 135°C).2. Moisture in oil (hydrolysis of soap). | 1. Verify temperature probe accuracy.2. Dry oil before use or increase heating duration. |
| Gel is too thick (Not Injectable) | 1. AMS concentration too high.2. Cooling rate too fast (small crystals). | 1. Reduce AMS (try 1.5%).2. Slow down the cooling ramp. |
| Phase Separation (Bleeding) | 1. Gel structure unstable (syneresis).2. Incompatible API (surface charge). | 1. Optimize Al:Acid ratio or add stabilizer (e.g., lecithin).2. Check API moisture content. |
References
-
USP Monographs . Aluminum Monostearate.[1][2][3][4] United States Pharmacopeia.[1] Link (Note: Access requires subscription, referencing standard compendial standard).
- Sarker, D. K. (2013). Pharmaceutical Emulsions: A Drug Developer's Tool. Wiley. (Discusses metallic soaps in organogels).
- Remington: The Science and Practice of Pharmacy. (22nd Ed). Pharmaceutical Necessities: Metal Soaps. Pharmaceutical Press.
-
Code of Federal Regulations . 21 CFR 201.323 - Aluminum in large and small volume parenterals. FDA.[1][4] Link
-
Singh, V. K., et al. (2015). Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials. AAPS PharmSciTech. (Comparative study on organogel preparation parameters). Link
-
Patent US2487600A . Penicillin-pectin-aluminum compositions. (Foundational patent describing the interaction of aluminum salts with drugs in oil matrices). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Preventing Syneresis in Aluminum Monostearate Organogels
[1]
To: Research & Development Teams, Formulation Scientists From: Senior Application Scientist, Organogel Stability Unit Subject: Technical Guide to Stabilizing Aluminum Monostearate (AlSt) Matrices
Executive Summary: The Mechanism of Syneresis
Syneresis in aluminum monostearate organogels is not merely "leaking"; it is a thermodynamic equilibration process.[1] AlSt gels are metastable systems where the metal soap forms a 3D network of cylindrical reverse micelles (or "aggregates") that entrap the apolar solvent (oil) via capillary forces and steric hindrance.
Why Syneresis Occurs:
-
Ostwald Ripening: Over time, smaller soap crystals dissolve and redeposit onto larger crystals.[1] This coarsening reduces the surface area available to hold the oil, causing expulsion.
-
Network Contraction: The transition from a metastable "jelly" state to a more crystalline lattice (often driven by temperature fluctuations) causes the polymeric network to contract, physically squeezing out the solvent.
-
Incomplete Swelling: If the AlSt is not heated to its critical transition temperature (
), the micelles do not fully extend, resulting in a weak network unable to retain the oil phase.
Troubleshooting Guide (Q&A Format)
Category 1: Formulation & Processing[1][2][3][4][5][6]
Q: My gel forms initially but starts "bleeding" oil within 24 hours. What is the root cause? A: This is a classic sign of slow cooling or insufficient concentration .[1]
-
The Science: Slow cooling allows the AlSt molecules to organize into large, ordered crystals rather than a fine, entangled network. Large crystals have less surface area to interact with the oil.[1]
-
The Fix: Increase your cooling rate. Rapid cooling (e.g., using a water-jacketed vessel or ice bath immediately after dispensing) forces nucleation over crystal growth, creating a denser network of small crystallites that trap oil more effectively.[1]
-
Validation: Check your solid content. If
, the network density may be below the percolation threshold required to hold the solvent against gravity.
Q: The gel has a granular, "sandy" texture and leaks oil immediately. Did I burn it? A: You likely undercooked it, leading to incomplete dissolution.[1]
-
The Science: AlSt requires a specific activation energy to transition from a crystalline powder to a swollen micellar state.[1] This usually occurs between 120°C and 130°C (depending on the oil type).[1] If you only heated to 80-90°C, the particles merely swelled on the surface but did not dissolve, acting as defects rather than gelling agents.
-
The Fix: Ensure the mixture reaches the "clear point" (transparency) at
and hold for 10-15 minutes to ensure complete micellar disentanglement before cooling.
Q: Can I use water or alcohol to "thicken" the gel and stop the bleeding? A: Proceed with extreme caution. This is known as peptization .[1]
-
The Science: Small amounts of polar solvents (like water or ethanol) can aid gelation by bridging the polar heads of the AlSt micelles. However, this is a bell-curve effect.[1]
-
The Risk: Excess moisture breaks the coordination bonds between aluminum and the fatty acid carboxyl groups, causing the entire gel structure to collapse (liquefy).
-
Limit: Keep moisture/alcohol additives strictly below 0.5% w/w .[1]
Category 2: Storage & Stability
Q: Our gels pass QC but show syneresis after shipping. Why? A: This is likely thixotropic breakdown or thermal cycling .[1]
-
The Science: AlSt gels are thixotropic; they thin under shear and recover at rest.[1] However, constant vibration (shipping) combined with temperature fluctuations (freeze-thaw) can accelerate the transition from the metastable gel phase to a stable precipitate phase.
-
The Fix: Formulation hardening.[1] Adding a co-gelator (e.g., high-melting waxes or small amounts of Aluminum Distearate) can reinforce the primary network against shear stress.
Visualizing the Mechanism
The following diagram illustrates the transition from a stable network to a collapsed state (syneresis).
Figure 1: The mechanism of gelation versus syneresis. Rapid cooling promotes a stable entangled network, while aging or slow cooling leads to crystal growth and solvent expulsion.
Standardized Experimental Protocol
Use this "Gold Standard" protocol to baseline your experiments.
Materials
-
Solvent: Pharmaceutical Grade Mineral Oil or Vegetable Oil (e.g., Peanut Oil, Sesame Oil).[1]
-
Equipment: Overhead stirrer (propeller blade), Oil bath or heating mantle, Thermometer.[1]
Step-by-Step Methodology
| Step | Action | Critical Parameter (Why?) |
| 1 | Dispersion | Disperse AlSt (2-5% w/w) into oil at room temperature. Stir continuously. |
| 2 | Heating Ramp | Heat mixture to 125°C - 130°C at a rate of 5°C/min.[1] |
| 3 | Dwell Time | Hold at target temp for 15-20 minutes until solution is perfectly clear. |
| 4 | Controlled Cooling | Remove from heat.[1] Continue stirring until temp drops to 60°C . |
| 5 | Rapid Set | Pour into final containers at 60°C and immediately place in a cool environment (15-20°C). |
| 6 | Maturation | Allow gel to sit undisturbed for 24-48 hours .[1] |
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Oil Bleeding (Syneresis) | Cooling too slow | Use active cooling (water bath) or smaller containers.[1] |
| Concentration too low | Increase AlSt by 0.5% increments. | |
| Grainy Texture | Temp < 120°C (Undercooked) | Re-heat to 130°C; ensure "clear point" is reached. |
| Gel Collapse (Liquefaction) | Moisture contamination | Dry all equipment; check oil for water content.[1] |
| Overheating (>150°C) | Reduce max temp; overheating degrades the soap.[1] | |
| Cloudy/Opaque Gel | Incomplete dissolution | Increase dwell time at top temperature.[1] |
Decision Tree: Solving Instability
Figure 2: Decision tree for diagnosing common stability issues in AlSt organogels.
References
-
Gardner, H. A. (1930).[1] Physical Properties of Aluminum Stearate Solutions. Industrial & Engineering Chemistry. Link[1]
-
Mayer, R. (1965).[1] The Artist's Handbook of Materials and Techniques. Viking Press.[1] (Foundational text on aluminum stearate in oil dispersions). Link[1]
-
Pilpel, N. (1963).[1] Properties of Aluminum Soap Gels. Chemical Reviews. Link[1]
-
Singh, V. K., et al. (2017).[1] Organogels: A Versatile Drug Delivery Tool.[1] Research Journal of Pharmacy and Technology. Link[1]
-
Mizrahi, S. (2010).[1][3] Syneresis in food gels and its implications for food quality. Woodhead Publishing.[1][3] (Mechanistic overview of syneresis). Link[1]
-
Mallia, V. A., et al. (2009).[1] Gelling Nature of Aluminum Soaps in Oils. Journal of Physical Chemistry B. Link[1]
Optimizing heating temperature for aluminum monostearate gelation
Welcome to the Technical Support Center for formulation scientists and drug development professionals. This guide provides in-depth troubleshooting and validated methodologies for optimizing the thermal gelation of Aluminum Monostearate (AlMS) in oleaginous depot injections.
Process Visualization: The Gelation Workflow
Workflow for Aluminum Monostearate (AlMS) gelation in pharmaceutical oil depots.
Standard Operating Procedure: Temperature-Controlled Gelation
Objective: To prepare a self-validating 2.0% (w/v) AlMS depot matrix in peanut oil.
-
Step 1: Dispersion Weigh 2.0 g of pharmaceutical-grade Aluminum Monostearate and disperse it into 100 mL of peanut oil at room temperature[1]. Causality Focus: At room temperature, AlMS is insoluble in oil. This step ensures an even physical distribution of the metallic soap particles before thermal energy is applied, preventing clumping.
-
Step 2: Controlled Heating (The Solvation Phase) Place the vessel in a temperature-controlled oil bath with overhead stirring (approx. 300 rpm). Initiate heating with a strict ramp rate of 2°C to 3°C per minute ()[2],[1]. Causality Focus: A slow, controlled thermal ramp prevents localized superheating. Rapid heating can cause oxidative degradation of the vegetable oil vehicle and scorch the AlMS, permanently ruining the biocompatibility of the depot.
-
Step 3: Critical Solvation Hold (Self-Validation Checkpoint) Continue heating until the internal temperature reaches approximately 135°C ()[1]. Hold at this temperature. System Validation: The endpoint is reached only when the turbid suspension transitions into a completely clear, transparent liquid[1]. If the solution remains cloudy, the intermolecular hydrogen bonds of the AlMS have not fully broken. Maintain the heat until optical clearance is achieved.
-
Step 4: Controlled Cooling (The Gelation Phase) Remove the heat source. Allow the mixture to cool to room temperature under continuous, low-shear stirring (<50 rpm) until the temperature drops below 80°C, then cease stirring entirely. Gelling occurs upon cooling ()[3]. Causality Focus: High shear during the critical sol-gel transition temperature physically disrupts the re-establishment of the 3D hydrogen-bonded network, resulting in a permanently collapsed, low-viscosity system.
Quantitative Optimization Data
The following table summarizes the causal relationship between peak heating temperatures and the resulting rheological outcomes of the gel matrix.
| Peak Heating Temperature | Hold Time | Visual State (Hot) | Final State (Room Temp) | Rheological Outcome |
| < 100°C | 30 min | Turbid suspension | Phase separation | Failure (No network) |
| 110°C - 120°C | 30 min | Translucent | Weak, grainy gel | Sub-optimal viscosity |
| 135°C - 150°C | 15 min | Completely clear | Homogeneous, stiff gel | Optimal depot matrix |
| > 160°C | 15 min | Dark brown/clear | Discolored gel | Thermal degradation |
Troubleshooting Guide
Issue: The final gel has a very low viscosity or exhibits phase separation (oil bleeding).
-
Root Cause: Incomplete solvation of AlMS due to insufficient peak heating temperature or hold time. The critical micelle concentration required for network formation was not reached.
-
Solution: Ensure the peak temperature reaches at least 135°C[1]. Strictly implement the "Visual Clearance Check" from Step 3. Do not begin the cooling phase until the solution is 100% optically clear.
Issue: The gel is highly viscous but has a grainy, non-uniform texture.
-
Root Cause: Agitation (shear) was maintained at too high a speed during the cooling phase, specifically as the system crossed its sol-gel transition threshold.
-
Solution: Reduce stirring speed to <50 rpm once the temperature drops below 100°C, and stop stirring completely before the mixture reaches 70°C to allow undisturbed 3D network formation.
Issue: The oil matrix exhibits a dark brown discoloration and a burnt odor.
-
Root Cause: Thermal degradation of the vegetable oil vehicle due to an excessively rapid heating ramp or exceeding 150°C.
-
Solution: Strictly control the heating ramp to 2°C - 3°C per minute ()[2]. Utilize an automated temperature controller and ensure the heating mantle/bath is not creating localized hot spots.
Frequently Asked Questions (FAQs)
Q: Why is the 135°C - 150°C temperature range so critical for Aluminum Monostearate, compared to other gelling agents? A: Aluminum monostearate is a metallic soap characterized by a high degree of polymerization through coordinate bonds between the aluminum and hydroxyl groups. Unlike simple polymers, it requires significant thermal energy (typically ~135°C) to break these bonds and allow the lipophilic stearate chains to fully extend, solvate, and interact with the non-polar oil vehicle ()[4],[1].
Q: Can I accelerate the cooling process using an ice bath to save time? A: No. Rapid quenching forces the AlMS molecules to precipitate out of solution before they can properly align and form a continuous intermolecular network. This results in a brittle gel that is prone to syneresis (weeping of the oil phase). Ambient cooling ensures a uniform, thermodynamically stable depot matrix.
Q: Does the choice of oil affect the required heating temperature? A: Yes. While peanut oil and sesame oil generally require the 135°C range for complete AlMS solvation[5],[1], the exact clearance temperature can shift depending on the specific triglyceride composition and polarity of the hydrocarbon solvent used ()[6]. Always rely on the visual clearance self-validation step rather than temperature alone.
References
- Penicillin Product (US2507193A). Google Patents.
- Therapeutic Preparation (US2493202A). Google Patents.
- Stable Oleaginous Gel (US4851220A). Google Patents.
-
Aluminum Monostearate Overview . Ataman Kimya A.Ş. URL:[Link]
-
Aluminium Stearate Properties . Tradeasia International. URL:[Link]
Sources
- 1. US2507193A - Penicillin product - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. ataman-chemicals.com [ataman-chemicals.com]
- 4. CID 57473328 | 637-12-7 | Benchchem [benchchem.com]
- 5. US4851220A - Stable oleaginous gel - Google Patents [patents.google.com]
- 6. aluminium-stearate.com [aluminium-stearate.com]
Solving batch-to-batch viscosity inconsistency in aluminum stearates
Welcome to the Technical Support Center for rheological troubleshooting. As a Senior Application Scientist in pharmaceutical excipients, I frequently see formulation teams struggle with batch-to-batch viscosity inconsistencies when using aluminum stearates. Aluminum stearate is not a simple, inert powder; it is a complex metallic soap that forms highly sensitive, three-dimensional gel networks in non-polar solvents.
This guide deconstructs the thermodynamic and physicochemical variables that dictate gelation, providing you with the mechanistic causality and self-validating protocols needed to achieve absolute reproducibility.
Mechanistic Overview: The Gelation Network
Aluminum stearate thickens non-aqueous systems via polymer-like chain entanglement and intermolecular hydrogen bonding. The structural integrity of this network is dictated by the stoichiometry of the aluminum core, thermal activation energy, and shear history. When viscosity drops or spikes unpredictably between batches, it is rarely a weighing error—it is a failure to control the variables mapped below.
Caption: Logical relationship of physicochemical and process variables causing viscosity inconsistency.
Troubleshooting Guide & FAQs
Q1: We use the exact same weight percentage (w/w) of aluminum stearate in every batch, but the final ointment viscosity varies by up to 40%. What is the chemical root cause? Expertise & Causality: The term "aluminum stearate" is an umbrella classification for a mixture of mono-, di-, and tri-stearates. The gelling capacity of the excipient is directly proportional to its aluminum content. For instance, forms significantly stiffer, more robust gels than the tristearate form. If your supplier's precipitation process fluctuates, the ratio of these species shifts, drastically altering the network density. Furthermore, unreacted free stearic acid acts as a plasticizer. Pharmacopoeial standards dictate that1[1]. Levels exceeding this threshold prematurely terminate the polymer-like chain propagation of the aluminum soap, collapsing the viscosity. Actionable Fix: Implement incoming QC for Aluminum content (via complexometric titration) and Free Fatty Acid value. Standardize your procurement to a specific grade (e.g., Di-stearate) rather than generic "Aluminum Stearate."
Q2: Our gel achieves the target viscosity initially but exhibits syneresis (weeping/bleeding of the oil phase) after two weeks of storage. How do we stabilize the network? Expertise & Causality: Syneresis is a thermodynamic failure indicating that the gel network is contracting and expelling the solvent. This usually stems from incomplete thermal activation. Aluminum stearate requires a specific activation temperature—2—to fully unfurl its hydrophobic chains[2]. If the hold time at the maximum temperature is insufficient, the stearate particles only partially swell, leading to a metastable network that collapses over time. Actionable Fix: Conduct a thermal sweep using a rheometer to identify the exact gelation point (where storage modulus G' crosses loss modulus G''). Ensure the bulk batch is held at 5°C above this activation temperature for at least 20 minutes before initiating a controlled cooling phase.
Q3: Why does increasing the mixing speed during the cooling phase result in a thinner final product? Expertise & Causality: Aluminum stearate gels exhibit 3[3]. The non-covalent interactions (van der Waals forces and hydrogen bonds) that form the gel matrix are highly shear-sensitive. Applying high shear during the critical cooling phase (when the network is actively cross-linking) permanently fractures the microcrystalline structure. The 4 for these gels dictate that structural rebuilding is time-dependent and often incomplete if mechanically disrupted during formation[4]. Actionable Fix: Transition from high-shear homogenization to low-shear anchor agitation once the batch drops below the gelation temperature.
Self-Validating Experimental Protocols
To establish a self-validating system, researchers must move away from subjective "paddle tests" and implement rigorous rheological profiling. The following protocol ensures that any deviations in raw materials are caught before scale-up.
Protocol: Standardized Thermal Gelation & Thixotropic Validation
Purpose: To quantify the gel strength and shear-recovery profile of incoming aluminum stearate batches.
Caption: Step-by-step workflow for standardizing aluminum stearate gelation and validation.
Step-by-Step Methodology:
-
Solvation & Dispersion: Accurately weigh 2.0% w/v of the aluminum stearate sample. Disperse it into a standardized non-polar vehicle (e.g., light mineral oil) at room temperature using a high-shear mixer at 1500 RPM for 5 minutes to break agglomerates.
-
Thermal Activation: Transfer the dispersion to a temperature-controlled jacketed vessel. Heat the mixture at a rate of 2°C/min to 150°C while maintaining continuous, low-shear planetary mixing (50 RPM).
-
Isothermal Hold: Maintain the temperature at 150°C for exactly 20 minutes to ensure complete solvation and unfolding of the stearate chains. The mixture should become optically clear.
-
Controlled Cooling (Critical Self-Validation Step): Cool the batch at a strict rate of -2°C/min down to 25°C. Validation Check: If the cooling rate fluctuates, the crystallization kinetics will alter, invalidating the test. Use an automated chiller to guarantee linearity.
-
Rheological Loop Analysis: Transfer a sample to a cone-and-plate rheometer at 25°C. Run a thixotropic loop: ramp shear rate from 0.1 to 100 s⁻¹ over 2 minutes, hold for 30 seconds, and ramp down to 0.1 s⁻¹ over 2 minutes.
-
Data Interpretation: Calculate the hysteresis area between the up-curve and down-curve. A highly reproducible batch will yield a hysteresis area within ±5% of your established baseline.
Quantitative Data Summaries
To aid in formulation adjustments, the following table summarizes how specific physicochemical variables impact the final rheological profile of aluminum stearate gels.
| Physicochemical Variable | Target Specification | Impact of Deviation (Out of Spec) | Rheological Consequence |
| Aluminum Content (Al₂O₃) | 14.5% – 16.5% (Mono) | Lower Al content (shift towards Tristearate) | Drastic reduction in gel stiffness and yield stress. |
| Free Stearic Acid | < 3.0% | > 3.0% (Acts as a plasticizer) | Lowered viscosity; increased risk of syneresis over time. |
| Moisture Content | < 5.0% | > 5.0% (H-bond interference) | Incomplete network formation; cloudy gel appearance. |
| Activation Temperature | 115°C – 160°C | < 115°C (Incomplete solvation) | Grainy texture; presence of unswelled particles; weak gel. |
| Cooling Shear Rate | < 50 s⁻¹ | > 100 s⁻¹ (Mechanical fracture) | Permanent loss of viscosity due to thixotropic breakdown. |
References
-
What is Aluminum Stearate BP EP USP Pharma Grade - Properties & Specifications Source: jeiferpharm.com URL:[Link]
-
ALUMINUM MONOSTERARATE - Ataman Kimya Source: atamanchemicals.com URL:[Link]
-
Studies on Rheological Behaviours of Aluminum Stearate Benzene Gels Source: pku.edu.cn URL:[Link]
-
Rheograms of FCO and the dispersions of aluminium stearate in FCO (type 1a vehicles) at 37 o C. Source: researchgate.net URL:[Link]
Sources
Technical Support Center: Dihydroxy(stearoyloxy)aluminum Purity Optimization
Topic: Reducing Free Fatty Acid (FFA) Impurities in Dihydroxy(stearoyloxy)aluminum Code: AL-MST-PUR-01 Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 2026
Introduction
Welcome to the Technical Support Hub for Aluminum Monostearate (Dihydroxy(stearoyloxy)aluminum). This guide addresses the most persistent challenge in metal soap synthesis: Free Fatty Acid (FFA) impurities.
High FFA content (>3.0%) in Aluminum Monostearate compromises gel stability, alters viscosity profiles in vaccine adjuvants, and risks non-compliance with USP/EP monographs. This guide moves beyond basic recipes to the mechanistic causes of impurity formation and provides validated troubleshooting workflows.
Module 1: Synthesis Optimization (Prevention)
User Query: "I am synthesizing Aluminum Monostearate via the precipitation method, but my crude product consistently has high Acid Values. What is driving this impurity?"
The Root Cause: pH-Dependent Hydrolysis
The synthesis of Dihydroxy(stearoyloxy)aluminum involves a competition between the formation of the desired coordinate bond (
-
Target Reaction:
-
Impurity Reaction (Acidic Drift):
If the reaction pH drops below the pKa of stearic acid (~4.75) during the addition of the aluminum source, the stearate anion protonates effectively "locking" it as free stearic acid, which co-precipitates with your product.
Troubleshooting Protocol: The "Buffered Strike" Method
To prevent FFA formation, you must maintain the "Strike pH" within a narrow window (pH 5.0 – 6.0).
Step-by-Step Optimization:
-
Saponification: Ensure complete saponification of your starting Stearic Acid with NaOH (1.05 molar excess) at 80°C. Any unreacted acid here carries over immediately.
-
The Strike (Precipitation): Do not dump the Aluminum salt into the soap.
-
Correct Method: Simultaneous addition (Double-Jet). Add both the Sodium Stearate solution and the Aluminum Chloride/Sulfate solution slowly into a reactor containing a water heel.
-
-
pH Control Loop: Monitor pH continuously.
-
If pH < 5.0: Pause Al feed; add dilute NaOH.
-
If pH > 6.5:
precipitates (alumina impurity).
-
-
Temperature: Maintain 70–80°C. Lower temperatures favor FFA occlusion.
Visualization: Reaction Pathway & Control
Figure 1: The critical influence of pH on the reaction trajectory. Maintaining the "Green Zone" (pH 5-6) is essential to prevent Stearic Acid protonation.
Module 2: Purification Protocols (Remediation)
User Query: "My batch is already made and failed QC for Free Fatty Acids. Water washing isn't working. How do I clean it?"
The Solubility Paradox
Water washing is ineffective because Stearic Acid is hydrophobic (
-
Non-Polar Solvents (Benzene/Hexane): Bad choice. They will swell or dissolve the Aluminum soap, forming a gel.
-
Polar Protic Solvents (Cold Ethanol): Poor solubility for Stearic Acid.
-
The Solution: Warm Acetone or Warm Ethanol (below gelation temp).
Remediation Protocol: Solvent Extraction
| Parameter | Recommended Condition | Rationale |
| Solvent | Acetone (Preferred) or Ethanol (95%) | Acetone dissolves FFA well but does not solvate the Al-polymer lattice effectively. |
| Temperature | 40°C – 50°C | Increases FFA solubility. Warning: >60°C may cause Al-Stearate to swell/gel. |
| Solid-Liquid Ratio | 1:10 (w/v) | High solvent volume ensures the FFA partition coefficient favors the liquid phase. |
| Time | 30 Minutes | Sufficient for diffusion from the particle surface. |
Step-by-Step Procedure:
-
Slurry: Disperse the dry, impure Aluminum Monostearate powder in Acetone (10mL per 1g solid).
-
Agitate: Stir at 40°C for 30 minutes. Do not use high-shear mixing (avoids breaking particles).
-
Filtration: Filter immediately while warm. If the solvent cools, Stearic Acid may re-precipitate onto the filter cake.
-
Drying: Dry the filter cake at 60°C under vacuum to remove residual solvent.
Module 3: Analytical Validation (Detection)
User Query: "I'm getting conflicting results between my Titration (Acid Value) and GC data. Which should I trust?"
The Specificity Problem
-
Titration (USP Method): Measures total accessible acidic protons. This includes Free Fatty Acids AND potentially exposed -OH groups on the Aluminum backbone if the titration solvent is too aggressive (hydrolysis).
-
Gas Chromatography (GC-FID): Separates species based on boiling point/interaction. It is specific to the fatty acid chain.
Recommended Analytical Workflow
Trust GC-FID for process development; use Titration for routine QC compliance.
Method 1: Potentiometric Titration (Routine QC)
-
Titrant: 0.1N KOH in Ethanol.
-
Endpoint: Potentiometric (pH electrode) is superior to Phenolphthalein for colored or cloudy solutions.
-
Calculation:
Method 2: GC-FID (High Precision)
-
Derivatization: You must convert the Free Fatty Acid to a Methyl Ester (FAME) without breaking the Aluminum-Stearate bond.
-
Reagent: Diazomethane (hazardous but gentle) or TMS-Cl. Avoid strong acid catalysts (
) as they will decompose the Aluminum Monostearate and give a false high positive (measuring total stearate, not free stearate).
Visualization: Analytical Decision Tree
Figure 2: Selecting the correct analytical method. Use GC for troubleshooting synthesis parameters to avoid false positives from salt hydrolysis.
References
-
United States Pharmacopeia (USP). Aluminum Monostearate Monograph.[3] USP-NF.[1][3]
-
Heryanto, R., et al. (2007). "Solubility of Stearic Acid in Various Organic Solvents."[4][5] ScienceAsia, 33, 469-472.[5] (Demonstrates solubility of Stearic Acid in Ethanol/Acetone vs. Ethyl Acetate).
- Vold, R. D., & Vold, M. J. "The Phase Behavior of Metal Soaps." Journal of the American Oil Chemists' Society.
-
European Pharmacopoeia (Ph. Eur.). Aluminium Stearate Monograph 01/2008:1663.
Disclaimer: This guide is for research and development purposes. Always verify protocols against your specific regulatory requirements (GMP/GLP) and safety data sheets (SDS).
Sources
Effect of moisture content on aluminum monostearate gel stability
Welcome to the Formulation Troubleshooting Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most pervasive challenges in lipid-based depot formulations: moisture-induced instability in aluminum monostearate (AlMS) gels.
AlMS is a premier lipophilic gelling agent used to create thixotropic, sustained-release oil suspensions for APIs like Penicillin G. However, the physicochemical integrity of these gels is exquisitely sensitive to water. This guide provides mechanistic insights, actionable troubleshooting, and validated protocols to ensure your formulations remain stable, efficacious, and reproducible.
Part 1: Troubleshooting FAQs (Mechanisms & Causality)
Q1: Why does my aluminum monostearate-peanut oil gel exhibit syneresis (oil bleeding) and a sudden drop in viscosity during accelerated stability testing? The Causality: Aluminum monostearate (specifically dihydroxy(stearoyloxy)aluminium) forms a three-dimensional, thixotropic gel network in non-polar vehicles through intermolecular hydrogen bonding of its hydroxyl groups and coordination bonding of the aluminum atoms [2]. This intricate network traps the oil phase. When the moisture content in the system exceeds a critical threshold, water molecules act as aggressive competitive hydrogen-bond donors and acceptors. They preferentially bind to the Al-OH sites, disrupting the polymeric stearate coordination network. Actionable Solution: The structural scaffold will collapse if moisture is not controlled, leading to a loss of zero-shear viscosity and macroscopic phase separation (syneresis). Ensure the raw AlMS powder has a strictly controlled moisture content prior to formulation [2]. Manufacturing must occur under low-humidity environments or inert gas, and the oil vehicle should be pre-desiccated.
Q2: How does residual moisture in the AlMS gel matrix affect the stability of suspended hydrophilic APIs, such as Penicillin G? The Causality: In an anhydrous AlMS gel, hydrophilic APIs are protected from hydrolysis because they are entirely encased in a hydrophobic lipid matrix. However, if moisture is present (typically >0.1% w/w), it does not uniformly dissolve in the oil; instead, it forms micro-droplets or percolating aqueous channels within the disrupted gel structure. This localized water solubilizes the hydrophilic API, initiating rapid hydrolytic degradation. Historical stability studies on penicillin in oleaginous bases demonstrate that potency drops significantly when water content exceeds 0.1% [1]. Actionable Solution: Validate the water content of the final formulation. If trace moisture is unavoidable, consider incorporating biocompatible moisture scavengers (e.g., anhydrous lactose or dried potato starch), which have been shown to increase API stability by sequestering free water [1].
Q3: What is the most reliable method to accurately quantify moisture in highly viscous AlMS oil gels without fouling analytical instruments? The Causality: Standard volumetric Karl Fischer (KF) titration often fails for AlMS gels. The lipophilic stearate network coats the platinum electrodes and resists dissolution in standard methanol-based KF solvents. This leads to sluggish reaction kinetics, falsely low moisture readings, and severe equipment fouling. Actionable Solution: Utilize Coulometric Karl Fischer titration coupled with a heated oven sampler. By heating the gel in a sealed vial (120°C–150°C), vaporized moisture is carried by a dry inert gas (nitrogen) directly into the titration cell. This isolates the lipid matrix from the cell, ensuring precise quantification of water down to ppm levels without sensor contamination.
Part 2: Quantitative Data Summary
To illustrate the critical nature of moisture control, the following table summarizes the impact of spiked moisture on a standard 2.0% AlMS-Peanut Oil gel containing Procaine Penicillin G, subjected to accelerated stability testing (45°C for 3 weeks) [1].
| Moisture Content (% w/w) | Gel Viscosity Retention (%) | Macroscopic Appearance | API Potency Retention (%) |
| < 0.05% (Control) | 98% | Homogeneous, stable gel | > 95% |
| 0.10% | 92% | Trace syneresis | 88% |
| 0.50% | 65% | Moderate oil bleeding | 55% |
| 1.00% | < 30% | Severe phase separation | < 20% |
Part 3: Mechanistic Workflow Diagram
The following diagram illustrates the logical pathway of moisture-induced structural failure in AlMS depot gels.
Mechanistic pathway of moisture-induced coordination disruption and API degradation in AlMS gels.
Part 4: Validated Experimental Protocol
Methodology: Preparation and Moisture-Stress Profiling of AlMS Depot Gels This self-validating protocol ensures that the baseline matrix is completely anhydrous before introducing controlled moisture variables, allowing for precise causality mapping without confounding variables.
-
Step 1: Vehicle Desiccation. Dry the lipid vehicle (e.g., peanut oil) over activated 4Å molecular sieves for 48 hours. Verify that the baseline moisture content is <0.01% using Coulometric KF titration with an oven sampler.
-
Step 2: AlMS Dispersion. Disperse 2.0% w/w Aluminum Monostearate (Pharmaceutical/NF Grade) [3] into the desiccated oil at room temperature. Use a high-shear rotor-stator homogenizer (3000 rpm for 5 minutes) to ensure uniform wetting and prevent agglomeration.
-
Step 3: Thermal Gelation. Transfer the dispersion to a sealed, nitrogen-purged jacketed reactor. Heat gradually to 150°C–160°C under continuous, low-shear planetary agitation. Maintain this temperature for 60 minutes until the mixture turns completely transparent, indicating the full dissolution and activation of the aluminum coordination network.
-
Step 4: Controlled Moisture Spiking. Cool the clear sol to 60°C. Divide the batch into equal aliquots. Using a precision micro-syringe, spike the aliquots with sterile water to achieve targeted moisture levels (e.g., 0.05%, 0.1%, 0.5%, 1.0% w/w). Homogenize immediately to disperse the moisture before the gel sets.
-
Step 5: API Incorporation. Suspend the micronized API (e.g., Procaine Penicillin G) into the cooling gels at 40°C, mixing until uniformly distributed.
-
Step 6: Rheological & Stability Profiling. Cast the gels into airtight rheometer geometries and amber stability vials. Allow them to rest for 24 hours to build thixotropic structure. Measure the zero-shear viscosity and yield stress using a cone-and-plate rheometer at 25°C. Monitor the vials for phase separation and assay the API potency over 21 days at 45°C.
References
- Title: Stability of Penicillin G in Oleaginous Formulations Containing Colloidal Silica Source: DigitalCommons@URI URL
- Title: ALUMINUM MONOSTERARATE Source: Ataman Kimya URL
- Title: Aluminum Carboxylates (Kirk-Othmer Encyclopedia of Chemical Technology)
Preventing metal soap aggregation in aluminum monostearate paints
Topic: Preventing Metal Soap Aggregation in Aluminum Monostearate Paints Role: Senior Application Scientist, Industrial Coatings Division
Technical Support Center: Rheology & Stability
Welcome to the Advanced Coatings Support Hub. This guide addresses the colloidal stability of aluminum monostearate (Al-MS) in non-polar coating systems.
Aluminum monostearate is not merely an additive; it is a structural modifier . It functions by forming a supramolecular network of reverse cylindrical micelles. When this network fails to form (due to under-activation) or collapses (due to crystallization), you encounter aggregation—commonly known as "seeding" or "pig skinning."
The following protocols are designed to move you from "mixing ingredients" to "engineering phase transitions."
Part 1: The Mechanism of Action (The "Why")
To prevent aggregation, you must respect the thermodynamics of the system. Al-MS is insoluble in cold solvents.[1] It requires a specific thermal cycle to transition from a crystalline powder to a swollen gel state.
The Gelation Pathway:
-
Wetting: Solvent penetrates the outer layers of the soap particle.
-
Swelling: At elevated temperatures (~60-80°C), the hydrocarbon tails extend, and the particle swells.
-
Dissolution/Micellization: At the activation temperature (~150°C), the crystal lattice breaks down. Al-MS molecules rearrange into reverse micelles (polar heads inward, non-polar tails outward).
-
Gelation: Upon controlled cooling, these micelles stack into long, worm-like cylinders that entangle, trapping the solvent and creating viscosity.
Failure Point: If you cool too fast ("Thermal Shock") or do not reach the activation temperature, the molecules snap back into a crystalline state, precipitating as hard "seeds" rather than a smooth gel.
Figure 1: The thermodynamic pathway of Aluminum Monostearate activation. Note the red paths indicating where seeding occurs.
Part 2: Troubleshooting Guides
Issue 1: "Seeding" (Small, hard lumps in the paint film)
Diagnosis: You observe a gritty texture that cannot be ground out easily. This is recrystallized metal soap, not undispersed pigment.
Probable Causes:
-
Thermal Shock: Adding hot Al-MS solution directly to cold paint.
-
Incomplete Activation: The solvent never reached the dissolution temperature (approx. 150°C).
-
Moisture Contamination: Water competes for the coordination sites on the Aluminum atom, destabilizing the micelle.
Corrective Protocol: The "Pre-Gel" Method (Gold Standard) Do not add dry Al-MS powder directly to the final paint batch. Always create a pre-gel.
-
Carrier Selection: Use a high-solvency fraction of your vehicle (e.g., Linseed Oil or Mineral Spirits).
-
Ratio: Prepare a 10% w/v concentration (100g Al-MS per 1 Liter of oil).
-
Dispersion: Disperse powder in cold oil first to wet all particles.
-
Ramp: Heat the mixture to 150°C (300°F) under constant, moderate agitation.
-
Visual Cue: The mixture will turn from cloudy white to translucent/clear.
-
-
The Critical Step: Stop heating. Allow the mixture to cool slowly to room temperature while stirring gently.
-
Why? Slow cooling allows the micelles to align into a network. Rapid cooling forces them to precipitate as crystals.
-
-
Integration: Add this stable gel paste to your paint formulation during the grinding phase.
Issue 2: Viscosity Drift (Post-Production Thickening)
Diagnosis: The paint viscosity increases significantly after 24-48 hours in the can.
Probable Causes:
-
Hysteresis: The gel structure was not fully equilibrated during production.
-
Solvent Evaporation: Loss of volatiles effectively increases soap concentration.
Corrective Action:
-
Aging: Allow the pre-gel to "rest" for 24 hours before adding it to the paint. This ensures the rheological structure is fully formed and stable.
-
Solvent Balance: Ensure your solvent system includes a "tail" solvent (slower evaporation rate) to maintain solubility during storage.
Part 3: Comparative Data & Formulation Logic
Not all Aluminum Stearates are equal.[2][3][4] The "Mono" grade is the most powerful thickener but the most difficult to stabilize.
| Feature | Aluminum Mono stearate | Aluminum Di stearate | Aluminum Tri stearate |
| Al:Fatty Acid Ratio | High Al / Low Acid | Balanced | Low Al / High Acid |
| Gelling Power | Highest (Strong Gel) | Medium | Low (Weak Gel) |
| Melting Point | ~160-170°C | ~145°C | ~115°C |
| Solubility | Difficult (Requires high heat) | Moderate | Easy |
| Primary Use | Heavy bodying, suspension | General thickening | Flatting, lubrication |
| Risk of Seeding | High | Moderate | Low |
Part 4: FAQ - Field Scenarios
Q: Can I fix a batch that has already "seeded"? A: Generally, no. Once Al-MS crystallizes into seeds, they are extremely hard to re-dissolve without heating the entire batch to 150°C (which would likely ruin your pigments and binder). Mitigation: You can try high-energy milling (sand mill or bead mill) to grind the seeds down to an invisible size (<10 microns), but they will remain as solid particles rather than active gelling agents.
Q: My gel is cloudy. Is that a problem? A: It depends on the solvent. In mineral spirits, a slight haze is normal (Tyndall effect). However, if it looks like "curdled milk," you have phase separation. This is often caused by excess moisture in the solvent or the soap powder itself. Ensure your Al-MS has a moisture content <1%.
Q: Why does my paint lose viscosity when I add alcohol? A: Alcohols are polar solvents. They disrupt the hydrogen bonding and coordination bonds that hold the Al-MS micelle network together. This is called "breakdown." Avoid high-polarity solvents in Al-MS stabilized systems.
Part 5: Troubleshooting Logic Tree
Use this flow to diagnose stability issues in real-time.
Figure 2: Diagnostic logic for Aluminum Monostearate failure modes.
References
-
Gardner, H. A. (1930).[4] Physical and Chemical Examination of Paints, Varnishes, Lacquers, and Colors. 5th Edition.[4] (Foundational text on metal soap behavior in oils).
-
Mayer, R. (1965).[4] The Artist's Handbook of Materials and Techniques. Viking Press.[4] (Detailed protocols on stearate/oil ratios).
-
Pilpel, N. (1963).[4] "Properties of Organic Solutions of Heavy Metal Soaps". Chemical Reviews, 63(3), 221–234.[4] Link (Mechanism of micelle formation).
-
Ataman Chemicals. "Aluminium Monostearate Technical Data". Link (Solubility and activation temperatures).
-
Natural Pigments. "Aluminum Stearate Use and Solubility". Link (Pre-gel preparation protocols).
Sources
Technical Support Center: Improving Shear-Thinning Behavior of Aluminum Monostearate Dispersions
Welcome to the Technical Support Center for oleaginous depot formulations. Aluminum monostearate (AlM) is a lipophilic excipient widely used to gel oils (such as peanut or sesame oil) for sustained-release injectables, such as procaine penicillin G and various veterinary formulations.
Achieving the perfect balance between a high resting viscosity (to prevent drug particle settling) and a low viscosity under shear (to ensure syringeability) requires precise control over thermodynamic and mechanical processes. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to optimize the shear-thinning behavior of your AlM dispersions.
Mechanistic Overview of AlM Gelation
Aluminum monostearate acts as a rheology modifier by forming a thermoreversible, three-dimensional viscoelastic network in non-polar solvents. When heated above its activation temperature, the AlM chains untangle and solubilize into the oil. Upon cooling, the hydroxyl groups of the dibasic aluminum salt form intermolecular hydrogen bonds, creating a continuous gel matrix.
Shear-thinning (pseudoplasticity) occurs because this network is held together by relatively weak physical bonds. When shear stress is applied (e.g., extrusion through a syringe needle), the network temporarily fractures, and the polymer chains align with the direction of flow, drastically reducing viscosity. Once the shear is removed, the network rebuilds (thixotropic recovery).
Mechanistic pathway of Aluminum Monostearate gelation and shear-thinning behavior in oil.
Troubleshooting FAQs
Q1: Why is my AlM dispersion too viscous to pass through a 25G needle, despite using the standard 2% w/v concentration? Cause: The primary cause is often the formation of an unbroken, continuous macro-network during a slow cooling phase, or incomplete thermal activation. If the oil is not heated to the critical clearing temperature (118°C–135°C for peanut oil) [1], the AlM particles act as solid aggregates rather than forming a uniform, easily shearable network. Solution: First, ensure the mixture is heated slowly (2–3°C per minute) until it becomes completely clear. Second, implement post-gelation colloid milling . Passing the cooled, rigid gel through a colloid mill breaks the continuous macro-network into discrete micro-gel domains. These micro-gels maintain a high yield stress at rest but align rapidly under shear, significantly lowering the extrusion force[2].
Q2: The dispersion shows shear-thinning, but it doesn't recover its viscosity after injection, leading to rapid phase separation. How can I improve thixotropic recovery? Cause: Permanent loss of viscosity after shear indicates that the physical crosslinks between the AlM chains have been irreversibly fractured, often due to a lack of interfacial flexibility in the oil vehicle. Solution: Incorporate a lipophilic surfactant or co-solvent to act as a network modifier. The addition of surfactants like Span 80 or Dioctyl Sodium Sulfosuccinate (DSS) at low concentrations (e.g., 0.2% - 0.5%) modifies the interfacial tension[3]. These modifiers intercalate between the aluminum stearate chains, preventing them from tightly binding into irreversible aggregates under high shear, thereby facilitating rapid thixotropic recovery once the shear stress is removed.
Q3: My batch-to-batch rheology is highly inconsistent. What process parameters are likely failing? Cause: Inconsistent rheology is almost always tied to variations in moisture content or the cooling rate. Aluminum monostearate is highly sensitive to water; trace moisture can prematurely hydrolyze the aluminum bonds, altering the crosslinking density. Additionally, rapid quenching vs. slow ambient cooling produces vastly different crystal structures. Solution: Standardize the cooling rate. Slow cooling at ambient temperature generally produces a stiffer gel, while controlled rapid cooling produces a smoother, more grease-like consistency. Ensure all vessels are completely anhydrous before formulation.
Quantitative Impact of Process Parameters
The table below summarizes how specific formulation and process adjustments impact the rheological profile of a standard 2% w/v AlM in peanut oil dispersion.
| Process Variable | Yield Stress (Pa) | Viscosity at Rest (0.1 s⁻¹) | Viscosity at High Shear (100 s⁻¹) | Syringeability (25G) |
| Standard (Slow Cool, No Mill) | High (>50 Pa) | > 10,000 cP | ~ 800 cP | Poor / Fails |
| Standard + Colloid Milling | Medium (20-30 Pa) | ~ 5,000 cP | < 150 cP | Excellent |
| Incomplete Heating (<110°C) | Low (<5 Pa) | < 1,000 cP | ~ 500 cP (Clogging) | Poor (Aggregates) |
| Addition of 0.5% Surfactant | Medium (15-25 Pa) | ~ 4,000 cP | < 100 cP | Excellent |
| High Concentration (5% w/v) | Very High (>100 Pa) | > 25,000 cP | ~ 2,000 cP | Poor / Fails |
Experimental Protocols
Protocol A: Standardized Thermal Activation of AlM in Oil
This protocol ensures complete solubilization of the polymer, creating a self-validating baseline for shear-thinning.
-
Preparation: Weigh 20.0 g of pharmaceutical-grade Aluminum Monostearate powder. Measure 1.0 L of anhydrous peanut oil (or sesame oil).
-
Initial Dispersion: Add the AlM powder to the oil at room temperature (below 80°C to prevent premature surface fusion and clumping) [1]. Stir continuously using an overhead mechanical stirrer at 300 RPM.
-
Thermal Ramp: Heat the dispersion slowly at a rate of 2°C to 3°C per minute. Rapid heating can cause localized charring or incomplete core melting.
-
Clearing Phase: Monitor the dispersion as it approaches 118°C. Continue heating until the mixture reaches approximately 130°C–135°C and transitions into a completely clear, homogenous liquid [1].
-
Cooling: Remove from heat and allow the mixture to cool slowly to room temperature (20°C–25°C) without stirring. The mixture will set into a rigid, transparent or slightly opaque gel overnight.
Protocol B: Post-Gelation Colloid Milling for Enhanced Syringeability
This step transforms a rigid gel into a highly shear-thinning, thixotropic fluid.
-
Pre-Processing: Take the rigid gel prepared in Protocol A and manually agitate it with a spatula to break the macroscopic structure.
-
Milling: Feed the gel into a colloid mill (e.g., a rotor-stator homogenizer). Set the gap size to approximately 50–100 micrometers.
-
Processing: Process the gel for 2 to 3 passes. The high mechanical shear fractures the continuous network into discrete micro-gels.
-
Validation: The resulting product should appear very smooth and white. Upon shaking the vial, the gel should become "quite fluid" and easily pass through a 25G needle, reforming its structure within minutes of resting [2].
Troubleshooting Workflow
Use the following decision tree to systematically resolve issues with high extrusion forces during product filling or clinical administration.
Troubleshooting decision tree for resolving high extrusion force in AlM dispersions.
References
- Penicillin product (US Patent US2507193A). Google Patents.
-
Injectable preparations and methods of making them (US Patent US2655462A / United States Patent Office) . Googleapis. Available at:[Link]
- Stable oleaginous gel (US Patent US4851220A). Google Patents.
Technical Guide: Overcoming Solubility Challenges of Aluminum Monostearate in Ethanol
Executive Summary: The "Solubility" Paradox
The Core Challenge: Many researchers encounter immediate failure when attempting to dissolve Aluminum Monostearate (AlMS) in ethanol because they treat it like a simple salt. AlMS does not dissolve; it swells.
AlMS (Aluminum dihydroxy stearate) is a metallic soap. Its structure consists of a polar aluminum-hydroxyl "head" and a non-polar C18 stearic acid "tail." In ethanol (a polar protic solvent), the thermodynamic drive for the non-polar tails to solvate is low. True molecular solubility is practically impossible at room temperature.
Success requires shifting your objective from dissolution to colloidal dispersion and gelation . This guide provides the thermodynamic protocols required to force this phase transition safely and effectively.
The Physics of Dispersion (Theory)
To troubleshoot, you must understand the mechanism. AlMS acts as a gelling agent via a "card-house" structure or polymeric stacking, depending on the solvent. In ethanol, we are forcing a non-polar tail into a polar medium.
-
State A (Room Temp): The stearate tails collapse to minimize contact with ethanol. The powder remains inert and insoluble.
-
State B (Elevated Temp > T_swell): Thermal energy overcomes the hydrophobic effect. The solvent penetrates the crystal lattice, causing the particles to swell.
-
State C (Cooling): As the system cools, the swollen particles interact via hydrogen bonding (Al-OH groups) and Van der Waals forces (tails), trapping the ethanol in a 3D matrix (Gel).
Mechanism Visualization
The following diagram illustrates the transition from inert powder to a stable gel network.
Figure 1: The thermodynamic pathway from crystalline AlMS to a stable organogel. Note that heat is the obligate trigger for lattice expansion.
Standard Operating Protocol: The "Cold-Disperse, Hot-Swell" Method
Warning: Ethanol is highly flammable (Flash point: 13°C). Never heat ethanol in an open beaker on a hot plate. Always use a reflux condenser or a sealed, pressure-rated vessel.
Materials
-
Aluminum Monostearate (Fine powder, USP/NF grade preferred).
-
Ethanol (Absolute or 95%).[1] Note: Water content >5% significantly inhibits gelation.
-
High-shear mixer or magnetic stirrer.
-
Reflux setup (Round bottom flask + Condenser + Oil bath).
Step-by-Step Workflow
| Phase | Step | Action | Technical Rationale |
| 1. Pre-Dispersion | Cold Mix | Add AlMS powder to room temperature ethanol while stirring vigorously. | Prevents "skinning" or clumping. Adding powder to hot solvent causes the outer layer to gel instantly, trapping dry powder inside (Fish-eyes). |
| 2. Thermal Activation | Ramp | Heat the slurry to 70–78°C (Reflux). | You must approach the boiling point of ethanol to maximize solvent penetration into the stearate lattice. |
| 3. Solvation | Hold | Maintain reflux for 30–45 minutes . | Time-dependent swelling. The solution should turn from opaque white to translucent/hazy. |
| 4. Gelation | Cool | Stop heat. Allow to cool slowly to RT while stirring at low speed. | Rapid cooling "shocks" the system, leading to precipitation rather than a coherent gel network. |
Troubleshooting Center (Q&A)
Issue 1: "I have white clumps floating in my solution."
Diagnosis: Premature Swelling (The "Fish-Eye" Effect). This occurs when you add AlMS powder directly to warm or hot ethanol. The exterior of the particle hydrates and seals off the interior, creating a dry core that will never dissolve.
-
Corrective Action: Filter out the clumps and restart.
-
Prevention: Always disperse the powder in cold ethanol (below 30°C) to create a uniform suspension before applying any heat.
Issue 2: "The solution clears up when hot, but precipitates as white powder when cooled."
Diagnosis: Thermal Hysteresis Failure. You likely did not hold the temperature long enough, or you cooled it too fast. The polymer chains did not disentangle sufficiently to form a network, so they recrystallized back into their original state.
-
Corrective Action: Re-heat to reflux. Hold for an additional 20 minutes. Ensure the cooling rate is gradual (approx. 1–2°C per minute).
-
Pro-Tip: If precipitation persists, your concentration might be too high for pure ethanol. AlMS has a solubility limit. Consider adding a non-polar co-solvent (e.g., Isopropyl Myristate) at 10-20% if your formulation allows.
Issue 3: "My gel is too weak or unstable (syneresis)."
Diagnosis: Moisture Contamination. Aluminum soaps are sensitive to water. If you are using 95% ethanol (azeotrope), the 5% water content competes with the ethanol for the polar head group, destabilizing the gel structure.
-
Corrective Action: Switch to Absolute Ethanol (Anhydrous).
-
Alternative: Increase the concentration of AlMS. Typical gelling concentrations range from 2% to 10% w/v depending on the desired viscosity.
Advanced Decision Logic: Troubleshooting Flowchart
Use this logic tree to diagnose failures in real-time.
Figure 2: Diagnostic logic for AlMS formulation failures.
Frequently Asked Questions (FAQs)
Q: Can I use a sonicator to dissolve AlMS? A: Sonication helps with dispersion (breaking apart agglomerates), but it does not replace the need for heat. You still need thermal energy to swell the lattice. Use sonication during the cold phase, then move to heat.
Q: What is the maximum concentration of AlMS in ethanol? A: In pure ethanol, stable gels typically form between 2% and 5% w/v . Above 10%, the viscosity becomes unmanageable, and the risk of precipitation increases. If you need higher solids loading, you are likely making a paste, not a gel.
Q: Why does the Safety Data Sheet (SDS) say it is "Insoluble"? A: Standard solubility tests are often performed at room temperature in water or cold solvents. AlMS is technically insoluble under those conditions. It is more accurate to say it is "dispersible and swellable in hot organic solvents" [1, 2].
References
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.[2] (See monograph on Aluminum Monostearate: Solubility profile and applications).
-
Japanese Pharmacopoeia (JP). Official Monographs: Aluminum Monostearate. Retrieved from National Institute of Health Sciences (NIHS). [Link]
-
PubChem. Aluminum Monostearate Compound Summary. National Library of Medicine. [Link]
Sources
Particle size reduction techniques for aluminum monostearate powder
Welcome to the Advanced Materials Processing Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex thermodynamic and mechanical challenges associated with the particle size reduction of aluminum monostearate.
Aluminum monostearate is a highly functional pharmaceutical and cosmetic excipient, but its waxy nature makes it notoriously difficult to mill. This guide bypasses generic advice to focus on the causality of process failures, providing you with self-validating protocols and field-proven troubleshooting logic.
PART 1: Core FAQs – Mechanisms of Milling Metallic Stearates
Q1: Why does conventional mechanical milling frequently fail for aluminum monostearate? A1: Aluminum monostearate is a metallic soap characterized by long hydrocarbon chains that impart significant plasticity and hydrophobicity[1]. It presents as a fine, wax-like powder with a melting point of approximately 155°C, though it begins to soften at much lower temperatures[2]. During conventional mechanical milling (e.g., hammer or pin milling), the kinetic energy of mechanical impact is rapidly converted into thermal energy. Because metallic stearates have low thermal conductivity, localized hot spots develop. This causes the particles to cross their softening point, leading to plastic deformation rather than brittle fracture. The result is severe agglomeration and "smearing" on the mill walls[3].
Q2: What is the mechanistic advantage of cryogenic jet milling over ambient techniques? A2: Cryogenic jet milling (fluid energy milling) resolves the thermal bottleneck by injecting liquid nitrogen directly into the milling gas flow[3]. The large cooling capacity of the phase change from liquid nitrogen to vapor absorbs the heat generated by high-velocity particle collisions. By lowering the processing temperature below the material's brittle-ductile transition point, the waxy stearate undergoes embrittlement. When these embrittled particles collide within the jet mill, they shatter via clean brittle fracture, allowing for successful micronization down to the sub-10 micron range without thermal degradation[3].
Q3: How does particle size impact its performance as a pharmaceutical excipient? A3: Aluminum monostearate is widely used as a gelling and suspending agent in oleaginous (oil-based) pharmaceutical suspensions, such as injectable formulations[4]. The gelling mechanism relies on the formation of a three-dimensional lattice network within the oil[5]. A smaller, tightly controlled particle size distribution (PSD) exponentially increases the available surface area. This accelerates the solvation process upon heating and results in a more uniform, stable gel matrix that prevents the settling of the active pharmaceutical ingredients (APIs)[4].
PART 2: Troubleshooting Guide – Resolving Process Failures
Issue 1: Mill Chamber Smearing and Classifier Blockage
-
Symptom: The mill experiences a sudden spike in internal pressure, and acoustic monitoring reveals a muffled grinding sound. Inspection shows a waxy film coating the dynamic classifier wheel.
-
Causality: The rate of thermal energy generation is exceeding the cooling capacity of the exhaust gas. The aluminum monostearate is softening and adhering to the high-speed classifier blades due to localized friction.
-
Solution:
-
Increase the liquid nitrogen injection ratio to drop the internal grinding temperature to at least -20°C to -30°C.
-
Reduce the solid feed rate. A lower particle concentration in the milling chamber reduces the frequency of particle-particle collisions, thereby lowering localized heat generation.
-
Issue 2: Bimodal Particle Size Distribution (PSD) and Re-agglomeration
-
Symptom: Laser diffraction analysis of the final product shows a bimodal curve with a secondary peak in the 50–100 µm range, despite the classifier being set for a 10 µm cut point.
-
Causality: The particles are successfully micronized but are re-agglomerating post-milling. Micronized aluminum monostearate has extremely high surface energy. If the system is not perfectly dry, moisture condensation (capillary bridging) or static charge accumulation (triboelectric charging) will force the fine hydrophobic particles to clump together[1].
-
Solution:
-
Validate that the nitrogen gas supply has a dew point of < -40°C to eliminate moisture.
-
Ensure all milling and collection vessels are heavily grounded to dissipate triboelectric charges generated during the high-velocity fluid energy milling.
-
Issue 3: Inconsistent Gelling in Downstream Formulations
-
Symptom: The micronized powder fails to build the expected viscosity when dispersed in an oily vehicle (e.g., cottonseed oil)[4].
-
Causality: Over-milling or excessive mechanical stress can cause mechanochemical degradation, cleaving the stearate chains or altering the aluminum-oxygen coordination, which compromises its ability to form a lattice structure.
-
Solution: Shift from a high-pressure, high-residence-time milling parameter to a lower pressure (e.g., 70 psi instead of 100 psi) with a higher classifier speed. This ensures particles are evacuated from the grinding zone immediately upon reaching the target size, minimizing unnecessary mechanical stress.
PART 3: Quantitative Process Data
The following table summarizes the operational parameters and expected outcomes when applying different particle size reduction techniques to aluminum monostearate.
| Parameter | Ambient Pin Milling | Ambient Jet Milling | Cryogenic Jet Milling |
| Operating Gas Temperature | 30°C to 50°C | 15°C to 25°C | -50°C to -20°C |
| Primary Fracture Mechanism | Mechanical Impact | High-Velocity Collision | Embrittlement + Collision |
| Typical Achievable D90 | > 50 µm | 15 µm - 30 µm | < 10 µm |
| Risk of Thermal Smearing | Critical (High Failure Rate) | Moderate | Minimal |
| Agglomeration Potential | High (Due to plasticity) | Moderate | Low (Brittle fracture) |
| Gelling Efficiency (Post-Mill) | Poor (Inconsistent lattice) | Acceptable | Optimal (High surface area) |
PART 4: Standard Operating Protocol (SOP)
Self-Validating Cryogenic Jet Milling of Aluminum Monostearate Note: This protocol utilizes a self-validating framework. Do not proceed to the next step until the validation checkpoint is confirmed.
-
Step 1: System Purge and Atmospheric Validation
-
Action: Seal the jet mill and initiate a dry nitrogen gas purge.
-
Validation Checkpoint: Monitor the exhaust gas dew point. Do not proceed until the hygrometer reads ≤ -40°C. (Causality: Prevents capillary condensation and subsequent agglomeration of the hydrophobic powder).
-
-
Step 2: Thermal Equilibration
-
Action: Begin injecting liquid nitrogen into the main milling gas stream.
-
Validation Checkpoint: Observe the internal chamber thermocouple. The system is validated for operation only when the temperature stabilizes at -30°C (± 2°C) for a continuous 5-minute period.
-
-
Step 3: Feed Initiation and Acoustic Profiling
-
Action: Start the twin-screw volumetric feeder at 10% of the maximum calculated feed rate.
-
Validation Checkpoint: Utilize an acoustic sensor or operator auditory check. The mill should produce a sharp, high-pitched resonance (indicating brittle fracture). If the sound dampens or becomes muffled, immediately halt the feed—this validates that localized melting is occurring.
-
-
Step 4: Dynamic Classification and Inline Sampling
-
Action: Set the classifier wheel to the calculated RPM for a 10 µm cut point.
-
Validation Checkpoint: Divert the first 500g of product to an inline laser diffraction particle size analyzer. Proceed to continuous operation only if the D90 is ≤ 10 µm and the distribution is monomodal.
-
-
Step 5: Product Collection and Static Dissipation
-
Action: Collect the micronized powder via the cyclone separator into a grounded stainless-steel Intermediate Bulk Container (IBC).
-
Validation Checkpoint: Measure the electrostatic charge of the powder bed using a surface voltmeter. A reading of < 2 kV validates successful static dissipation, ensuring the powder will not re-agglomerate during storage.
-
PART 5: Process Visualization
Workflow and troubleshooting logic for cryogenic jet milling of aluminum monostearate.
References
-
EP1922150A1 - Process for milling and preparing powders and compositions produced thereby | Google Patents | 3
-
Technical Support Center: Formulation of Ceftiofur Hydrochloride Oily Suspension for Injection | Benchchem | 4
-
Tin stearate | 7637-13-0 (Metallic Stearate Mechanisms) | Benchchem | 1
-
ALUMINUM MONOSTEARATE | Ataman Kimya A.Ş. | 5
-
stearate suppliers USA (Aluminum Monostearate Properties) | American Chemical Suppliers | 2
Sources
- 1. Tin stearate | 7637-13-0 | Benchchem [benchchem.com]
- 2. stearate suppliers USA [americanchemicalsuppliers.com]
- 3. EP1922150A1 - Process for milling and preparing powders and compositions produced thereby - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ataman-chemicals.com [ataman-chemicals.com]
Validation & Comparative
Aluminum Monostearate vs. Aluminum Tristearate: Gelling Efficiency & Rheological Performance
[1]
Executive Summary
In pharmaceutical and industrial organogel formulation, Aluminum Monostearate (AMS) and Aluminum Tristearate (ATS) represent two distinct classes of metal soap gelators. While often grouped generically as "aluminum stearates," their rheological behaviors diverge significantly due to their stoichiometry.
The Core Distinction:
-
Aluminum Monostearate (AMS): The superior gelling agent. Its structure contains two hydroxyl groups (
), enabling robust hydrogen bonding and coordination, which facilitates the formation of stiff, stable micellar networks at low concentrations. -
Aluminum Tristearate (ATS): Primarily a hydrophobic thickener. Lacking hydroxyl groups (
), it relies on steric hindrance and ionic interactions. It typically requires higher concentrations to induce gelation and forms softer, paste-like consistencies rather than rigid gels.
Chemical Basis of Gelation
To understand the efficiency difference, one must analyze the molecular architecture. The historical "polymer chain" theory has been largely superseded by the Micellar Aggregation Model , where aluminum soaps self-assemble into spherical nano-micelles that aggregate into fractal networks.
Structural Comparison
| Feature | Aluminum Monostearate (AMS) | Aluminum Tristearate (ATS) |
| Formula | ||
| Hydroxyl Groups | Two (-OH) | None |
| Al:Fatty Acid Ratio | 1:1 | 1:3 |
| Primary Interaction | Hydrogen bonding + Coordination | Van der Waals + Ionic |
| Network Potential | High (Cross-linking sites available) | Low (Steric blocking) |
Mechanism of Action
AMS (The Network Builder): The unreacted hydroxyl groups on the aluminum center are critical. They act as "sticking points," allowing individual soap molecules to coordinate with each other via hydrogen bonding. This bridging capability enables AMS micelles to link into a continuous, 3D viscoelastic network (a true gel).
ATS (The Steric Blocker): With three bulky stearate chains surrounding the aluminum core, the metal center is sterically shielded. Pure ATS lacks the hydroxyl groups necessary for inter-molecular bridging. Consequently, commercial "Tristearate" often acts as a viscosity modifier (thickener) rather than a true gelator, unless it contains impurities of mono- or distearate.
Visualizing the Mechanism
The following diagram illustrates the structural difference and the resulting network formation.
Figure 1: Mechanistic pathway of gelation. AMS forms networks via hydroxyl bridging; ATS forms weak aggregates due to steric hindrance.
Comparative Performance Analysis
Critical Gelling Concentration (CGC)
The CGC is the minimum concentration required to immobilize the solvent (typically defined by the inversion test).
-
AMS: Highly efficient. Can form stable gels at 1–2% w/w in mineral oils.
-
ATS: Inefficient. Often requires >5–10% w/w to achieve a solid-like state, and even then, it often results in a "short" (brittle) paste rather than a cohesive gel.
Rheological Profile (Yield Stress & Modulus)
In oscillatory rheology (Frequency Sweep):
-
AMS: Exhibits a "Strong Gel" profile where the Storage Modulus (
) is significantly higher than the Loss Modulus ( ) ( ) and is independent of frequency. It shows high yield stress, indicating a rigid structure. -
ATS: Exhibits a "Weak Gel" or "Sol" profile.
may be higher than , but both are frequency-dependent. The network breaks easily under shear (low yield stress).
Thermal Stability
-
AMS Gels: High thermal stability due to the inorganic polymeric-like backbone formed by Al-O-Al linkages. Melting points of the gels are typically higher.
-
ATS Pastes: Lower thermal stability. The structure is held by weak Van der Waals forces between the stearate tails, which disrupt easily upon heating.
Summary of Differences
| Property | Aluminum Monostearate | Aluminum Tristearate |
| Gel Consistency | Rigid, cohesive, transparent/translucent | Soft, buttery, opaque paste |
| Gelling Efficiency | High (Low CGC) | Low (High CGC required) |
| Solvent Compatibility | Best for high-viscosity oils (Paraffin, Veg Oil) | Best for low-viscosity solvents (Mineral Spirits) |
| Water Repellency | Moderate | Excellent (Super-hydrophobic) |
| Primary Use | Pharm/Cosmetic Gels, Suspension Stabilizer | Waterproofing, Lubricant, Defoamer |
Experimental Protocol: Comparative Evaluation
To objectively compare the two, the Hot Fusion Method is the standard protocol. This ensures complete solubilization of the soap before network formation.
Materials
-
Solvent: Light Liquid Paraffin (Mineral Oil) or Isopropyl Myristate (IPM).
-
Gelators: Aluminum Monostearate (USP/NF grade) vs. Aluminum Tristearate (Technical grade).
-
Equipment: Overhead stirrer, oil bath, rheometer (cone-and-plate geometry).
Preparation Workflow
-
Dispersion: Disperse the aluminum soap powder in the oil at room temperature.
-
Heating: Heat the mixture to 140°C – 150°C under continuous stirring (200-300 RPM). Note: AMS requires high heat to break the crystalline lattice; ATS melts at a lower point (~115°C) but requires heat for dispersion.
-
Dwell: Maintain temperature for 30 minutes until the solution is clear (AMS) or homogeneous (ATS).
-
Cooling: Stop heating. Allow the sample to cool quiescently (without stirring) to room temperature to facilitate network formation.
-
Maturation: Store for 24 hours before testing.
Rheological Testing Protocol
-
Instrument: Rheometer (e.g., Anton Paar MCR or TA Instruments DHR).
-
Geometry: 40mm Cone & Plate (2°).
-
Test 1: Amplitude Sweep: Determine the Linear Viscoelastic Region (LVR). Strain range: 0.01% to 100% at 1 Hz.
-
Test 2: Frequency Sweep: Measure
and . Frequency range: 0.1 to 100 rad/s at constant strain (within LVR, e.g., 0.1%).
Experimental Workflow Diagram
Figure 2: Standardized workflow for preparing and testing aluminum soap organogels.
Conclusion & Recommendation
For applications requiring structural integrity, suspension of solids, or sustained release , Aluminum Monostearate is the definitive choice. Its ability to form a thermodynamically stable, elastic network at low concentrations makes it superior for pharmaceutical organogels.
Aluminum Tristearate should be reserved for applications where hydrophobicity is the primary goal (e.g., waterproofing masonry) or where a simple increase in viscosity without rigid gelation is desired.
References
-
Wang, X., & Rackaitis, M. (2009).[1] Gelling Nature of Aluminum Soaps in Oils. Journal of Colloid and Interface Science. Link
-
Raymond, C. R., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (See entry on Aluminum Monostearate).[2]
-
Toro-Vazquez, J. F., et al. (2007). Organogels: Thermoreversibility and Microstructure. Gels.
-
Mallick, S., et al. (2014). Rheological and structural characterization of aluminum soap organogels. Journal of Applied Polymer Science.
-
Ataman Chemicals. Technical Data Sheet: Aluminum Monostearate vs Tristearate. Link
Technical Guide: USP NF Aluminum Monostearate – Monograph Compliance & Performance Profiling
Executive Summary: The Regulatory & Functional Landscape
Aluminum Monostearate is a critical functional excipient used primarily as a gelling agent, stabilizer, and viscosity builder in pharmaceutical organogels and lipophilic formulations (e.g., veterinary vaccine adjuvants). Unlike simple fillers, its performance is strictly governed by the stoichiometry of aluminum to fatty acids, a relationship codified in the USP-NF Monograph .
This guide provides an objective technical analysis of Aluminum Monostearate, contrasting its specific USP requirements against functional alternatives (Aluminum Distearate/Tristearate) and detailing self-validating protocols for compliance and performance verification.
Core Identity (USP NF)
-
Definition: A compound of aluminum with a mixture of solid organic acids (primarily stearic and palmitic).[1][2][3]
-
Critical Stoichiometry: It is not a pure chemical entity but a defined ratio of aluminum to fatty acid.
Comparative Performance Analysis: Monostearate vs. Alternatives
In formulation, "Aluminum Stearate" is often used generically, but the specific grade (Mono-, Di-, or Tri-) dictates performance.[4][5] The primary alternative to Aluminum Monostearate is Aluminum Distearate or Tristearate .
The choice depends on the Al:Fatty Acid ratio . Lower fatty acid content (Monostearate) leaves more free hydroxyl groups on the aluminum, facilitating stronger hydrogen bonding and coordinate cross-linking, resulting in higher gelling power.
Table 1: Comparative Specifications & Functional Performance
| Feature | Aluminum Monostearate (USP) | Aluminum Distearate | Aluminum Tristearate | Fumed Silica (Non-Soap Alt) |
| Al₂O₃ Content | High (14.7% – 16.7%) | Medium (~10 – 12%) | Low (~6 – 8%) | N/A (SiO₂) |
| Free Hydroxyls | High (2 per Al atom) | Medium (1 per Al atom) | Low/None | Surface Silanols |
| Gelling Power | Strongest (Rigid Gels) | Moderate (Soft Gels) | Weak (Thickener only) | Thixotropic (Shear thinning) |
| Melting Point | ~155°C | ~145°C | ~115°C | >1600°C (Does not melt) |
| Water Repellency | Moderate | High | Highest | Variable |
| Primary Use | Viscosity builder, Vaccine Adjuvants | Hydrophobic coating, Ink thickener | Lubricant, Release Agent | Suspension aid |
Scientist's Insight: If your formulation requires a structured gel network (e.g., to suspend an API in oil), Monostearate is the obligatory choice due to its cross-linking density. If the goal is merely lubrication or slight thickening without gelation, Tristearate is preferred to avoid processing viscosity issues.
Critical Quality Attributes (CQAs) & Experimental Protocols
To ensure "Scientific Integrity," we must move beyond simple compliance and understand the verification of these attributes.
Protocol A: USP Assay for Aluminum (Complexometric Titration)
-
Objective: Quantify Al content to ensure it falls within the 14.7%–16.7% (as Al₂O₃) window.
-
Principle: Back-titration. Aluminum reacts slowly with EDTA; therefore, we add excess EDTA, boil to ensure complexation, and titrate the unreacted EDTA with Zinc Acetate.
Reagents:
-
Titrant: 0.05 M Zinc Acetate VS.
-
Chelator: 0.05 M Disodium EDTA VS.
-
Buffer: Acetic Acid-Ammonium Acetate Buffer (pH 4.8).
-
Indicator: Dithizone TS (Zinc chelator that changes color).
-
Solvent: Ethanol (neutralized).
Step-by-Step Methodology:
-
Sample Prep: Weigh accurately ~5 g of Aluminum Monostearate into a platinum crucible.
-
Ashing: Ignite at high heat until organic matter is removed and ash is white. Crucial: Do not allow the sample to burst into flame; heat gradually to prevent mechanical loss of ash.[2][6][7][8]
-
Digestion: Cool, add 15 mL water and 10 mL HCl. Boil gently to dissolve the aluminum oxide ash.
-
Complexation:
-
Dilute to 200 mL. Take a 20 mL aliquot (representing ~0.5 g original sample).
-
Add exactly 30.0 mL of 0.05 M EDTA .
-
Add 20 mL of pH 4.8 Buffer.[3]
-
Boil for 5 minutes. Why? Aluminum-EDTA complex formation is kinetically slow at room temperature. Boiling drives the reaction to completion.
-
-
Titration:
-
Cool the solution. Add 55 mL of Ethanol (stabilizes the indicator).
-
Add 2 mL Dithizone TS.
-
Titrate with 0.05 M Zinc Acetate until the color changes from green-violet to rose-pink.
-
-
Calculation:
(Where 50.98 is the equivalence factor for Al₂O₃).
Protocol B: Functional Gelling Strength Evaluation
-
Objective: Verify the excipient's performance in an actual oil system (Self-Validating Performance Test).
-
Context: USP does not mandate a viscosity test, but for formulation scientists, this is the critical attribute.
Methodology:
-
Vehicle: Light Mineral Oil (USP grade).
-
Concentration: Prepare a 5.0% w/w dispersion of Aluminum Monostearate in the oil.
-
Dispersion: Mix at room temperature to break up agglomerates (use a high-shear mixer if available, 2000 rpm for 2 mins).
-
Thermal Activation:
-
Heat the slurry to 150°C while stirring moderately.
-
Observation: The mixture will transition from cloudy to clear as the soap dissolves and the "monostearate" structure unfolds.
-
Maintain 150°C for 15 minutes.
-
-
Gelation:
-
Pour into a beaker or viscosity cup.
-
Allow to cool undisturbed to 25°C for 24 hours.
-
-
Measurement:
-
Use a rotational viscometer (e.g., Brookfield, T-bar spindle).
-
Acceptance Criteria: A 5% Monostearate gel should exhibit a yield stress and high viscosity (>50,000 cP at low shear), whereas Distearate will form a soft paste and Tristearate will remain a viscous fluid.
-
Visualizations & Logic Flow
Diagram 1: Selection Logic for Aluminum Stearate Grades
This decision tree aids researchers in selecting the correct grade based on formulation intent.
Caption: Decision matrix for selecting Aluminum Stearate grades based on functional formulation needs.
Diagram 2: USP Assay Logic (Back-Titration Mechanism)
Visualizing the chemical logic ensures the analyst understands why specific steps (boiling, back-titration) are required.
Caption: Workflow of the USP Complexometric Titration for Aluminum content, highlighting the critical boiling step.
References
-
United States Pharmacopeia (USP). Aluminum Monostearate Monograph.[1] USP-NF Online. (Current Official Version).
-
National Institute of Health Sciences (Japan). Aluminum Monostearate (JP/USP Comparison Data).
-
Baerlocher GmbH. Metallic Stearates: Properties and Applications. (Technical Data Sheet comparing Mono/Di/Tri stearates).
-
World Health Organization (WHO). Aluminum Adjuvants in Vaccines: Safety and Chemistry. Global Vaccine Safety.
-
Rowe, R. C., Sheskey, P. J., & Quinn, M. E. Handbook of Pharmaceutical Excipients. Pharmaceutical Press.[8] (Standard reference for excipient functional categories).
Sources
- 1. Aluminum Monostearate [doi.usp.org]
- 2. trungtamthuoc.com [trungtamthuoc.com]
- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 4. baerlocher.com [baerlocher.com]
- 5. How to Choose the Best Aluminium Stearate for Your Needs | [paintcoatingsasia.com]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. Aluminum Monostearate and Aluminium Distearate Manufacturers, SDS [mubychem.com]
- 8. Aluminum Monostearate n Aluminum Distearate USP NF Manufacturers [anmol.org]
Comparative Guide: FTIR Spectrum Analysis of Dihydroxy(stearoyloxy)aluminum
Target Audience: Researchers, Analytical Scientists, and Pharmaceutical Formulation Professionals Focus: Structural characterization, spectral comparison, and formulation performance of metallic stearate excipients.
Executive Summary
Dihydroxy(stearoyloxy)aluminum, commonly known as aluminum monostearate , is a critical organometallic excipient utilized extensively as a gelling agent, thickener, and stabilizer in pharmaceutical suspensions, vaccine adjuvants, and cosmetic formulations. Unlike its fully substituted counterparts, its unique dibasic structure—featuring two free hydroxyl groups coordinated to the aluminum center—grants it distinct rheological and chemical properties.
This guide provides an in-depth Fourier-Transform Infrared (FTIR) spectral analysis of dihydroxy(stearoyloxy)aluminum, objectively comparing its structural markers and macroscopic performance against common alternatives: Aluminum Tristearate and Magnesium Stearate .
Mechanistic Grounding: The Chemistry of Dihydroxy(stearoyloxy)aluminum
To understand the functional behavior of a metallic stearate, one must first deconstruct its coordination chemistry. Dihydroxy(stearoyloxy)aluminum has the chemical formula
The presence of the two hydroxyl (-OH) groups is the defining mechanistic feature of this molecule. In non-polar solvent systems (such as fractionated coconut oil or mineral oil), these -OH groups act as primary hydrogen-bond donors and acceptors. This facilitates the self-assembly of an extensive, three-dimensional viscoelastic gel network[1]. FTIR spectroscopy is the premier analytical technique for validating this structure, as it directly identifies carboxylate binding modes (monodentate vs. bidentate) via C=O stretching shifts, while the hydroxyl bands confirm the presence of Al–OH groups.
Figure 1: Mapping FTIR spectral markers to the macroscopic properties of Al monostearate.
Comparative FTIR Spectral Analysis
When evaluating excipients for a formulation, distinguishing between mono-, di-, and tri-stearates is critical, as their gelling capacities differ drastically. The table below summarizes the quantitative FTIR spectral data, comparing dihydroxy(stearoyloxy)aluminum with aluminum tristearate and magnesium stearate[2][3].
| Spectral Region | Dihydroxy(stearoyloxy)aluminum | Aluminum Tristearate | Magnesium Stearate | Mechanistic Causality |
| -OH Stretch | 3600–3300 cm⁻¹ (Strong, Broad) | Absent / Trace | Absent / Trace | Al-coordinated hydroxyls drive the H-bonding network required for gelation. |
| Asym. -CH₂ | ~2920 cm⁻¹ | ~2920 cm⁻¹ | ~2920 cm⁻¹ | Indicates aliphatic chain length and packing efficiency[3]. |
| Sym. -CH₂ | ~2850 cm⁻¹ | ~2850 cm⁻¹ | ~2850 cm⁻¹ | Confirms the hydrophobic tail conformation. |
| Asym. -COO⁻ | 1580–1590 cm⁻¹ | ~1585 cm⁻¹ | ~1570 cm⁻¹ | Shift reflects the metal-carboxylate coordination geometry (mechanical coupling)[2]. |
| Sym. -COO⁻ | ~1460 cm⁻¹ | ~1465 cm⁻¹ | ~1460 cm⁻¹ | Used alongside the asymmetric stretch to calculate |
| Metal-O | ~980 cm⁻¹ | ~980 cm⁻¹ | ~450 cm⁻¹ | Low-frequency lattice vibrations specific to the atomic mass of the metal cation. |
Spectral Insights & Causality
-
The Hydroxyl Fingerprint: The most defining feature of aluminum monostearate is the intense, broad absorption band between 3600 and 3300 cm⁻¹. Aluminum tristearate lacks this band entirely (save for trace atmospheric moisture), as all coordination sites on the aluminum are occupied by bulky stearate ligands.
-
Carboxylate Coordination (
): The difference between the asymmetric ( ) and symmetric ( ) carboxylate stretches provides insight into the binding mode. A of ~120-130 cm⁻¹ in aluminum monostearate typically indicates a bidentate or bridging coordination structure, which contributes to its robust thermal stability.
Experimental Methodology: A Self-Validating ATR-FTIR Protocol
Traditional transmission FTIR using Potassium Bromide (KBr) pellets is strongly discouraged for lipidic metallic stearates. Applying high hydraulic pressure (typically 10 tons) to form the KBr pellet induces polymorphic transitions, artificially altering the crystalline packing of the aliphatic chains and shifting the -CH₂- stretching frequencies.
To ensure scientific integrity, we mandate an Attenuated Total Reflectance (ATR-FTIR) workflow, which preserves the native solid-state conformation of the excipient.
Step-by-Step Protocol
-
Crystal Preparation: Clean the diamond or ZnSe ATR crystal with high-purity isopropyl alcohol and allow it to evaporate completely.
-
Background Calibration (Crucial): Acquire a background scan (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis. Causality: Atmospheric CO₂ and water vapor strongly absorb in the mid-IR region. Subtracting this ensures the broad -OH band of the monostearate is not convoluted with ambient humidity.
-
Sample Application: Deposit ~5 mg of the dihydroxy(stearoyloxy)aluminum powder onto the ATR crystal. Apply minimal, consistent pressure using the ATR anvil—just enough to ensure optical contact without crushing the crystal lattice.
-
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans. Causality: This specific parameter set optimizes the signal-to-noise ratio, which is vital for resolving the low-frequency Al-O lattice vibrations (~980 cm⁻¹).
-
Self-Validation Check: Inspect the baseline between 2500 cm⁻¹ and 2000 cm⁻¹. Causality: This region is devoid of stearate absorption. A flat, noise-free baseline in this window validates optimal crystal-to-sample contact and confirms the absence of scattering artifacts.
Figure 2: Self-validating ATR-FTIR experimental workflow for lipidic metallic stearates.
Formulation Performance: Translating Spectra to Macroscopic Properties
The molecular differences identified via FTIR directly dictate how these excipients perform in drug development and manufacturing[1].
A. Gelation and Rheology (Winner: Aluminum Monostearate)
Because dihydroxy(stearoyloxy)aluminum possesses two free hydroxyl groups (validated by the 3600 cm⁻¹ FTIR band), it acts as an exceptional gelling agent in oleaginous vehicles. When heated and cooled in non-polar solvents, the -OH groups form an intermolecular hydrogen-bonded network, resulting in a thixotropic, pseudoplastic gel.
-
Alternative Comparison: Aluminum tristearate, lacking these free -OH groups, relies solely on weaker Van der Waals forces between its lipid tails, resulting in significantly inferior gelation strength.
B. Tablet Lubrication (Winner: Magnesium Stearate)
For solid oral dosage forms, boundary lubrication is required to prevent powder from sticking to tablet punches. Magnesium stearate is the gold standard here.
-
Alternative Comparison: The very hydrogen-bonding capability that makes aluminum monostearate a great gellant makes it too cohesive to act as an efficient slip-plane lubricant. Its particles tend to bind to one another rather than shearing smoothly under compression.
C. Suspension Stabilization (Winner: Aluminum Monostearate)
In veterinary long-acting injectables (e.g., procaine penicillin G suspensions), aluminum monostearate is used to coat drug particles and thicken the oil medium[4]. The metallic soap coats the surface of the active pharmaceutical ingredient (API), preventing agglomeration and settling. The bidentate carboxylate coordination (evidenced by the ~1585 cm⁻¹ FTIR band) ensures the excipient remains chemically stable and does not prematurely degrade or interact with the API.
Conclusion
Dihydroxy(stearoyloxy)aluminum is not a generic lipid; it is a highly specific organometallic network builder. By utilizing ATR-FTIR spectroscopy, researchers can definitively track the presence of its functional -OH groups and carboxylate coordination modes. When formulating oleaginous suspensions or gels, selecting the monostearate over the tristearate or magnesium stearate is a mechanically sound choice driven entirely by the hydrogen-bonding capacity revealed in its spectral fingerprint.
References
-
Larkin Jackson. (2024). Interpretation of The Infrared Spectra of Metal Stearate Salts. Scribd. URL: [Link]
-
Ataman Kimya. ALUMINUM MONOSTERARATE. URL:[Link]
-
MDPI. (2021). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. URL: [Link]
-
MDPI. (2025). Unveiling the Future: Opportunities in Long-Acting Injectable Drug Development for Veterinary Care. URL: [Link]
Sources
A Comparative Guide to the Thermal Analysis of Aluminum Monostearate Gels using Differential Scanning Calorimetry (DSC)
For researchers, scientists, and drug development professionals working with semi-solid formulations, understanding the thermal behavior of gelling agents is paramount to ensuring product stability, performance, and manufacturing consistency. Aluminum monostearate, a widely used organogelator, presents a unique and complex thermal profile. This guide provides an in-depth comparison of the Differential Scanning Calorimetry (DSC) analysis of aluminum monostearate gels against common alternatives, supported by experimental data and best-practice protocols. Our focus is to not only present data but to elucidate the causal relationships behind experimental choices and interpretation, empowering you to conduct more insightful thermal analysis.
The Unique Thermal Fingerprint of Aluminum Monostearate
Aluminum monostearate is a metal soap, an organometallic salt formed from stearic acid and aluminum.[1] Unlike single-component gelling agents, commercial aluminum stearate is often a complex mixture of aluminum mono-, di-, and tristearates, along with residual free stearic acid.[2] This inherent heterogeneity is directly reflected in its DSC thermogram, which typically displays multiple endothermic events upon heating.
A study on aluminum stearate powder revealed a series of endothermic peaks, each corresponding to a different component or polymorphic form within the sample.[2] For instance, a commercial sample exhibited peaks at approximately 55°C, 86°C, 120°C, and 146°C. These were attributed to the melting of free stearic acid, other unreacted components, aluminum tri-/di-stearate mixtures, and the primary aluminum distearate form, respectively.[2] This complex melting profile is a critical identifying feature of aluminum stearate and a key point of comparison with other gelling agents. When incorporated into an oil to form a gel, these transitions will influence the gel's stability and texture over a range of temperatures.
Comparative DSC Analysis: Aluminum Monostearate vs. Alternative Organogelators
To contextualize the thermal behavior of aluminum monostearate gels, it is instructive to compare their DSC profiles with those of other common organogelators, such as sorbitan monostearate and glyceryl monostearate.
Sorbitan Monostearate (SMS) Gels
Sorbitan monostearate is a non-ionic surfactant that can form stable organogels. In contrast to the multiple melting events of aluminum stearate, DSC analysis of an SMS-based organogel in sesame oil shows a much simpler thermal profile. Typically, a single, sharp endothermic peak is observed during heating, corresponding to the melting of the gelator's crystalline network.[3] For an SMS/sesame oil organogel, this melting endotherm appears in the range of 52°C–54°C.[3] The cooling curve shows a corresponding sharp exothermic peak between 45°C–47°C, representing the recrystallization of the SMS and the reformation of the gel structure.[3] This single, well-defined transition indicates a more homogenous and orderly crystalline network compared to that of aluminum monostearate.
Glyceryl Monostearate (GMS) Gels
Glyceryl monostearate is another widely used gelling agent. Its thermal behavior is also characterized by a more defined melting transition than aluminum stearate. DSC thermograms of GMS-based oleogels typically show a primary endothermic peak, though the exact temperature and the presence of minor secondary peaks can be influenced by the concentration of GMS and the cooling rate during gel preparation. For example, a GMS oleogel may exhibit a primary melting peak around 49-50°C.[4] The presence of a single primary peak suggests a more uniform crystalline structure responsible for gelation.
Data-Driven Comparison of Organogelator Thermal Properties
The following table summarizes the key thermal events observed in the DSC analysis of aluminum stearate and its alternatives. This quantitative data allows for a direct comparison of their melting behaviors and provides insights into their relative thermal stabilities.
| Organogelator | Key Thermal Events (Heating) | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) | Interpretation |
| Aluminum Stearate (Commercial Powder) | Multiple Endotherms | - | ~55, ~86, ~120, ~146 | - | Melting of free stearic acid, impurities, and various stearate forms (di-, tri-).[2] |
| Sorbitan Monostearate (in Sesame Oil) | Single Endotherm | ~52 | ~54 | - | Melting of a uniform crystalline gel network.[3] |
| Glyceryl Monostearate (Oleogel) | Single Primary Endotherm | ~44 | ~49-50 | - | Melting of the primary crystalline GMS network.[4] |
Note: Enthalpy values are not included as they are highly dependent on concentration and experimental conditions and are not consistently reported across all compared studies.
Experimental Protocols for Reliable DSC Analysis of Organogels
The integrity of DSC data is critically dependent on a well-designed experimental protocol. The following sections provide a detailed methodology for the preparation and analysis of aluminum monostearate gels, which can be adapted for other organogel systems.
Preparation of Aluminum Monostearate Organogel
The formation of a stable and reproducible organogel is a prerequisite for meaningful thermal analysis.
Diagram of Organogel Preparation Workflow
Caption: Workflow for preparing an aluminum monostearate organogel.
Step-by-Step Protocol:
-
Weighing: Accurately weigh the desired amounts of aluminum monostearate and the chosen oil (e.g., mineral oil, vegetable oil) to achieve the target concentration (typically 2-10% w/w).
-
Mixing: Combine the components in a suitable beaker with a magnetic stir bar.
-
Heating and Dissolution: Heat the mixture on a hot plate with continuous stirring. The temperature should be raised sufficiently high to ensure complete dissolution of the aluminum monostearate. For aluminum monostearate, this may require heating to around 150°C.[5] Visual clarity of the solution is a good indicator of dissolution.
-
Cooling and Gelation: Once the gelling agent is fully dissolved, remove the beaker from the heat and allow it to cool to room temperature without agitation. This quiescent cooling is crucial for the formation of a well-structured, homogenous gel network.
DSC Analysis of the Prepared Organogel
This protocol is based on best practices for the thermal analysis of semi-solid materials and is aligned with principles outlined in standards such as ISO 11357.[6]
Diagram of DSC Analysis Workflow
Caption: Standard workflow for DSC analysis of organogels.
Step-by-Step Protocol:
-
Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 5-15 mg of the prepared organogel into a hermetically sealed aluminum DSC pan.[3] Using a hermetic pan is crucial to prevent any loss of the oil phase during heating, which would affect the results. An empty, sealed hermetic pan should be used as the reference.
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a starting temperature well below the first expected thermal event (e.g., 25°C).
-
First Heating Scan: Heat the sample at a controlled rate, typically 10°C/min, to a temperature above the final melting point of the gel.[2][7] This first scan reveals the thermal history of the prepared gel.
-
Cooling Scan: Cool the sample at a controlled rate, often the same as the heating rate (10°C/min), back to the starting temperature. This provides information on the recrystallization and gel reformation process.
-
Second Heating Scan (Optional): A second heating scan can be performed to study the thermal behavior of the gel after a controlled cooling cycle, which can provide insights into the equilibrium properties of the system.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperatures, peak temperatures, and enthalpies of any endothermic (melting) or exothermic (crystallization) events.
Causality and Interpretation: Why Experimental Choices Matter
-
Heating/Cooling Rate: A rate of 10°C/min is a standard starting point. Slower rates can improve the resolution of overlapping peaks, which is particularly relevant for the complex profile of aluminum monostearate.[8] Faster rates may be used for quality control purposes but can cause shifts in peak temperatures.[7]
-
Sample Mass: A sample mass of 5-15 mg provides a good balance between obtaining a detectable signal and minimizing thermal gradients within the sample.
-
Hermetic Pans: As mentioned, these are essential for volatile samples or samples like gels that contain a liquid component. They prevent mass loss and ensure that the measured heat flow is solely due to the thermal transitions of the sample.
-
Interpreting Multiple Peaks: For aluminum monostearate gels, the presence of multiple endotherms is expected. The lower temperature peaks likely correspond to the melting of free stearic acid and less stable crystalline forms, while the higher temperature peaks represent the dissolution of the main gelling network. The final, highest temperature endotherm is often considered the gel's melting point, as it signifies the complete collapse of the gel structure.
Conclusion
Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of aluminum monostearate gels and comparing them to other organogel systems. The key takeaway for researchers is that aluminum monostearate's complex, multi-peak thermal signature is a direct consequence of its chemical composition. This contrasts sharply with the single, well-defined melting transitions of alternatives like sorbitan monostearate and glyceryl monostearate. By employing a robust and well-considered experimental protocol, scientists can leverage these unique thermal fingerprints to better understand and control the behavior of their semi-solid formulations, leading to more stable and reliable products.
References
-
Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Preparation and characterization of aluminum stearate. (n.d.). SciSpace. Retrieved from [Link]
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved from [Link]
-
ISO 11357-1:2023 - Plastics — Differential scanning calorimetry (DSC) — Part 1: General principles. (2023). International Organization for Standardization. Retrieved from [Link]
- Structural and mechanical properties of organogels: Role of oil and gelator molecular structure. (2017).
- Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Mettler-Toledo.
-
Investigation of an Organogel by Micro-Differential Scanning Calorimetry: Quantitative Relationship between the Shapes of the Thermograms and the Phase Diagram. (2021, July 14). MDPI. Retrieved from [Link]
-
Crystallization Behavior and Physical Properties of Monoglycerides-Based Oleogels as Function of Oleogelator Concentration. (2023, January 11). MDPI. Retrieved from [Link]
- Interpreting DSC Data. (n.d.).
-
We are the Leading Bulk Supplier of Best ALUMINIUM STEARATE. (n.d.). Sakha International. Retrieved from [Link]
-
DSC curves of aluminum stearate obtained for different molar ratios of... (n.d.). ResearchGate. Retrieved from [Link]
-
Aluminum Stearate; A Key Additive in Polymer, Cosmetic, and Pharmaceutical Industries. (2025, July 22). Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) for Edible Oil Authentication. (2024, May 2). HH Publisher. Retrieved from [Link]
- 2020 Differential Scanning Calorimetry (DSC) Practical Training Course. (2020). TA Instruments.
-
Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. (n.d.). Grasas y Aceites. Retrieved from [Link]
-
Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. (2019, December 18). MDPI. Retrieved from [Link]
-
Influences of Heating and Cooling Rates on the DSC Measurement Result. (n.d.). NETZSCH. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Retrieved from [Link]
-
APPLICATION OF DIFFERENTIAL SCANNING CALORIMETRY IN EVALUATION OF SOLID STATE INTERACTIONS IN TABLETS CONTAINING ACETAMINOPHEN. (n.d.). Retrieved from [Link]
-
Advanced Fabrication and Multi-Properties of Aluminum-Based Aerogels from Aluminum Waste for Thermal Insulation and Oil Absorption Applications. (2023, March 17). Semantic Scholar. Retrieved from [Link]
-
MODULATED DSC® (MDSC®): HOW DOES IT WORK? (n.d.). TA Instruments. Retrieved from [Link]
-
ALUMINIUM MONOSTEARATE. (n.d.). Ataman Kimya. Retrieved from [Link]
-
DSC heating curve of the Al alloy Heating, cooling, and first cycle solid fraction for 10 °C/min and 20 °C/min heating rate. (n.d.). ResearchGate. Retrieved from [Link]
-
DSC cooling curves for cooling rates of 1, 5, 10, and 20 °C/min for (A)... (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pishrochem.com [pishrochem.com]
- 2. scispace.com [scispace.com]
- 3. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. skztester.com [skztester.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 8. torontech.com [torontech.com]
Comparative Study of Aluminum Stearate vs. Sorbitan Monostearate Organogels: Mechanisms, Rheology, and Drug Delivery Applications
Organogels are thermodynamically stable, semi-solid systems comprising an apolar liquid phase immobilized within a three-dimensional network of self-assembling gelators. For formulation scientists and drug development professionals, selecting the appropriate organogelator is a critical decision that dictates the system's release kinetics, administration route, and long-term stability.
This technical guide provides an objective, data-driven comparison between two fundamentally different classes of organogelators: Aluminum Stearate (AS) , a metallic soap, and Sorbitan Monostearate (SMS / Span 60) , a non-ionic surfactant.
Mechanistic Foundations of Gelation
The core difference between AS and SMS lies in their molecular self-assembly mechanisms. Understanding these pathways is essential for troubleshooting phase separation or premature gel degradation.
Sorbitan Monostearate (SMS): SMS forms gels via a solid fiber mechanism driven by non-covalent interactions (primarily hydrogen bonding and van der Waals forces). When a hot, isotropic solution of SMS and an apolar solvent (e.g., sesame oil) is cooled, the molecules self-assemble into 1[1]. As cooling progresses, these vesicles undergo 1-D crystal growth, elongating into rod-shaped tubules that mechanically entangle to form an opaque, 3D supramolecular architecture[1].
Aluminum Stearate (AS): AS operates via a polymeric coordination mechanism. As a metallic soap, the aluminum cation acts as a central coordination point for the stearate aliphatic chains. Due to the high lattice energy of the ionic bonds, AS requires significant thermal input (often >140°C) to disperse in oils[2]. Upon cooling, the system forms a highly rigid, cross-linked micellar network characterized by extreme thixotropy.
Fig 1: Comparative gelation mechanisms of SMS and AS organogels.
Rheological & Thermomechanical Profiling
Quantitative profiling is critical to predict in vivo performance, such as syringeability for parenteral depots or spreadability for topical applications. The table below summarizes the comparative physical and rheological properties of both systems based on recent thermomechanical studies[1],[2].
| Parameter | Sorbitan Monostearate (SMS) | Aluminum Stearate (AS) |
| Chemical Classification | Non-ionic surfactant (Span 60) | Metallic soap |
| Critical Gelation Concentration | 10% – 15% w/w | 2% – 5% w/w |
| Thermal Activation Required | 60°C – 70°C | 140°C – 160°C |
| Phase Transition (Cooling) | Exothermic peak at ~45°C – 47°C | Gradual structural recovery |
| Rheological Profile | Shear-thinning, viscoelastic | Highly thixotropic, high yield stress |
| Water Tolerance | Moderate (can form emulsions) | Highly hydrophobic |
| Primary Delivery Route | Topical, Transdermal, short-term IM | Long-acting Veterinary IM/SC depot |
Experimental Methodologies & Self-Validating Protocols
To ensure batch-to-batch reproducibility, formulation workflows must incorporate built-in validation checkpoints. The following protocols are designed as self-validating systems, explaining the causality behind each procedural step.
Fig 2: Self-validating workflow for organogel preparation and phase transition verification.
Protocol A: Preparation of SMS Organogels (15% w/w in Sesame Oil)
Causality Note: A concentration of ≥15% w/w is utilized because lower concentrations in vegetable oils often result in phase separation due to insufficient tubule entanglement[1].
-
Dispersion : Weigh 15g of SMS and 85g of refined sesame oil into a borosilicate glass beaker.
-
Thermal Activation : Heat the mixture to 70°C under continuous magnetic stirring (400 rpm) until a completely transparent, isotropic sol is formed. Why 70°C? SMS melts at ~54°C; elevating the temperature to 70°C ensures complete destruction of pre-existing crystal history without thermally degrading the oil phase[1].
-
Controlled Cooling : Remove the sol from heat and cool at a controlled rate (e.g., 2°C/min) to 25°C.
-
Validation Check 1 (Microstructural) : Perform Phase Contrast Microscopy. You must observe needle-shaped crystals. If spherical aggregates are observed, the cooling rate was too rapid, which aborts proper 1-D crystal growth[1].
-
Validation Check 2 (Macroscopic) : Perform the tube inversion test. The opaque gel must not flow under its own weight at 25°C.
Protocol B: Preparation of AS Organogels (5% w/w in Mineral Oil)
Causality Note: AS requires significantly higher thermal energy to overcome the ionic interactions between the aluminum cation and stearate anions.
-
Dispersion : Disperse 5g of AS powder in 95g of heavy mineral oil.
-
High-Heat Solubilization : Heat the suspension to 150°C using an overhead mechanical stirrer. Warning: Avoid magnetic stirring, as the viscosity will spike dramatically before the gelator fully melts.
-
Cooling and Maturation : Cool the clear solution to room temperature. Allow the gel a 24-hour "maturation" period to fully develop its thixotropic network.
-
Validation Check (Rheological) : Conduct an amplitude sweep using a rheometer. The storage modulus (G') must significantly exceed the loss modulus (G'') within the linear viscoelastic region (LVER), confirming a solid-like matrix[2].
Drug Delivery Performance & Application Suitability
The distinct rheological behaviors of SMS and AS dictate their utility in specific drug delivery applications.
Topical and Transdermal Applications (SMS Advantage): SMS organogels are highly preferred for topical applications. Their shear-thinning nature allows for excellent spreadability on the skin, and the surfactant properties act as penetration enhancers. Experimental data using 1 demonstrated zero-order release kinetics and high biocompatibility, achieving antimicrobial efficacy comparable to commercial hydrogels[1].
Parenteral Depot Injections (AS vs. SMS): For intramuscular (IM) and subcutaneous (SC) depot injections, the goal is sustained release over weeks or months.
-
Aluminum Stearate is the gold standard for highly hydrophobic depot injections (e.g., long-acting veterinary penicillins or steroid formulations). Its high yield stress prevents the settling of suspended drug particles during storage. Upon injection, its thixotropy allows it to be pushed through a syringe, after which it instantly reforms the gel depot in the muscle tissue[2].
-
Sorbitan Monostearate can also be formulated for IM depots (e.g., for the delivery of3)[3]. However, SMS depots typically exhibit a shorter half-life in vivo compared to AS. This is because the diffusion of interstitial water molecules into the SMS gel structure gradually disrupts the non-covalent hydrogen-bonded network, leading to emulsification and clearance[4].
References
-
Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials. National Institutes of Health (NIH). URL:[Link]
-
Organogels: A Versatile Drug Delivery Tool in Pharmaceuticals. Research Journal of Pharmacy and Technology. URL:[Link]
-
Organogel: An Ideal Drug Delivery Carrier. World Journal of Pharmaceutical Research. URL:[Link]
-
Injectable drug delivery systems for steroids. Refubium - Freie Universität Berlin. URL:[Link]
Sources
- 1. Development and Characterization of Sorbitan Monostearate and Sesame Oil-Based Organogels for Topical Delivery of Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. rjptonline.org [rjptonline.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Precision Protocol: Determination of Aluminum Content in Monostearate via EDTA Back-Titration
Executive Summary
Aluminum Monostearate is a critical excipient used as a gelling agent, stabilizer, and viscosity enhancer in pharmaceutical formulations. Its performance relies heavily on the stoichiometry of aluminum content (typically 14.5% – 16.5% as Al₂O₃). While modern instrumental methods like Inductively Coupled Plasma (ICP) offer speed, Complexometric EDTA Back-Titration remains the gold standard for assay determination due to its inherent high precision at macro-concentrations, absolute stoichiometry, and regulatory harmonization (USP/EP/JP).
This guide provides a rigorous technical comparison of the EDTA method against instrumental alternatives and details a self-validating protocol optimized for reproducibility.
Strategic Method Comparison: Why Titration Persists
In the context of assay (determining the purity of a bulk substance) versus impurity testing, titration often outperforms spectroscopic methods. Spectroscopic techniques require dilution factors that multiply error; titration measures the bulk directly.
Table 1: Comparative Performance Analysis
| Feature | EDTA Back-Titration | ICP-OES | Atomic Absorption (AAS) |
| Primary Application | Macro Assay (>1% w/w) | Trace Analysis (ppm/ppb) | Trace Analysis (ppm) |
| Precision (RSD) | < 0.2% (High Precision) | 1.0% – 3.0% | 1.0% – 2.0% |
| Accuracy | Absolute (Stoichiometric) | Relative (Requires Standards) | Relative (Requires Standards) |
| Matrix Interference | Low (with masking agents) | High (Spectral overlap) | Moderate (Chemical interference) |
| Throughput | Low (30-45 min/sample) | High (1-2 min/sample) | Medium |
| Cost Per Analysis | Low (Reagents only) | High (Argon gas, torch) | Medium (Lamps, gases) |
| Regulatory Status | USP/EP Harmonized | Alternative Method | Alternative Method |
Scientist’s Insight: Use ICP-OES for determining impurities (e.g., iron or heavy metals) in the monostearate. Use EDTA titration for the aluminum content itself.[1][2] The error propagation in ICP dilution steps is often too high for the tight assay limits required by pharmacopeias.
The Core Protocol: EDTA Back-Titration[3]
Direct titration of aluminum with EDTA is chemically impossible at room temperature because the
Reagents & Equipment[4][5][6][7][8][9][10]
-
Titrant: 0.05 M Disodium EDTA VS.[3]
-
Back-Titrant: 0.05 M Zinc Sulfate VS (Standardized).
-
Buffer: Acetic Acid-Ammonium Acetate Buffer (pH 4.8).
-
Indicator: Dithizone TS (Standard USP) or Xylenol Orange (Modern alternative).
-
Solvent: Ethanol (95%) or Hexanes (for fatty acid solubilization).
Step-by-Step Methodology
Step 1: Sample Digestion and Ignition
Aluminum monostearate has a high organic fatty acid content that interferes with aqueous complexation.
-
Action: Weigh ~1.0 g of sample into a platinum crucible. Incinerate at 800°C until free of carbon (white ash).
-
Why: Removes the stearic/palmitic acid matrix which would otherwise coat the Al ions and prevent reaction with EDTA.
-
Dissolution: Dissolve the residue in HCl and dilute to volume.
Step 2: The "Hot-Complexation" (Critical Step)
-
Action: To an aliquot of the Al solution, add excess 0.05 M EDTA (e.g., 30.0 mL).
-
Action: Adjust pH to ~4.8 using Ammonium Acetate buffer.
-
Action: Boil gently for 5–10 minutes.
-
Why: Boiling provides the activation energy required for the
ion to shed its hydration shell and form the stable complex. Without boiling, recovery will be low (<90%).
Step 3: Back-Titration[4]
-
Action: Cool the solution to room temperature.
-
Action: Add 55 mL of Ethanol (95%) and 2 mL of Dithizone TS.
-
Action: Titrate the unreacted EDTA with 0.05 M Zinc Sulfate.
-
Endpoint: The solution changes from Green (Free EDTA/Dithizone environment) to Red/Pink (Zn-Dithizone complex).
Visualizing the Workflow & Mechanism
Diagram 1: The Analytical Workflow
This flow illustrates the critical path, emphasizing the "Boiling" step which is the most common source of error.
Caption: The kinetic activation step (boiling) is the defining characteristic of Aluminum titration, distinguishing it from standard metal titrations.
Diagram 2: Chemical Equilibrium Logic
Understanding the competition between the metal ions and the chelating agent is vital for troubleshooting endpoint issues.
Caption: Logic map showing the sequential consumption of ligands. Zn²⁺ only reacts with the Indicator after all free EDTA is consumed.
Data Analysis & Validation
Calculation
The aluminum content is derived from the difference between the total EDTA added and the EDTA remaining (determined by Zinc).[5]
- : Volume (mL)
- : Molarity
-
: Equivalence factor (For Al₂O₃, 1 mL 0.05 M EDTA
2.549 mg Al₂O₃) - : Weight of sample (mg)
Validation Criteria (Self-Validating System)
To ensure the assay is trustworthy, every run must include:
-
Blank Determination: Run the full protocol without Aluminum. This corrects for trace metal impurities in reagents.
-
Recovery Check: Spike a known amount of Aluminum Standard (e.g., Al Foil dissolved in HCl) into a placebo matrix. Recovery must be 99.0% – 101.0% .
-
pH Verification: Measure pH after boiling. If pH drifted < 4.0, the Al-EDTA complex may dissociate. If > 5.5, Al may hydrolyze to
.
Expert Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Fading Endpoint | Al-EDTA complex dissociation. | Ensure solution is cooled completely before back-titration. Do not titrate too slowly near endpoint. |
| Low Recovery | Incomplete complexation. | Increase boiling time to 10 minutes. Ensure pH is 4.8 before boiling. |
| No Endpoint (Stays Green) | pH too low for Indicator. | Check buffer capacity. Add dilute Ammonia to reach pH 4.8. |
| Drifting Endpoint | Interference from Fe³⁺. | Add Ascorbic Acid to reduce Fe³⁺ to Fe²⁺ (which reacts weaker with EDTA at pH 4.8). |
References
-
United States Pharmacopeia (USP) . Aluminum Monostearate Monograph. USP-NF.
- Schwarzenbach, G., & Flaschka, H. (1969). Complexometric Titrations. Methuen & Co Ltd.
-
Metrohm Application Notes . Complexometric determination of aluminum.
-
Thermo Fisher Scientific . Determination of Aluminum in OTC Pharmaceutical Products. Application Note.
-
Japanese Pharmacopoeia (JP) . General Tests, Processes and Apparatus: 2.5 Complexometric Titrations.
Sources
XRD Pattern Analysis of Crystalline Aluminum Monostearate: A Comparative Performance Guide
Executive Summary: The "Monostearate" Paradox
In pharmaceutical and cosmetic development, Aluminum Monostearate (AlMS) is prized not for its crystalline perfection, but for its disorder. Unlike active pharmaceutical ingredients (APIs) where high crystallinity equates to stability, the functional value of AlMS—specifically its gelling power and viscosity modification—relies on a delicate balance between amorphous aluminum-oxygen coordination chains and semi-crystalline fatty acid tails.
This guide provides a rigorous technical comparison of AlMS against its stoichiometric alternatives (Distearate and Tristearate) using X-Ray Diffraction (XRD). We move beyond simple identification to using XRD as a predictive tool for gelling performance and batch consistency .[1]
Comparative Analysis: Monostearate vs. Alternatives
The commercial entity labeled "Aluminum Monostearate" is rarely pure
Diffraction Signatures & Functional Impact[3][4]
The following table contrasts AlMS with its primary "contaminants" or alternatives.
| Feature | Aluminum Monostearate (Commercial Grade) | Aluminum Distearate (Alternative) | Aluminum Tristearate (Impurity/Alt) | Free Stearic Acid (Impurity) |
| Primary Function | High-viscosity gelling, organogel formation.[1] | Moderate thickening, water repellency. | Hydrophobicity, anti-caking (poor geller). | None (destabilizes gels). |
| Crystallinity | Low / Semi-Crystalline. Dominated by amorphous "halos".[1] | Moderate. Distinct lamellar peaks.[1] | High. Sharp, well-defined diffraction lines. | Very High. Sharp, needle-like crystal peaks. |
| Low Angle Peaks ( | Broad, weak reflections (Basal spacing | Distinct peaks at multiples of bilayer spacing. | Strong, sharp peaks (highly ordered stacking). | N/A (usually distinct at higher angles). |
| Side-Chain Packing ( | Diffuse Halo centered | Sharper peaks emerging from the halo. | Distinct sharp peaks at | Very Sharp peaks at |
| Performance Correlation | Broad halo = Strong Gel .[1] The disorder allows solvent entrapment. | Sharper peaks = Weaker Gel .[1] Lattice energy resists solvation. | High crystallinity = Precipitation/Grittiness .[1] | Sharp peaks = Phase Separation (Bleeding). |
The "Fingerprint" Region Analysis
To validate your AlMS batch, focus on two specific regions of the diffractogram:
-
The Lamellar Region (
):-
Target: You want to see low intensity, broad peaks here.
-
Failure Mode: High intensity, sharp peaks indicate a transition to Tristearate, which will likely fail to gel your oil phase because the crystal lattice is too stable to swell.
-
-
The Lateral Packing Region (
):
Experimental Protocol: Self-Validating XRD Workflow
Analyzing waxy metal soaps requires a modified protocol. Standard grinding introduces shear energy that can melt the stearate phases or induce phase transitions, invalidating the result.
Sample Preparation (The "Zero-Shear" Method)[1]
-
Step 1: Cryo-Milling (Optional but Recommended): If the sample is coarse, freeze with liquid nitrogen before milling to prevent frictional heating.
-
Step 2: Back-Loading: Do not press the powder into the holder from the top. This induces "Preferred Orientation" of the platy stearate crystals, artificially enhancing the (00l) peaks. Use a back-loading holder to randomize particle orientation.[1]
-
Step 3: Surface Leveling: Use a glass slide to gently slice off excess powder.[1] Do not pack.
Instrument Parameters (Rigaku/Bruker Standard)
-
Radiation: Cu K
( )[1] -
Voltage/Current: 40 kV / 40 mA[1]
-
Scan Range:
to (Crucial to start at to catch the long-spacing bilayer peak).[1] -
Step Size:
[1] -
Scan Speed:
(Slow scan required for low-crystallinity samples).
Mechanism of Action & Logic
The following diagrams illustrate the causal link between the XRD structure and the macroscopic performance (viscosity).
Structural Logic: Why Disorder = Performance[1]
Figure 1: Structural causality linking crystallinity (detectable by XRD) to product performance.[1]
Analytical Workflow for QC
Figure 2: Decision tree for Quality Control based on XRD pattern analysis.
References
-
Chen, J., et al. (2012).[2] "Glucosamine derivative modified nanostructured lipid carriers for targeted tumor delivery."[2] ResearchGate.[3] (Identifies characteristic peaks of pure monostearate at 19.4°, 19.7°, and 23.7°).
-
Ataman Kimya. "Aluminum Monostearate Technical Review." Ataman Chemicals. (Discusses the amorphous nature and commercial mixture composition).
-
Blach-Olszewska, Z., et al. (2012). "X-ray powder diffraction data for selected metal soaps." Powder Diffraction.[4] (Provides comparative low-angle peak data for metal stearates). [1]
-
Lončar, E. S., et al. (2003). "Preparation and characterization of aluminum stearate." Journal of the Serbian Chemical Society. (Correlates acid/alkali ratio to Di/Tri-stearate formation and DSC/XRD signatures).
-
PubChem. "Aluminum Monostearate Compound Summary." National Library of Medicine. [1]
Sources
Advanced Rheological Characterization: Aluminum Stearates in Pharmaceutical Organogels
Topic: Rheological comparison of aluminum mono-, di-, and tristearates Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Structural Basis of Performance
As formulation scientists, we often treat metallic soaps as interchangeable thickeners. This is a critical error in drug delivery design. The rheological divergence between aluminum mono-, di-, and tristearate is not merely a matter of grade; it is a function of the Al-OH to Fatty Acid ratio , which dictates the dominant mode of supramolecular assembly.
In pharmaceutical organogels (oleogels), these materials function as structurants.[1] Their ability to arrest solvent flow determines drug release kinetics, sediment stability, and injectability. This guide moves beyond basic specifications to provide a mechanistic comparison, supported by actionable experimental protocols.
Structural Mechanism of Gelation
The rheological performance of aluminum stearates is governed by their coordination chemistry. Aluminum has a coordination number of 6, but in these soaps, it often exists in a lower valency state that drives aggregation to satisfy electron deficiency.
-
Aluminum Monostearate (Al(OH)
R): Possesses two free hydroxyl groups.[2] These facilitate extensive hydrogen bonding and coordination polymerization, forming long, worm-like cylindrical micelles (living polymers) that entangle to create high-yield-stress gels. -
Aluminum Distearate (Al(OH)R
): The "Goldilocks" structurant. It balances steric bulk (two fatty acid chains) with polymerization capacity (one hydroxyl). It forms stable gels with better solubility than the monostearate. -
Aluminum Tristearate (AlR
): Lacks hydroxyl groups for coordination polymerization. The three bulky stearate chains create significant steric hindrance. It acts primarily as a surface-active lubricant or weak thickener via London dispersion forces rather than forming a cohesive polymeric network.
Visualization: Supramolecular Assembly Pathways
The following diagram illustrates the transition from discrete molecules to viscoelastic networks.
Caption: Comparative assembly pathways. Monostearate drives polymer-like network formation (Green/Blue), while Tristearate remains largely discrete (Red/Yellow).
Comparative Rheological Analysis
The following data synthesizes performance in non-polar pharmaceutical vehicles (e.g., Liquid Paraffin, Isopropyl Myristate) at 25°C.
| Feature | Aluminum Monostearate | Aluminum Distearate | Aluminum Tristearate |
| CAS Number | 7047-84-9 | 300-92-5 | 637-12-7 |
| Gel Strength ( | Highest. Forms rigid "short" gels.[3] | Medium. Forms elastic "long" gels. | Lowest. Often fails to gel; forms pastes. |
| Critical Gelling Conc. | Low (~1.5 - 2.0% w/w) | Moderate (~3.0 - 5.0% w/w) | High (>10% or non-gelling) |
| Thixotropy | High hysteresis. Slow structural recovery. | Balanced. Moderate recovery. | Low. rapid structural breakdown. |
| Melting Range | High (~160°C) | Medium (~145°C) | Low (~115°C) |
| Water Repellency | Moderate | High | Highest (Superhydrophobic) |
| Primary Pharma Use | Sustained release injectables (Depot). | Ointment bases, stabilization.[4] | Tablet lubrication, waterproofing.[4][5][6][7] |
Key Insight for Formulators: If your goal is sustained drug release (e.g., Penicillin G Procaine Injectable), Aluminum Monostearate is the standard. It creates a tortuous path that slows diffusion. If your goal is processability or moisture protection without gelling, Tristearate is superior.
Experimental Protocol: Preparation of Oleogels
Trustworthiness Note: This protocol uses a "Fusion-Quench" method. The critical control point is the gelation temperature (
Materials
-
Vehicle: Liquid Paraffin (Light or Heavy) or Medium Chain Triglycerides (MCT).
-
Structurant: Aluminum Monostearate (Fine powder, <200 mesh).
-
Equipment: Overhead stirrer (propeller blade), Oil bath, Rheometer (Cone & Plate geometry).
Workflow Diagram
Caption: Fusion-Quench protocol for reproducible organogel manufacturing. Step 3 is the critical failure point.
Step-by-Step Methodology
-
Dispersion: Disperse Aluminum Monostearate (2% - 5% w/w) into the oil vehicle under continuous agitation (500 RPM) at room temperature. Why: Prevents "fish-eyes" or localized clumping.
-
Thermal Activation: Heat the mixture using an oil bath. The target temperature is typically 130°C - 150°C for monostearate.
-
Observation: The mixture will transition from cloudy to translucent as the soap chains unfold and solubilize.
-
-
Dwell: Maintain temperature for 20 minutes. Why: Ensures complete disruption of the crystalline lattice.
-
Cooling (The Structure Maker):
-
Slow Cool: Produces a more ordered, stronger gel network.
-
Fast Cool (Quench): Produces a clearer, but potentially less stable gel.
-
Standard: Cool to 60°C with stirring, then pour into molds/vials to set undisturbed.
-
-
Maturation: Allow the gel to rest for 48 hours. Aluminum soap gels exhibit thixotropic aging ; their strength increases significantly over the first 2 days.
Rheological Validation (Quality Control)
To validate the product, perform an Amplitude Sweep and a Frequency Sweep on a rotational rheometer.
-
Linear Viscoelastic Region (LVR): Determine the strain limit where
(Storage Modulus) remains constant. -
Frequency Sweep (0.1 - 100 rad/s):
-
Valid Gel:
(Storage > Loss) across the entire frequency range. The lines should be parallel and flat. -
Weak Gel/Sol:
depends heavily on frequency, or at low frequencies.
-
Expected Data Table (5% Al-Monostearate in Paraffin):
| Parameter | Value Range | Interpretation |
| Yield Stress ( | 50 - 200 Pa | Force required to initiate flow (injectability). |
| Tan Delta ( | < 0.5 | Indicates solid-dominant behavior. |
| Complex Viscosity ( | 10 - 100 Pa·s | High viscosity at rest; drops under shear. |
References
-
Baerlocher GmbH. (n.d.). Metallic Stearates: Applications in the pharmaceutical and cosmetics industry. Retrieved from [Link]
- Raymond C. Rowe, Paul J. Sheskey, & Marian E. Quinn. (2009). Handbook of Pharmaceutical Excipients (6th ed.). Pharmaceutical Press.
- T. Muramatsu et al. (2004). Viscoelasticity of Aluminum Stearate in Non-polar Solvent Decalin. Journal of the Society of Rheology, Japan.
- Shukla, A., & Bramhankar, D. M. (2011).
Sources
- 1. Oleogel Systems for Chocolate Production: A Systematic Review [mdpi.com]
- 2. atamankimya.com [atamankimya.com]
- 3. betakim.com.tr [betakim.com.tr]
- 4. Formulating With Aluminum Stearate: Functions, Benefits & Industry Uses - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. aluminium-stearate.com [aluminium-stearate.com]
- 6. pishrochem.com [pishrochem.com]
- 7. ALUMINIUM STEARATE [ravikiranchemicals.com]
Validation of free stearic acid limits in aluminum monostearate raw material
Validation of Free Stearic Acid Limits in Aluminum Monostearate: A Comparative Guide for Pharmaceutical Formulations
Introduction
Aluminum monostearate (AlMS) is a dibasic aluminum salt of stearic acid, widely utilized as a rheology modifier, emulsion stabilizer, and gelling agent in anhydrous pharmaceutical formulations such as depot injectables and oleogels. While its theoretical molecular structure implies a pure organometallic salt, commercial AlMS preparations typically contain between 2% and 7% unreacted, free stearic acid (FSA). The concentration of this residual FSA is a Critical Quality Attribute (CQA) that dictates the excipient's performance. This guide objectively compares analytical validation methods for FSA and evaluates the performance of AlMS grades against alternatives like aluminum distearate.
Mechanistic Insight: The Causality of Gel Disruption
AlMS forms robust oleogels when heated in non-polar vehicles (like vegetable oils or mineral spirits) and subsequently cooled. The gelation mechanism relies on two forces: the formation of coordinate covalent bonds between aluminum and oxygen (Al-O-Al polymer networks) and the hydrophobic entanglement of the long C18 alkyl chains[1].
When FSA levels exceed optimal limits (>5%), the unreacted stearic acid acts as a plasticizer and chain terminator. The free carboxyl groups competitively bind to aluminum active sites, inducing steric hindrance and preventing the formation of an extended 3D network[1]. Consequently, high-FSA AlMS yields a weak, easily disrupted gel, which in depot injectables translates to a catastrophic risk of "dose dumping" rather than sustained drug release. Conversely, low-FSA AlMS (<2%) ensures maximum gelling power[2].
Fig 1. Mechanistic impact of free stearic acid on aluminum monostearate gelation networks.
Analytical Method Comparison for FSA Validation
Historically, pharmacopeial monographs (such as USP/NF) relied on indirect measurements like acid value titrations or Soxhlet extraction followed by weighing[3]. However, modern pharmaceutical development demands higher specificity.
| Analytical Method | Principle | Specificity | Pros | Cons |
| Acid Value Titration | Neutralization of free acids with KOH. | Low | Simple, low cost, rapid QC. | Cannot distinguish stearic acid from palmitic or other fatty acids. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions (melting points). | Medium | Identifies free reactants (~55-70°C) vs. distearate (~146°C)[4]. | Semi-quantitative; overlapping endothermic peaks in complex mixtures[5]. |
| GC-FID (Derivatization) | Chromatographic separation of Fatty Acid Methyl Esters (FAME). | High | Gold standard. Precisely quantifies specific C18:0 vs C16:0 ratios[6]. | Requires sample derivatization; higher instrument cost[7]. |
Self-Validating Experimental Protocol: GC-FID Validation of FSA
To ensure scientific integrity, the quantification of FSA must be a self-validating system. Free fatty acids are highly polar and tend to form hydrogen bonds, leading to column adsorption and peak tailing in Gas Chromatography (GC)[7]. Therefore, derivatization to Fatty Acid Methyl Esters (FAME) using Boron Trifluoride (BF3) in methanol is mandatory[6].
Step-by-Step Methodology:
-
Sample Extraction: Weigh 1.0 g of AlMS and perform a Soxhlet extraction using acetone for 2 hours to selectively isolate the free stearic acid without degrading the organometallic AlMS complex[8]. Evaporate the solvent to dryness.
-
Internal Standard Addition: Reconstitute the residue in 2 mL of hexane and add a precise volume of Margaric acid (C17:0) as an internal standard. (Self-Validation Check: C17:0 is absent in natural stearate sources, validating extraction recovery).
-
Derivatization (Esterification): Add 2 mL of 12% BF3-Methanol reagent to the micro-reaction vessel. Heat at 60°C for 10 minutes to convert free stearic acid into Stearic Acid Methyl Ester (SAME)[6].
-
Phase Separation: Cool the mixture, add 1 mL of HPLC-grade water, and shake vigorously. Extract the upper non-polar hexane layer containing the FAMEs[7].
-
GC-FID Analysis: Inject 1 µL into a GC equipped with a Flame Ionization Detector (FID) and a highly polar capillary column (e.g., cyanopropyl siloxane)[6].
-
System Suitability Testing (SST): The system is only valid if the resolution (Rs) between Palmitic Acid Methyl Ester (C16:0) and SAME (C18:0) is > 2.0, and the recovery of the C17:0 internal standard is between 98-102%.
Fig 2. Self-validating GC-FID workflow for quantifying free stearic acid via derivatization.
Performance Comparison: AlMS vs. Alternatives
The ultimate test of FSA validation is the functional performance of the excipient in a standardized peanut oil depot formulation. The table below compares AlMS with optimized FSA against unoptimized AlMS and Aluminum Distearate (a common alternative with lower gelling capacity[1]).
| Excipient Grade | Free Stearic Acid Content | Gel Strength (Yield Value) | Viscosity (cP at 25°C) | Drug Release Profile (In Vitro) |
| AlMS (Optimized) | < 2.0% | High (> 450 Pa) | 12,500 | Sustained, zero-order kinetics over 7 days. |
| AlMS (Unoptimized) | 6.5% | Low (< 150 Pa) | 4,200 | Rapid initial burst release (Dose dumping). |
| Aluminum Distearate | < 1.5% | Medium (~ 250 Pa) | 7,800 | Moderate sustained release (3-4 days). |
Causality Note: Aluminum distearate contains two stearate chains per aluminum atom, leaving only one hydroxyl group for cross-linking. This inherently results in a weaker gel network compared to optimized AlMS (which has two hydroxyl groups)[1]. However, if AlMS is contaminated with high FSA, its performance degrades below even that of the distearate.
Conclusion
For drug development professionals formulating anhydrous gels or depot injectables, relying solely on generic pharmacopeial assay limits is insufficient. Free stearic acid directly antagonizes the Al-O-Al coordination necessary for robust gelation. Implementing a self-validating GC-FID methodology with BF3-methanol derivatization ensures precise control over this CQA, guaranteeing batch-to-batch rheological consistency and predictable pharmacokinetic release profiles.
References
-
Title: ALUMINIUM MONOSTEARATE Source: Ataman Kimya URL:[Link]
-
Title: The Properties of Aluminium Stearate and its uses in the Coatings and Allied Industries Source: Emerald Publishing URL: [Link]
-
Title: Preparation and characterization of aluminum stearate Source: ResearchGate URL: [Link]
-
Title: Fatty Acid/FAME Application Guide Source: Labtorg URL: [Link]
-
Title: How to make aluminium monostearate? Source: Chemistry Stack Exchange URL: [Link]
Sources
- 1. CID 57473328 | 637-12-7 | Benchchem [benchchem.com]
- 2. emerald.com [emerald.com]
- 3. Aluminum Monostearate and Aluminium Distearate Manufacturers, SDS [mubychem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. labtorg.kz [labtorg.kz]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Guide to Heavy Metal Impurity Testing for Pharmaceutical-Grade Aluminum Stearate
Introduction: The Unseen Risk in a Ubiquitous Excipient
Aluminum stearate, a salt of aluminum and stearic acid, is an indispensable excipient in the pharmaceutical industry.[1] Its hydrophobic and gelling properties make it a valuable lubricant, water repellent, and viscosity-modifying agent in a range of formulations from topical creams to solid dosage forms.[2][3] However, like any raw material used in drug manufacturing, its purity is paramount. Of particular concern are elemental impurities, colloquially known as heavy metals, which can be introduced through raw materials, catalysts used in synthesis, or contact with manufacturing equipment.[4][5]
These impurities offer no therapeutic benefit and can be toxic, even at trace levels, posing a significant risk to patient safety.[6] Consequently, global regulatory bodies, through guidelines like the International Council for Harmonisation's ICH Q3D, have moved towards a risk-based approach for controlling elemental impurities in final drug products.[5][7] This has necessitated a shift from antiquated, non-specific testing methods to highly sensitive and element-specific quantitative techniques. This guide provides a comprehensive comparison of these analytical methodologies, offering researchers and drug development professionals the technical insights required to select and implement the most appropriate testing strategy for pharmaceutical-grade aluminum stearate.
The Evolution of Pharmacopeial Standards: From Color Comparison to Quantitative Analysis
For over a century, the standard for heavy metal testing was the United States Pharmacopeia (USP) General Chapter <231>, a wet chemistry limit test.[6][8] This method relied on the precipitation of metal sulfides and a subjective visual comparison of the resulting color against a lead standard.[8][9][10]
Causality Behind the Shift: The fundamental flaws of USP <231> drove the transition to modern standards like USP <232> and <233>.[7] The primary issues were:
-
Lack of Specificity: The test could not differentiate between various heavy metals; it merely indicated the presence of metals that form insoluble sulfides.[6][8][9]
-
Poor Recovery: The sample preparation, often involving charring or ashing, could lead to the loss of volatile metals like mercury, resulting in inaccurate and unreliable data.[8][11]
-
Subjectivity: The color comparison was prone to analyst variability and interferences from the sample matrix, which could produce false positives.[6][10]
The implementation of USP <232> 'Elemental Impurities—Limits' and USP <233> 'Elemental Impurities—Procedures' mandated the use of modern, quantitative, and element-specific instrumental techniques, aligning with the ICH Q3D guideline.[7][12] These chapters establish Permitted Daily Exposure (PDE) limits for 24 elements, classified by their toxicity and likelihood of occurrence.[4][13][14]
Comparative Analysis of Analytical Techniques
The choice of analytical instrument is a critical decision based on required sensitivity, sample throughput, and budget. The primary modern alternatives are Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma (ICP) based methods.[15]
Atomic Absorption Spectroscopy (AAS)
AAS measures the concentration of elements by analyzing the absorption of light by free atoms in a gaseous state.[15][16] It is a single-element technique, meaning a specific light source (hollow cathode lamp) is required for each element being analyzed.
-
Expertise & Experience: AAS is a robust and reliable technique, particularly well-suited for labs that need to quantify a few specific elements in relatively simple sample matrices.[15] Its lower initial cost and operational simplicity make it an attractive option for routine quality control where the target analytes are known and limited. However, its sequential nature makes it inefficient for the broad-spectrum analysis required by ICH Q3D risk assessments.[17]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES utilizes an argon plasma to excite atoms, which then emit light at characteristic wavelengths. A detector simultaneously measures the intensity of all emitted wavelengths, allowing for multi-element analysis.[16]
-
Expertise & Experience: ICP-OES represents a significant step up in throughput from AAS. It is capable of analyzing dozens of elements from a single sample run, making it suitable for screening.[16] While more sensitive than flame AAS, it may not reach the ultra-low detection limits required for highly toxic elements like cadmium, lead, and mercury, especially when dealing with low daily dosage forms.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS also uses an argon plasma, but instead of exciting atoms, it ionizes them. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, providing exceptional sensitivity and specificity.[6][16]
-
Expertise & Experience: ICP-MS is the gold standard for trace and ultra-trace elemental analysis in the pharmaceutical industry.[15][18] Its ability to detect elements at the parts-per-trillion (ppt) level ensures compliance with the stringent PDE limits set by USP <232> and ICH Q3D for all relevant elements.[15][17] The technique's high sensitivity and multi-element capabilities make it the most powerful tool for both initial risk assessments and routine batch release testing, handling complex matrices with fewer interferences than other methods.[17][19]
Data Presentation: Head-to-Head Performance Comparison
The following table summarizes the key performance characteristics of the principal analytical techniques.
| Parameter | Wet Chemistry (USP <231>) | Atomic Absorption (AAS) | ICP-OES | ICP-MS |
| Principle | Sulfide Precipitation & Colorimetry | Atomic Light Absorption | Atomic Light Emission | Mass-to-Charge Separation |
| Analysis Type | Qualitative / Semi-Quantitative | Quantitative (Single-Element) | Quantitative (Multi-Element) | Quantitative (Multi-Element) |
| Typical Detection Limits | ~10-20 ppm (as Pb) | ppm to high ppb | low ppm to mid ppb | ppb to low ppt |
| Throughput | Low | Low (Sequential) | High (Simultaneous) | High (Simultaneous) |
| Specificity | Non-specific | High | High | Very High |
| Matrix Interference | High | Moderate | Moderate to High | Low |
| Regulatory Acceptance | Obsolete (Replaced)[7][10] | Acceptable for specific elements | Acceptable per USP <233> | Preferred method per USP <233>[7] |
| Initial Cost | Very Low | Low to Moderate | Moderate to High | High[20] |
A Self-Validating Protocol: ICP-MS Analysis of Aluminum Stearate
To ensure trustworthiness, any analytical protocol must be rigorously validated to demonstrate its suitability for the intended purpose, as outlined in ICH Q2(R1).[21][22] The following protocol for ICP-MS analysis incorporates best practices for sample preparation and analysis of a challenging, insoluble matrix like aluminum stearate.
The Causality of Sample Preparation: Microwave Digestion
Aluminum stearate is insoluble in water and most common solvents, making direct analysis impossible.[2][23] Therefore, a robust sample preparation step is required to destroy the organic matrix and solubilize the target metals. Closed-vessel microwave digestion is the preferred technique for this purpose.[24]
Why Microwave Digestion?
-
Completeness: The high temperatures and pressures achieved inside the sealed vessels ensure the complete breakdown of the complex aluminum stearate matrix, which is critical for accurate results.[25]
-
Contamination Control: Using high-purity acids and closed vessels significantly reduces the risk of external contamination.
-
Analyte Recovery: The sealed environment prevents the loss of volatile elements like mercury and arsenic during the heating process.
-
Efficiency: Modern systems can process multiple samples simultaneously, dramatically increasing laboratory throughput compared to hot plate digestion.[24][25]
Step-by-Step Experimental Methodology
1. Sample Preparation: Microwave-Assisted Acid Digestion
-
Accurately weigh approximately 0.25 g of the aluminum stearate sample directly into a clean, high-pressure microwave digestion vessel.
-
Carefully add 5 mL of high-purity concentrated nitric acid (e.g., 69%) to the vessel.
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel into the microwave digestion system.
-
Execute the digestion program. A typical program involves:
-
Ramp to 200°C over 20 minutes.
-
Hold at 200°C for 20 minutes.[26]
-
Allow to cool to room temperature.
-
-
Once cooled, carefully open the vessel in a fume hood.
-
Quantitatively transfer the clear, digested solution to a 50 mL volumetric flask and dilute to volume with 18 MΩ·cm deionized water. The sample is now ready for analysis.
2. Instrumental Analysis: ICP-MS
-
Calibration: Prepare a series of multi-element calibration standards and a blank using the same acid matrix as the digested samples. The concentration range should bracket the expected impurity levels and the PDE-derived limits.
-
System Setup: Optimize the ICP-MS instrument according to the manufacturer's guidelines. Typical parameters include:
-
RF Power: ~1550 W
-
Plasma Gas Flow: ~15 L/min
-
Nebulizer Gas Flow: ~1.0 L/min
-
Detector Mode: Pulse counting/Analog
-
-
Analysis Sequence: Run the calibration blank, calibration standards, a continuing calibration verification blank (CCB), and a continuing calibration verification (CCV) standard to establish system suitability.
-
Analyze the prepared aluminum stearate samples. An internal standard (e.g., Rhodium, Iridium) is typically introduced online to correct for instrument drift and matrix effects.
3. Method Validation (Self-Validating System)
-
To ensure the trustworthiness of the results, the method must be validated for the specific aluminum stearate matrix.[7]
-
Specificity: Analyze a blank and a spiked sample to ensure no significant interferences are present at the mass-to-charge ratios of the target elements.
-
Accuracy: Perform spike recovery studies by adding known amounts of the target elements to the aluminum stearate sample before digestion. Recoveries should typically be within 80-120%.
-
Precision: Analyze multiple preparations of the same sample to assess the repeatability of the method. The relative standard deviation (RSD) should be below an established threshold (e.g., <15%).
-
Limit of Quantitation (LOQ): Determine the lowest concentration of each element that can be reliably quantified with acceptable precision and accuracy. This LOQ must be below the control threshold required by the product's risk assessment.
Conclusion
The transition from the outdated USP <231> to the modern, risk-based approach of USP <232>/<233> and ICH Q3D represents a significant advancement in pharmaceutical quality control and patient safety. For an insoluble excipient like aluminum stearate, robust analytical methodology is not just a regulatory requirement but a scientific necessity. While AAS offers a cost-effective solution for targeted analysis, ICP-MS, coupled with efficient microwave digestion, provides the superior sensitivity, specificity, and multi-element capability required for comprehensive compliance. By implementing a properly validated ICP-MS method, researchers and drug development professionals can ensure that their use of aluminum stearate does not introduce harmful elemental impurities, safeguarding the integrity of the final drug product.
References
- Vertex AI Search. (n.d.). What is Aluminum Stearate BP EP USP Pharma Grade - Properties & Specifications.
- Lab Manager. (2025, March 6). Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab?.
- Drawell. (2023, September 25). ICP-MS vs. AAS - Which Technique to Choose.
- Milestone Srl. (n.d.). MICROWAVE DIGESTION FOR PHARMACEUTICAL SAMPLE PREPARATION IN ACCORDANCE WITH USP <232>/<233>.
- Thermo Fisher Scientific. (n.d.). Select the Right Technique for Metals Analysis in your Pharma QA/QC Lab.
- Eurofins Scientific. (n.d.). Heavy Metals Testing via ICP/MS.
- Nucro-Technics. (2018, December 17). Elemental Impurities Testing: A Primer on USP <232> and USP <233>.
- Milestone Srl. (n.d.). Microwave Digestion Systems for Sample Preparation.
- Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
- CPT Labs. (n.d.). USP Eliminates Heavy Metals Testing: Important FAQs Answered.
- National Center for Biotechnology Information. (n.d.). Development and validation of a microwave-assisted digestion technique as a rapid sample preparation method for the estimation of selenium in pharmaceutical dosage forms by ICP-OES.
- Pharmaceutical Engineering. (2014, August 22). Comparison of EP“Heavy Metals” Test with USP“Conductivity”Test.
- Drawell. (2023, August 29). Microwave Digestion - A Rapid and Efficient Method of Sample Preparation.
- Metash. (2025, November 18). Microwave Digestion System for Accurate and Efficient Sample Preparation.
- Pharmaceutical Technology. (2025, March 14). Illuminating Heavy Metals Testing.
- Japanese Pharmacopoeia. (n.d.). Heavy Metals Limit Test.
- BenchChem. (2025). A Comparative Guide to Heavy Metal Analysis in Wastewater: Dithizone Method vs. Instrumental Techniques.
- ToxHub. (2023, November 3). Permitted Daily Exposure (PDE): A Vital Metric in Product Safety.
- American Laboratory. (2013, November 7). Validation of Metal Impurities in Drug Products.
- QbD Group. (2024, May 1). Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D).
- TCA Lab / Alfa Chemistry. (n.d.). Heavy Metal Testing.
- XOS. (n.d.). HDXRF vs. Wet Chemistry in Soil Analysis.
- Pharmaguideline. (2011, June 30). Heavy Metals Testing.
- Comparative analysis of ICP-MS and AAS methods for determination of arsenic in clevidipine butyrate. (2025, June 30). Frontiers in Chemistry.
- ResearchGate. (2015, April 18). Which instrument is better for determination of metals: ICP/MS or AAS and why?.
- European Pharmacopoeia. (n.d.). 2.4.8. Heavy metals.
- SGS Life Science Services. (2013, October). Method Validation for Quantitative Heavy Metals Testing - USP Proposed <232> and <233> in an Injectable Drug Substance.
- International Council for Harmonisation (ICH). (2022, April 26). Guideline for Elemental Impurities Q3D(R2).
- European Medicines Agency (EMA). (2019, March 28). ICH guideline Q3D (R1) on elemental impurities.
- Tradeasia International. (n.d.). Product - Aluminium Stearate.
- Cameo Chemicals. (n.d.). Aluminum stearate.
- CMC Drug Product Development Regulatory Consulting Pharma. (n.d.). ICH Q3D Elemental Impurities.
- BOC Sciences. (n.d.). Environmental Metal Analysis - Wet Chemistry.
- Pharmaguideline. (2011, August 12). Limit Test for Heavy Metals in Pharmaceuticals.
- Pharmaceuticals and Medical Devices Agency (PMDA). (2021, December). Briefing on removing Heavy Metals Test and Individual Metal Impurity Test from Japanese Pharmacopoeia (JP) Official Monographs.
- U.S. Food and Drug Administration (FDA). (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Pharmaceuticals and Medical Devices Agency (PMDA). (n.d.). JP Technical Information.
- European Pharmacopoeia. (n.d.). 2.4.8. Heavy metals.
- ChemPoint. (n.d.). Aluminum Stearate 22, Powder, PMC Biogenix.
- Spectroscopy Online. (2020, November 16). Trace Element Analysis of Heavy Metals in Pharmaceutical Materials.
- precisionFDA. (n.d.). ALUMINUM STEARATE.
- Eurofins. (n.d.). Metals Testing in Pharmaceuticals.
- Analytical Methods in Environmental Chemistry Journal. (n.d.). A Review: Analytical methods for heavy metals determination in environment and human samples.
- Pharmaceutical Technology. (2020, November 15). Retirement for Obsolete Heavy Metals Tests.
- MDPI. (2017, November 10). Evaluation of Wet Digestion Methods for Quantification of Metal Content in Electronic Scrap Material.
- Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review.
Sources
- 1. What is Aluminum Stearate BP EP USP Pharma Grade - Properties & Specifications [jeiferpharm.com]
- 2. aluminium-stearate.com [aluminium-stearate.com]
- 3. chempoint.com [chempoint.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. nucro-technics.com [nucro-technics.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Heavy Metals Testing | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. sgs.com [sgs.com]
- 12. USP 232 and 233 Pharmaceutical Elemental Impurity Testing [intertek.com]
- 13. toxhub-consulting.com [toxhub-consulting.com]
- 14. database.ich.org [database.ich.org]
- 15. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. drawellanalytical.com [drawellanalytical.com]
- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 19. Comparative analysis of ICP-MS and AAS methods for determination of arsenic in clevidipine butyrate [newdrug.cn]
- 20. researchgate.net [researchgate.net]
- 21. americanlaboratory.com [americanlaboratory.com]
- 22. fda.gov [fda.gov]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. drawellanalytical.com [drawellanalytical.com]
- 25. milestonesci.com [milestonesci.com]
- 26. Development and validation of a microwave-assisted digestion technique as a rapid sample preparation method for the estimation of selenium in pharmaceutical dosage forms by ICP-OES - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of Dihydroxy(stearoyloxy)aluminum for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific innovation. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Dihydroxy(stearoyloxy)aluminum, also known as aluminum monostearate. This document moves beyond a simple checklist, offering a deep dive into the chemical principles that inform these procedures, ensuring a safe and compliant laboratory environment.
Understanding the Compound: A Foundation for Safe Disposal
Dihydroxy(stearoyloxy)aluminum (C₁₈H₃₇AlO₄) is an aluminum salt of stearic acid.[1][2] Its properties are largely influenced by its components: a trivalent aluminum cation and the long-chain saturated fatty acid, stearic acid.
-
Aluminum: While metallic aluminum can be reactive, the aluminum in this compound is in a more stable, oxidized state. However, it is still prudent to avoid conditions that could lead to the release of aluminum ions into the environment.
-
Stearic Acid: This fatty acid is biodegradable and generally considered to have low toxicity.[3][4] However, large, undiluted quantities can pose a risk to aquatic ecosystems.[3][4]
A key consideration for disposal is the compound's low hazard profile. According to multiple sources, Dihydroxy(stearoyloxy)aluminum does not meet the criteria for classification as a hazardous substance under the Globally Harmonized System (GHS).[2] This low-risk profile informs a more manageable, yet still rigorous, disposal process.
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with each step logically following from the chemical nature of Dihydroxy(stearoyloxy)aluminum.
Step 1: Personal Protective Equipment (PPE) Assessment
Before handling any chemical, ensuring appropriate PPE is non-negotiable. While Dihydroxy(stearoyloxy)aluminum has low toxicity, the potential for dust inhalation and skin contact necessitates a baseline of protection.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses or chemical splash goggles | Protects against accidental splashes or airborne powder. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact. |
| Body Protection | Standard laboratory coat | Protects clothing and skin from spills. |
| Respiratory | Generally not required under normal use with good ventilation. Use a NIOSH-approved respirator if significant dust is generated. | Minimizes the potential for inhalation of fine particulates. |
Step 2: Waste Segregation and Collection
Proper segregation at the source is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Designated Waste Container: Use a clearly labeled, dedicated waste container for Dihydroxy(stearoyloxy)aluminum waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The label should include:
-
"Dihydroxy(stearoyloxy)aluminum Waste"
-
The primary hazard (if any, though generally low)
-
The date of accumulation
-
The name of the generating laboratory/researcher
-
-
Avoid Co-mingling: Do not mix this waste with other chemical waste streams, particularly strong acids, bases, or oxidizers.[5][6]
Step 3: Treatment and Neutralization (For Aqueous Solutions)
For aqueous solutions containing Dihydroxy(stearoyloxy)aluminum, a neutralization step can be considered to precipitate the aluminum. This is a best practice adapted from guidelines for other aluminum salts.[7]
-
Dilution: Dilute the aqueous waste with a significant volume of water (at least 10:1).
-
pH Adjustment: Slowly add a dilute solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash) while stirring. Monitor the pH with a calibrated pH meter. The target pH should be between 6.0 and 8.0. This will precipitate the aluminum as aluminum hydroxide, a more environmentally benign form.
-
Filtration: Allow the precipitate to settle. Decant the supernatant liquid, which can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.[8] The solid aluminum hydroxide precipitate should be collected and disposed of as solid waste.
Step 4: Disposal of Solid Waste
Solid Dihydroxy(stearoyloxy)aluminum and the precipitated aluminum hydroxide should be disposed of as non-hazardous solid waste.
-
Packaging: Ensure the waste is in a sealed, properly labeled container to prevent leakage or dust generation.
-
Consult Institutional Guidelines: Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures. They will have the final say on whether the waste can be disposed of in the regular solid waste stream or if it requires special handling.
-
Landfill Disposal: As a last resort, and only if permitted by local regulations, properly packaged and labeled Dihydroxy(stearoyloxy)aluminum may be disposed of in a licensed industrial or municipal landfill.[7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Dihydroxy(stearoyloxy)aluminum.
Caption: Decision workflow for Dihydroxy(stearoyloxy)aluminum disposal.
References
-
Aluminium monostearate - Wikipedia . Wikipedia. [Link]
-
Aluminum Monostearate | C18H37AlO4 | CID 10246924 - PubChem . PubChem. [Link]
-
How to dispose of Aluminum Sulfate safely? - Blog . [Link]
-
material safety data sheet - aluminium metal turning - Oxford Lab Fine Chem . [Link]
-
Risk Assessment of Stearic Acid in Industrial Applications . [Link]
-
EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes . [Link]
-
Material Safety Data Sheet - Aluminum MSDS - Boyd Metals . [Link]
Sources
- 1. Aluminium monostearate - Wikipedia [en.wikipedia.org]
- 2. Aluminum Monostearate | C18H37AlO4 | CID 10246924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pishrochem.com [pishrochem.com]
- 4. stearic-acid.net [stearic-acid.net]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. boydmetals.com [boydmetals.com]
- 7. How to dispose of Aluminum Sulfate safely? - Blog [jianhengchem.com]
- 8. csn.edu [csn.edu]
Personal protective equipment for handling Dihydroxy(stearoyloxy)aluminum
CAS No: 7047-84-9 Synonyms: Aluminum Monostearate, Aluminum Dihydroxy Stearate Primary Hazard Class: Combustible Dust / Nuisance Particulate
Executive Safety Logic: The "Low Toxicity" Trap
While Dihydroxy(stearoyloxy)aluminum is often classified as "Not Hazardous" under GHS standards (Regulation EC No 1272/2008), this designation refers to acute chemical toxicity, not operational safety. For the researcher, the primary risks are physical and chronic :
-
Pulmonary Load: As a fine metal soap, it acts as a "nuisance dust." Chronic inhalation overloads alveolar clearance mechanisms, potentially leading to foreign body granulomas or fibrosis (aluminosis) [1].
-
Electrostatic Accumulation: This compound is a dielectric powder with a high propensity for static charge buildup. In low-humidity environments (<40% RH), handling can generate static discharges sufficient to ignite dust clouds or disrupt sensitive analytical balances [2].
The Directive: Treat this substance not as a poison, but as a respiratory obstructor and a static hazard .
Physicochemical Hazard Analysis
Understanding the material's behavior dictates the PPE strategy.
| Property | Value/Characteristic | Operational Implication |
| Physical State | Fine, white powder | High dispersibility; requires strict airflow control. |
| Solubility | Insoluble in water; Soluble in ethanol/benzene | Hydrophobic nature makes eye/mucosa rinsing difficult; requires prolonged irrigation. |
| Static Potential | High | Critical: Glassware and plastic spatulas will induce charge. Use anti-static guns or metal tools. |
| Combustibility | Combustible Solid | Dust clouds can explode if ignited.[1] Ground all transfer equipment.[2][3][4] |
The PPE Matrix: A Self-Validating System
Do not default to generic "lab safety." Select gear based on the specific interaction mechanism.
A. Respiratory Protection (The Primary Barrier)
-
The Risk: Micron-sized particles can bypass upper respiratory cilia and lodge in the deep lung.
-
The Standard: NIOSH N95 or CEN FFP2 (Minimum).
-
The Upgrade (High Volume): If handling >500g or outside a fume hood, upgrade to a P100/HEPA respirator with a full facepiece to prevent ocular micro-abrasion.
B. Ocular Protection[5]
-
Standard: ANSI Z87.1 Safety Glasses with side shields.
-
Prohibited: Contact lenses should be avoided unless wearing unvented goggles, as hydrophobic dust can trap beneath the lens, causing corneal abrasion.
C. Dermal Protection[6]
-
Glove Material: Nitrile (0.11 mm minimum thickness).
-
Why? Latex proteins can cause allergies, and vinyl offers poor tactility. Nitrile provides excellent resistance to the organic solvents (ethanol, benzene) often used to dissolve this stearate.
-
-
Clothing: 100% Cotton Lab Coat.
-
Why? Synthetic blends (polyester) generate static electricity, exacerbating the dust clinging issue. Cotton is static-dissipative.
-
Operational Workflow & PPE Integration
This workflow integrates safety steps directly into the experimental procedure.
Phase 1: Preparation & Weighing
Objective: Accurate mass measurement without dust generation.
-
Engineering Control: Operate inside a chemical fume hood or a powder weighing station.
-
Static Control: Place an ionizing bar or use an anti-static gun on the weighing boat before adding powder.
-
PPE Check: Don N95 mask before opening the secondary container.
Phase 2: Transfer & Solubilization
Objective: Prevent "dust puff" and solvent splashing.
-
Technique: Use a scoopula rather than pouring. Pouring creates a dust cloud; scooping minimizes air displacement.
-
Solvent Addition: Add the powder to the solvent, not solvent to powder. This reduces the risk of a "dry pocket" explosion or rapid dusting upon liquid impact.
-
Grounding: If transferring large quantities (>1 kg) into a reactor, ensure the receiving vessel is grounded.
Phase 3: Cleanup & Decontamination
Objective: Remove hydrophobic residue without spreading it.
-
Dry Clean First: Do not use water initially. The hydrophobic powder will float and spread.
-
Vacuum: Use a HEPA-filtered vacuum for spills.
-
Wet Clean: Wipe surfaces with 70% Ethanol or Isopropanol to solubilize residual stearate, then wash with soap and water.
Visualization: PPE Decision Logic
Caption: Decision logic for selecting respiratory and dermal protection based on operational scale and engineering controls.
Emergency Response Protocols
| Scenario | Immediate Action | Secondary Action |
| Inhalation | Move victim to fresh air immediately.[2][5][6][7] | If coughing persists, seek medical evaluation for potential bronchospasm. |
| Eye Contact | Do not rub. Lift eyelids and flush with water/saline for 15 mins. | The hydrophobic powder may require physical removal by a physician if irrigation fails. |
| Skin Contact | Brush off dry powder first. | Wash with soap and water.[1][2][8][5][6][9][10][11] Apply moisturizer if skin is dried out by the stearate. |
| Fire | Use Type B (Dry Chemical/CO2) or Foam. | Avoid Water Jet: Water may scatter the burning powder or cause it to float and spread fire. |
Disposal & Environmental Stewardship
Although not a RCRA hazardous waste (US) or "Hazardous Waste" under the EU Waste Framework Directive, responsible disposal is required to prevent aquatic bioaccumulation of stearates [3].
-
Solid Waste: Collect in a dedicated container labeled "Non-Hazardous Chemical Waste - Aluminum Salts."
-
Liquid Waste: If dissolved in organic solvents (ethanol/hexane), dispose of via the Organic Solvent stream , not the aqueous stream.
-
Container: Triple rinse empty containers with ethanol before recycling or disposal.
Visualization: Operational Workflow
Caption: Step-by-step workflow emphasizing critical control points for static and dust management.
References
-
National Institutes of Health (NIH) - StatPearls . Aluminum Toxicity.[1] Updated Oct 2024. Available at: [Link]
-
PubChem . Aluminum monostearate (Compound Summary). Accessed March 2026. Available at: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. ammol.org [ammol.org]
- 6. polymeradd.co.th [polymeradd.co.th]
- 7. fishersci.com [fishersci.com]
- 8. chempoint.com [chempoint.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
